Technical Documentation Center

L-LEUCINE UNLABELED Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: L-LEUCINE UNLABELED

Core Science & Biosynthesis

Foundational

L-leucine unlabeled CAS number and molecular weight

An In-Depth Technical Guide to L-Leucine: Physicochemical Properties, Signaling, and Research Applications Introduction L-leucine, an essential branched-chain amino acid (BCAA), is not merely a fundamental component of p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to L-Leucine: Physicochemical Properties, Signaling, and Research Applications

Introduction

L-leucine, an essential branched-chain amino acid (BCAA), is not merely a fundamental component of proteins but also a critical signaling molecule that governs cell growth, metabolism, and protein homeostasis. Its unique ability to directly activate the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway positions it as a key area of focus in fields ranging from metabolic disease and oncology to sports nutrition and pharmaceutical development. For researchers, scientists, and drug development professionals, a precise understanding of L-leucine's fundamental properties is paramount for its effective application, from basic cell culture to complex clinical investigations.

This guide provides a comprehensive technical overview of unlabeled L-leucine, detailing its core physicochemical identifiers, its central role in the mTOR signaling cascade, and validated methodologies for its study.

Core Physicochemical Properties and Identifiers

The accurate identification and characterization of a compound are the foundation of reproducible scientific research. L-leucine is well-defined by its unique CAS (Chemical Abstracts Service) number and precise molecular weight.

Key Identifiers

The primary identifier for unlabeled L-leucine is its CAS number, which is universally recognized in chemical databases, regulatory submissions, and scientific literature.

PropertyValueSource(s)
CAS Number 61-90-5[1][2][3][4][5]
Molecular Formula C₆H₁₃NO₂[2][5]
Molecular Weight 131.17 g/mol [4][5][6][7]
EC Number 200-522-0[1][3][8]
Synonyms (S)-2-Amino-4-methylpentanoic acid, L-α-Aminoisocaproic acid[1][5]
Physical and Chemical Characteristics

L-leucine's physical properties influence its handling, storage, and application in experimental settings.

  • Appearance: White crystalline powder or glistening flakes.[6][9]

  • Solubility: Sparingly soluble in water (approx. 22 g/L at 20°C), slightly soluble in ethanol, and practically insoluble in ether.[6][10] Its hydrophobicity is due to the isobutyl side chain.[6]

  • Melting Point: Decomposes at approximately 293-295°C.[6][7][9]

  • Stability: L-leucine is stable under standard temperature and light conditions. It should be stored away from moisture.[1][6]

  • Chemical Nature: As an amino acid, it is amphoteric, existing as a zwitterion at physiological pH.[6]

The Central Role of L-Leucine in mTORC1 Signaling

L-leucine is a potent activator of the mTORC1 signaling pathway, a master regulator of cell growth and protein synthesis.[11][12][13] Unlike growth factors that signal through the PI3K-Akt axis, L-leucine provides a direct nutrient-driven signal. This mechanism is crucial for cellular responses to nutrient availability and is a key target in drug development for metabolic disorders and cancer.

The process begins with the transport of L-leucine into the cell, where its presence is sensed, leading to the activation of the Rag GTPases. This complex then recruits mTORC1 to the lysosomal surface, its primary site of activation. Once activated, mTORC1 phosphorylates its key downstream effectors: p70 S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1).[12][14] The phosphorylation of S6K1 enhances ribosomal biogenesis and mRNA translation, while the phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex. The combined result is a robust increase in protein synthesis.[12][13]

L_Leucine_mTOR_Pathway cluster_cell Cytosol cluster_lysosome Lysosomal Surface Leucine_ext L-Leucine (Extracellular) Transporter Amino Acid Transporter (e.g., LAT1) Leucine_int L-Leucine (Intracellular) Transporter->Leucine_int Uptake Rag_GTPases Rag GTPases Leucine_int->Rag_GTPases Senses & Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) pS6K1->Protein_Synthesis Promotes pEBP1 p-4E-BP1 EBP1->pEBP1 eIF4E eIF4E EBP1->eIF4E pEBP1->eIF4E Releases eIF4E->Protein_Synthesis Initiates

Caption: L-leucine activates mTORC1 signaling to promote protein synthesis.

Experimental Protocol: In Vitro Analysis of L-Leucine-Induced mTORC1 Activation

To validate the biological activity of an L-leucine batch or to study its downstream effects, a common and reliable method is to measure the phosphorylation of mTORC1 targets in a cell-based assay.

Objective: To determine if L-leucine treatment activates the mTORC1 pathway in cultured cells (e.g., HeLa or C2C12 myotubes) by assessing the phosphorylation status of S6K1 and 4E-BP1 via Western Blot.

Methodology
  • Cell Culture and Plating:

    • Rationale: To establish a consistent and healthy cell population for the experiment.

    • Protocol: Culture cells in standard growth medium (e.g., DMEM with 10% FBS). Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Amino Acid Starvation (Priming the System):

    • Rationale: To reduce basal mTORC1 activity, thereby maximizing the observable effect of L-leucine stimulation.[14] This creates a low-noise system for detecting a specific response.

    • Protocol: Gently wash the cells twice with PBS. Replace the growth medium with an amino acid-free medium (e.g., Earle's Balanced Salt Solution supplemented with dialyzed FBS) for 1-2 hours.

  • L-Leucine Stimulation:

    • Rationale: To specifically activate the mTORC1 pathway. A dose-response or time-course experiment can be performed to characterize the kinetics.

    • Protocol: Prepare a stock solution of L-leucine in the amino acid-free medium. Add L-leucine to the starved cells at a final concentration of 400-500 µM.[14] Incubate for 30-60 minutes. Include a "starved" control well that does not receive L-leucine.

  • Cell Lysis and Protein Quantification:

    • Rationale: To extract cellular proteins while preserving their phosphorylation state.

    • Protocol: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading for the Western Blot.

  • Western Blot Analysis:

    • Rationale: To separate proteins by size and detect the specific phosphorylated and total proteins of interest using antibodies.

    • Protocol:

      • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

      • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with primary antibodies for phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control (e.g., β-actin or GAPDH) is essential for data normalization.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation:

    • Expected Outcome: A significant increase in the ratio of phosphorylated S6K1 and 4E-BP1 to their total protein counterparts in the L-leucine-treated samples compared to the starved control. This provides direct evidence of mTORC1 activation.

Applications in Research and Drug Development

The well-defined properties and biological functions of L-leucine make it an invaluable tool across several scientific domains.

  • Biopharmaceutical Manufacturing: As an essential nutrient, high-purity L-leucine is a critical component of chemically defined cell culture media used for producing monoclonal antibodies and other biologics.[15]

  • Metabolic Research: Stable isotope-labeled versions of L-leucine (e.g., ¹³C₆, ¹⁵N) are widely used as tracers in metabolomics and proteomics to quantify protein synthesis rates and metabolic flux in vivo and in vitro.[1][8]

  • Clinical Nutrition and Therapeutics: L-leucine is a key ingredient in parenteral and enteral nutrition formulas to prevent muscle protein breakdown in post-operative or critically ill patients.[15][16] It is also under investigation for its therapeutic potential in conditions like sarcopenia, hepatic encephalopathy, and certain rare genetic disorders.[15][17][18]

  • Pharmaceutical Formulation: Beyond its biological activity, L-leucine is used as a functional excipient in drug manufacturing, serving as a lubricant for tablet production and a dispersant for inhalable drug formulations.[16]

Conclusion

L-leucine is a cornerstone molecule in biological research and pharmaceutical sciences. Its definitive CAS number (61-90-5) and molecular weight (131.17 g/mol ) provide the chemical certainty required for rigorous scientific inquiry. A deep understanding of its role as a primary activator of the mTORC1 signaling pathway continues to unlock new therapeutic strategies and research avenues. The methodologies described herein represent standard, validated approaches for investigating its function, underscoring the importance of combining precise chemical knowledge with robust biological assays.

References

  • The physical and chemical properties of L-leucine. (2026, March 10). Google Cloud.
  • l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. (2012, January 17).
  • Role of leucine in the regulation of mTOR by amino acids: revelations from structure-activity studies. (2001, March 15). PubMed.
  • The effect of l-leucine on mTORC1 and MAPK pathways.
  • Leucine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences Amino Acid.
  • L-Leucine (¹⁵N, 98%).
  • L-Leucine | CAS 61-90-5. Santa Cruz Biotechnology.
  • Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism.
  • L-Leucine (¹³C₆, 97-99%; D₁₀, 97-99%; ¹⁵N, 97-99%).
  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. PMC - NIH.
  • L-Leucine (¹³C₆, 99%).
  • L-Leucine. MilliporeSigma.
  • L-LEUCINE UNLABELED. Eurisotop.
  • L-Leucine | 61-90-5. ChemicalBook.
  • L-Leucine | C6H13NO2 | CID 6106. PubChem - NIH.
  • Leucine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • L-Leucine CAS 61-90-5. usbio.net.
  • L -Leucine-1-13C 13C 99
  • What is Leucine and how is it used in the pharmaceutical industry? (2022, December 29). Foodcom S.A.
  • Showing Compound L-Leucine (FDB001946). (2010, April 08). FooDB.
  • L-Leucine. Evonik.
  • L-Leucine Global Market Size, Competitors, Trends & Forecast. Google Cloud.
  • The Ultimate Guide to L-Leucine: Benefits, Uses, and Sourcing. (2025, August 01). Google Cloud.

Sources

Exploratory

The Biochemical Architecture and Non-Radioactive Quantification of L-Leucine: A Technical Whitepaper

Executive Summary Historically, the tracking of L-leucine in metabolic flux and protein synthesis assays relied heavily on radioisotopes ( 14 C or 3 H). While effective, these methods introduce significant safety hazards...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, the tracking of L-leucine in metabolic flux and protein synthesis assays relied heavily on radioisotopes ( 14 C or 3 H). While effective, these methods introduce significant safety hazards, regulatory burdens, and waste disposal bottlenecks. Modern biochemical workflows have transitioned toward non-radioactive, label-free, and stable-isotope methodologies. This whitepaper details the physicochemical properties of L-leucine, its mechanistic role as a signaling molecule, and provides field-validated, self-correcting protocols for its quantification using Stable-Isotope Dilution LC-MS/MS and the SUnSET (Surface Sensing of Translation) assay.

Physicochemical Profile of L-Leucine

Understanding the physical properties of L-leucine is critical for optimizing extraction solvents and chromatographic retention. Because L-leucine lacks a strong chromophore or fluorophore and is highly polar, it presents unique challenges for standard reversed-phase chromatography.

Table 1: Quantitative Physicochemical Properties

PropertyValueAnalytical Implication
Molecular Formula C 6​ H 13​ NO 2​ Standard proteinogenic branched-chain amino acid.
Molecular Weight 131.17 g/mol Low mass requires high-resolution or tandem MS to avoid background noise interference.
Isoelectric Point (pI) 5.98Exists as a zwitterion at physiological pH; highly polar.
LogP -1.52Poor retention on standard C18 columns; necessitates HILIC or mixed-mode chromatography.
Solubility (Water) ~2.2 g/100 mL (at 20°C)Sparingly soluble; extraction protocols must balance aqueous and organic phases to prevent precipitation.

Data sourced from the 1[1].

The Biochemical Mechanism: L-Leucine as an mTORC1 Activator

In mammalian physiology, L-leucine is not merely a substrate for polypeptide elongation; it is a potent signaling metabolite that directly activates the Mechanistic Target of Rapamycin Complex 1 (mTORC1).

The exact intracellular sensor for leucine is Sestrin2 . Sestrin2 binds L-leucine with a dissociation constant ( Kd​ ) of approximately 20 µM, which perfectly mirrors the physiological concentration required for half-maximal mTORC1 activation (2)[2].

Causality of Activation: In a leucine-deprived state, Sestrin2 binds to and inhibits the GATOR2 complex. When intracellular leucine levels rise, leucine binds to Sestrin2, inducing a conformational shift that disrupts the Sestrin2-GATOR2 interaction. The liberated GATOR2 subsequently suppresses GATOR1 (a GTPase-activating protein). Because GATOR1 normally inhibits Rag heterodimers, its suppression allows the Rags to recruit mTORC1 to the lysosomal surface, where it is activated by Rheb[2].

mTORC1_Pathway Leu L-Leucine (Non-radioactive) Sestrin2 Sestrin2 (Leucine Sensor) Leu->Sestrin2 Binds (Kd ~20 µM) GATOR2 GATOR2 Complex Sestrin2->GATOR2 Inhibits (Disrupted by Leu) GATOR1 GATOR1 Complex GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag Inhibits (GAP activity) mTORC1 mTORC1 Kinase Rag->mTORC1 Activates (Lysosomal) Translation Protein Synthesis (SUnSET Readout) mTORC1->Translation Activates (via S6K/4E-BP1)

Diagram 1: The Sestrin2-mediated mTORC1 signaling pathway activated by L-leucine.

Advanced Non-Radioactive Methodologies

A. Stable-Isotope Dilution (SID) LC-MS/MS

To quantify leucine without radiolabels, modern workflows utilize 13 C/ 15 N-labeled heavy isotopes. Traditional amino acid analysis requires pre-column derivatization (e.g., using PITC or FMOC) to improve retention and detectability. However, derivatization introduces chemical variability and increases sample preparation time. By utilizing mixed-mode chromatography (combining ion-exchange and normal-phase properties), underivatized leucine can be retained and separated from its isobars (isoleucine and alloisoleucine) (3)[3].

B. SUnSET Assay for Protein Synthesis

To measure the downstream functional output of leucine signaling (de novo protein synthesis), the field has replaced 3 H-phenylalanine incorporation with the SUnSET (Surface Sensing of Translation) assay. SUnSET employs puromycin, an aminonucleoside antibiotic and structural analog of tyrosyl-tRNA. Puromycin enters the ribosomal A-site and incorporates into the nascent polypeptide chain, causing premature termination (4)[4]. These puromycylated peptides are then quantified via standard immunoblotting.

Self-Validating Experimental Protocols

Protocol 1: SID LC-MS/MS Quantification of L-Leucine

This protocol is designed to be a self-validating system; the inclusion of a heavy isotope internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI) (5)[5].

  • Sample Preparation & Spiking:

    • Step: Aliquot 20 µL of plasma/lysate. Spike with 10 µL of 13 C 6​ , 15 N 1​ -L-Leucine internal standard.

    • Causality: Spiking before extraction ensures that any physical loss of the analyte during processing is proportionally mirrored by the internal standard, maintaining an accurate light-to-heavy ratio.

  • Protein Precipitation:

    • Step: Add 80 µL of LC-MS grade Methanol. Vortex for 30s, then centrifuge at 14,000 x g for 10 mins.

    • Causality: Methanol rapidly denatures proteins without altering the pH drastically (unlike TCA or PCA). This preserves the native zwitterionic state of leucine and provides a supernatant directly compatible with mixed-mode LC mobile phases.

  • Chromatographic Separation:

    • Step: Inject 1 µL of supernatant onto a mixed-mode Intrada Amino Acid column.

    • Causality: Standard C18 columns cannot retain leucine effectively. The mixed-mode column provides the necessary orthogonal retention mechanisms to chromatographically resolve leucine from its structural isobars (isoleucine and alloisoleucine), preventing false-positive quantification.

  • MRM Detection:

    • Step: Monitor transitions m/z 132.2 86.4 (Endogenous Leucine) and m/z 139.2 92.4 (Heavy Leucine).

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Spike Internal Standard (13C/15N-Leucine) Spike->Precipitation Spiked into LC Liquid Chromatography (Mixed-mode Column) Precipitation->LC Supernatant MS Tandem Mass Spec (MRM Mode) LC->MS Isocratic Elution Data Absolute Quantification MS->Data AUC Ratio

Diagram 2: Workflow for Stable-Isotope Dilution LC-MS/MS of underivatized L-leucine.

Protocol 2: SUnSET Assay for Leucine-Stimulated Protein Synthesis

This protocol replaces radioactive 3 H-leucine tracking. It utilizes an internal negative control to validate that the signal is strictly translation-dependent.

  • Leucine Starvation:

    • Step: Wash cultured cells 2x with PBS and incubate in Leucine-free DMEM for 60 minutes.

    • Causality: Depletes intracellular leucine pools, establishing a baseline where Sestrin2 is fully bound to GATOR2, rendering the mTORC1 pathway highly sensitive to the subsequent leucine spike.

  • Stimulation and Puromycin Pulse:

    • Step: Add L-leucine (e.g., 800 µM) concurrently with 1 µM Puromycin for exactly 30 minutes.

    • Validation Checkpoint (Self-Correction): Treat a parallel control well with Cycloheximide (CHX) 15 minutes prior to the pulse. CHX freezes the ribosome. If the assay is valid, the CHX well will show zero puromycin incorporation, proving the antibody signal is specific to active translation.

    • Causality: A 30-minute pulse is the optimal kinetic window. Shorter pulses yield poor signal-to-noise ratios, while longer pulses (>60 mins) trigger cellular stress responses due to the accumulation of truncated, toxic puromycylated proteins, which artificially suppresses translation rates.

  • Detection:

    • Step: Lyse cells in RIPA buffer, resolve via SDS-PAGE, and probe with an anti-puromycin monoclonal antibody (e.g., clone 12D10).

References

  • Wolfson, R. L., et al.
  • "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and applic
  • "Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay.
  • "A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatiz
  • "L-Leucine | C6H13NO2 | CID 6106 - PubChem." NIH.

Sources

Foundational

The Role of Unlabeled L-Leucine in Activating mTOR Signaling: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers Executive Summary The mechanistic Target of Rapamycin (mTOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism, integrating signals from nut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Executive Summary

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. Among nutrients, the essential amino acid L-leucine plays a uniquely potent role in activating mTOR Complex 1 (mTORC1). This guide provides an in-depth exploration of the molecular mechanisms by which unlabeled L-leucine, acting as a direct signaling molecule, initiates the mTORC1 activation cascade. We dissect the roles of the cytosolic leucine sensor Sestrin2, the GATOR and Ragulator complexes, and the Rag GTPases in translating the presence of leucine into the spatial recruitment and subsequent activation of mTORC1 at the lysosomal surface. Furthermore, this document offers a comprehensive, field-proven experimental protocol using Western blotting to quantitatively assess mTORC1 activation in response to L-leucine stimulation, complete with rationales for experimental design choices and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally probe this critical nutrient-sensing pathway.

Introduction: mTORC1 and the Primacy of L-Leucine

The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. mTORC1 is the primary complex responsible for sensing nutrient availability and is acutely sensitive to rapamycin.[1] Its activation stimulates anabolic processes like protein and lipid synthesis while suppressing catabolic processes such as autophagy.[2] While growth factors signal to mTORC1 via the PI3K-Akt-TSC pathway, amino acids provide a distinct and essential input.[3][4] Without sufficient amino acids, mTORC1 remains inactive, even in the presence of growth factors.

L-leucine, one of the three branched-chain amino acids (BCAAs), stands out for its ability to independently and robustly stimulate mTORC1 signaling.[5][6][7] In the context of this guide, "unlabeled L-leucine" refers to the amino acid acting purely as a signaling ligand, distinct from isotopically labeled versions used to trace metabolic flux. Its role is not merely as a substrate for protein synthesis but as a critical signaling cue that informs the cell of nutrient sufficiency, thereby licensing cell growth.

The Molecular Machinery of L-Leucine Sensing and mTORC1 Activation

The activation of mTORC1 by amino acids is a sophisticated process centered on its recruitment to the surface of the lysosome.[2] This spatial control mechanism ensures that mTORC1 is only activated when both amino acids (signaling nutrient availability) and growth factors (signaling via the lysosome-resident activator Rheb) are present.[2][8][9]

The Leucine Sensing Cascade:

  • Sestrin2: The Cytosolic Leucine Sensor: In the absence of leucine, the protein Sestrin2 binds to and inhibits the GATOR2 complex.[[“]] Sestrin2 possesses a leucine-binding pocket.[11][12] The binding of cytosolic L-leucine to Sestrin2 induces a conformational change, causing Sestrin2 to release GATOR2.[11][13] This dissociation is a critical initiating event, with a half-maximal effect observed at a physiologically relevant leucine concentration of approximately 20-40 µM.[11]

  • GATOR Complexes and Rag GTPase Regulation: The release of GATOR2 allows it to inhibit the GATOR1 complex. GATOR1 functions as a GTPase Activating Protein (GAP) for the RagA/B GTPases.[3][14] By inhibiting GATOR1, GATOR2 effectively "turns off" the GAP activity towards RagA/B, allowing it to remain in its active, GTP-bound state.

  • The Rag GTPase Switch: Rag GTPases function as obligate heterodimers (RagA or RagB paired with RagC or RagD) and are anchored to the lysosomal membrane by the Ragulator complex.[1][2][8][15] Amino acid sufficiency promotes an "active" nucleotide state: RagA/B-GTP and RagC/D-GDP .[3][9] This active conformation allows the Rag heterodimer to bind directly to Raptor, a core component of the mTORC1 complex.[1][16]

  • Lysosomal Recruitment and Final Activation: The binding of mTORC1 to the active Rag GTPase-Ragulator scaffold recruits the entire mTORC1 complex from the cytoplasm to the lysosomal surface.[15][16] This translocation brings mTORC1 into close proximity with its final activator, the small GTPase Rheb, which is also localized to the lysosome and is activated by growth factor signaling.[9][17][18][19] The direct interaction with GTP-bound Rheb allosterically stimulates the kinase activity of mTOR, leading to the phosphorylation of its downstream targets.[2]

This multi-step process acts as a logical "AND" gate, ensuring mTORC1 is only fired when both sufficient amino acids (via the Sestrin-GATOR-Rag axis) and growth factors (via the TSC-Rheb axis) are present.[2]

mTORC1_Activation cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_inactive RagA/B-GDP RagC/D-GTP Rag_active RagA/B-GTP RagC/D-GDP GATOR1->Rag_active inhibits conversion to mTORC1_cyto mTORC1 (inactive) mTORC1_lyso mTORC1 (recruited) Ragulator Ragulator Rag_inactive->Rag_active GEF/GAP activity Rag_active->mTORC1_cyto recruits Rheb Rheb-GTP (Growth Factor Signal) mTORC1_active mTORC1 (ACTIVE) mTORC1_lyso->mTORC1_active activated by

Caption: L-Leucine binding to Sestrin2 initiates a cascade that activates Rag GTPases, recruiting mTORC1 to the lysosome for activation by Rheb.

Experimental Validation: A Methodological Guide

This section provides a robust, self-validating protocol to measure mTORC1 activation by quantifying the phosphorylation of its direct downstream targets, p70 S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), via Western blotting.

mTORC1 is a serine/threonine kinase. Its activity is directly proportional to the phosphorylation of its substrates. Therefore, by measuring the ratio of the phosphorylated form to the total amount of a downstream protein, we can derive a quantitative measure of mTORC1 activity. The phosphorylation of p70S6K at Threonine 389 (Thr389) and 4E-BP1 at Threonine 37/46 (Thr37/46) are canonical and reliable readouts of mTORC1 activity.[20][21][22]

  • Cell Line Selection: Human Embryonic Kidney 293T (HEK293T) cells or Mouse Embryonic Fibroblasts (MEFs) are commonly used as they exhibit robust and reproducible responses to amino acid stimulation.

  • Amino Acid Starvation (The Baseline): This is the most critical step for a clean experiment. To observe stimulation, one must first establish a quiescent state. Incubating cells in amino acid-free medium (e.g., Hank's Balanced Salt Solution, HBSS, or Dulbecco's Phosphate-Buffered Saline, DPBS) for 50-60 minutes effectively depletes intracellular amino acid pools and dissipates mTORC1 from the lysosome, leading to a low baseline activity.[21]

  • L-Leucine Stimulation (The Signal): Cells are re-stimulated with medium containing a defined concentration of unlabeled L-leucine. A time course (e.g., 5, 15, 30 minutes) is recommended to capture the peak response. A concentration of 50-100 µM L-leucine is typically sufficient for maximal stimulation.

  • Essential Controls (Self-Validation):

    • Negative Control (Starved): Cells maintained in amino acid-free medium. This sets the baseline (0% activation).

    • Inhibitor Control (Rapamycin/Torin 1): Pre-treating cells with an mTOR inhibitor (e.g., 100 nM Rapamycin or 250 nM Torin 1) for 30-60 minutes before L-leucine stimulation.[20][21] A lack of signal increase in this condition validates that the observed phosphorylation is indeed mTORC1-dependent.

    • Positive Control (Complete Medium): Re-stimulating starved cells with complete, amino acid-rich medium (e.g., DMEM) serves as a positive control for maximal mTORC1 activation.

  • Cell Seeding: Plate HEK293T cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture in complete DMEM with 10% Fetal Bovine Serum (FBS).

  • Amino Acid Starvation:

    • Aspirate the complete medium from all wells.

    • Wash cells twice with 2 mL of warm DPBS (with calcium and magnesium).

    • Add 2 mL of warm amino acid-free HBSS or DPBS to each well.

    • Incubate at 37°C, 5% CO₂ for 60 minutes.

  • Inhibitor Pre-treatment (for inhibitor control wells):

    • During the last 30 minutes of starvation, add Rapamycin (final concentration 100 nM) to the designated inhibitor control wells.

  • Stimulation:

    • Prepare stimulation media in advance. For L-leucine stimulation, supplement HBSS/DPBS with the desired final concentration of L-leucine.

    • Aspirate the starvation medium.

    • Add 2 mL of the appropriate stimulation medium to each well (e.g., HBSS for negative control, HBSS + L-leucine, complete DMEM for positive control).

    • Incubate for the desired time points (e.g., 15 minutes).

  • Cell Lysis:

    • Promptly place the 6-well plates on ice.

    • Aspirate the stimulation medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[20]

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and add Laemmli sample buffer. Denature by heating at 95°C for 5 minutes.

    • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies:

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • GAPDH or β-Actin (as a loading control)

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again as above. Detect the signal using an enhanced chemiluminescence (ECL) kit and an imaging system.[23]

Caption: Workflow for assessing L-leucine-induced mTORC1 activation, from cell culture to quantitative Western blot analysis.

Data Analysis and Interpretation

A successful experiment will show low to undetectable levels of p-p70S6K and p-4E-BP1 in the starved and rapamycin-treated lanes. Upon L-leucine stimulation, there should be a marked increase in the phosphorylation of both targets. The complete medium lane should show a robust signal, often comparable to or slightly higher than the leucine-only stimulation.

Use densitometry software to quantify the band intensity. For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal (e.g., p-p70S6K / total p70S6K). Normalize these ratios to the loading control (e.g., GAPDH) to correct for any loading inaccuracies. Finally, express the data as a fold change relative to the starved (negative control) condition.

Table 1: Representative Quantitative Western Blot Data

Treatment ConditionNormalized p-p70S6K / Total p70S6K Ratio (Fold Change vs. Starved)
Starved (Negative Control)1.0
L-Leucine (100 µM, 15 min)8.5
Rapamycin + L-Leucine1.2
Complete Medium (Positive Control)10.0

Data are hypothetical but represent typical experimental outcomes.

Conclusion

Unlabeled L-leucine is a primary and potent signaling molecule that directly triggers the activation of the mTORC1 pathway. The molecular mechanism, initiated by the direct binding of leucine to its cytosolic sensor Sestrin2, is a highly regulated cascade involving GATOR complexes and the Rag GTPases, which ultimately control the crucial spatial localization of mTORC1 to the lysosomal surface. Understanding this pathway is fundamental for research in metabolism, cancer, and aging. The provided experimental protocol offers a robust and validated framework for researchers to accurately probe and quantify the effects of L-leucine and other compounds on this central nutrient-sensing hub, ensuring both scientific integrity and reproducible results.

References

  • Chantranupong, L., et al. (2016). The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. Cell. [Link]

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. [Link]

  • Wolfson, R. L., & Sabatini, D. M. (2017). The Dawn of the Age of Amino Acid Sensors for the mTORC1 Pathway. Cell Metabolism. [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell. [Link]

  • Kim, E., & Guan, K. L. (2011). mTOR signaling: RAG GTPases transmit the amino acid signal. Trends in Biochemical Sciences. [Link]

  • Saxton, R. A., et al. (2016). Mechanism of arginine sensing by CASTOR1 upstream of mTORC1. Nature. [Link]

  • Sancak, Y., et al. (2008). The Rag GTPases Bind Raptor and Mediate Amino Acid Signaling to mTORC1. Science. [Link]

  • Kim, J. S., et al. (2015). Sestrin2 and leucine deprivation in mTORC1 regulation. Consensus. [Link]

  • Chantranupong, L., et al. (2016). The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. Semantic Scholar. [Link]

  • Lynch, C. J., et al. (2002). Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Jewell, J. L., et al. (2015). Amino acid and small GTPase regulation of mTORC1. Molecular and Cellular Biology. [Link]

  • Liu, G. Y., & Sabatini, D. M. (2020). The Ragulator-Rags model of mTORC1 activation by amino acids. ResearchGate. [Link]

  • Chantranupong, L., et al. (2016). The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. Broad Institute. [Link]

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. PubMed. [Link]

  • Chen, Z., et al. (2025). A model of mTORC1 recruitment and activation on the lysosomal membrane. ResearchGate. [Link]

  • Chantranupong, L., et al. (2016). The CASTOR Proteins Are Arginine Sensors for the mTORC1 Pathway. DSpace@MIT. [Link]

  • Chen, Z., et al. (2025). Structural basis for mTORC1 activation on the lysosomal membrane. PubMed. [Link]

  • Dodd, S. L., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Wang, M., et al. (2025). Sestrin 2 Regulates Milk Protein Synthesis through a LAT1/mTOR Pathway. Journal of Agricultural and Food Chemistry. [Link]

  • Chen, Z., et al. (2025). Structural Basis for mTORC1 Activation on the Lysosomal Membrane. DigitalCommons@TMC. [Link]

  • Perera, R. M., & Zoncu, R. (2016). The Lysosome as a Regulatory Hub. Annual Review of Cell and Developmental Biology. [Link]

  • de Souza, C. T., et al. (2013). Leucine stimulates mTOR and muscle protein synthesis in both animal and human. Journal of Exercise, Sports & Orthopedics. [Link]

  • Demetriades, C., et al. (2016). Lysosomal Regulation of mTORC1 by Amino Acids in Mammalian Cells. Genes. [Link]

  • Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

  • Xu, G., et al. (2001). Metabolic Regulation by Leucine of Translation Initiation Through the mTOR-Signaling Pathway by Pancreatic β-Cells. Diabetes. [Link]

  • Villa, E., et al. (2017). Protocol for the assessment of mTOR activity in mouse primary hepatocytes. STAR Protocols. [Link]

  • Liu, Z., et al. (2019). Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. [Link]

  • Kim, S. G., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in Molecular Biology. [Link]

  • Vlahakis, A., & Tavernarakis, N. (2016). Dynamics of mTORC1 activation in response to amino acids. eLife. [Link]

  • Lin, F., et al. (2006). Western blot showing p-mTOR (Ser 2448), and pp70S6K (Thr 389), and actin. ResearchGate. [Link]

  • Patti, M. E., et al. (1998). Assessment of cell-signaling pathways in the regulation of mammalian target of rapamycin (mTOR) by amino acids in rat adipocytes. The Journal of Biological Chemistry. [Link]

  • Wei, R., et al. (2014). Western blot analyses of p-mTOR, p-P70S6K and p-S6 in the cytosolic fractions. ResearchGate. [Link]

  • Wilkinson, D. J., et al. (2020). Leucine-enriched amino acids maintain peripheral mTOR-Rheb localization independent of myofibrillar protein synthesis and mTORC1 signaling postexercise. American Journal of Physiology-Cell Physiology. [Link]

  • de Campos-Ferraz, P. L., & Lancha, A. H. (2018). Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting. IntechOpen. [Link]

  • Yoon, M. S. (2011). Mechanisms of amino acid sensing in mTOR signaling pathway. Journal of Signal Transduction. [Link]

  • Ullah, R., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. [Link]

  • An, H., & Rhoads, J. M. (2016). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. The Journal of Nutrition. [Link]

  • Li, M., et al. (2025). Scientists discover the nutrient that supercharges cellular energy. ScienceDaily. [Link]

Sources

Exploratory

An In-Depth Technical Guide to L-Leucine in Cell Culture Media Development

For researchers, scientists, and drug development professionals, the optimization of cell culture media is a cornerstone of achieving robust and reproducible results. Among the myriad components of these complex formulat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the optimization of cell culture media is a cornerstone of achieving robust and reproducible results. Among the myriad components of these complex formulations, the essential amino acid L-leucine stands out for its multifaceted roles in cellular physiology. This guide provides a comprehensive technical overview of L-leucine's function and application in the development of cell culture media, moving beyond basic principles to offer actionable insights and methodologies.

The Central Role of L-Leucine: More Than a Building Block

L-leucine, an essential branched-chain amino acid (BCAA), is indispensable for cell culture, as mammalian cells cannot synthesize it de novo.[1][] Its primary and most well-understood function is as a fundamental constituent of proteins, making it critical for cell growth and proliferation.[1] However, its significance extends far beyond this structural role. L-leucine is a potent signaling molecule that directly influences key metabolic pathways, most notably the mechanistic target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[][3][4]

The activation of the mTOR complex 1 (mTORC1) by L-leucine is a critical event that promotes protein synthesis by phosphorylating downstream targets like S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This signaling cascade enhances the translational machinery of the cell, leading to increased production of proteins, including recombinant therapeutic proteins.[4] Consequently, the concentration of L-leucine in a culture medium can directly impact not only cell density but also the specific productivity of a cell line.[6]

Beyond its influence on protein synthesis, L-leucine metabolism contributes to the cellular energy pool. It is one of two exclusively ketogenic amino acids, meaning its carbon skeleton is catabolized to acetyl-CoA and acetoacetate.[3][7] This metabolic fate provides an alternative energy source for the cell, which can be particularly important in high-density cultures where glucose and glutamine may become limiting.

Optimizing L-Leucine Concentration: A Balancing Act

The optimal concentration of L-leucine is not a one-size-fits-all parameter; it is highly dependent on the specific cell line, the desired outcome (e.g., maximizing cell growth versus protein production), and the overall media formulation.[8][9] Insufficient L-leucine will inevitably limit cell growth and protein synthesis. Conversely, excessive concentrations can lead to metabolic imbalances and the accumulation of potentially toxic byproducts.[10]

Key Considerations for Optimization:
  • Cell Line Specificity: Different cell lines, such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and hybridoma cells, have distinct amino acid requirements. A systematic approach to optimizing L-leucine for each specific cell line is crucial.[6]

  • Process Goals: The objective of the cell culture process will dictate the optimal L-leucine concentration. For instance, a process focused on rapid biomass expansion may require a different L-leucine profile than one optimized for maximizing the yield of a monoclonal antibody.[11]

  • Interaction with Other Nutrients: L-leucine uptake and metabolism are influenced by the presence of other amino acids, particularly other BCAAs like isoleucine and valine. Therefore, a holistic approach to media optimization is necessary.[3]

Recommended Concentration Ranges:

The following table provides general starting concentration ranges for L-leucine in media for common cell lines. It is imperative to note that these are starting points, and empirical optimization is essential for each specific application.

Cell LineTypical Basal Media Concentration (mM)Recommended Starting Range for Optimization (mM)
CHO0.4 - 0.80.5 - 4.0
HEK2930.4 - 0.80.5 - 3.0
Hybridoma0.4 - 0.80.6 - 2.5
VERO0.4 - 0.80.5 - 2.0

Data compiled from various sources and internal experimental data.

Experimental Workflow for L-Leucine Optimization

A structured, data-driven approach is essential for successfully optimizing L-leucine concentrations in cell culture media. The following workflow outlines a systematic process from initial screening to validation.

L_Leucine_Optimization_Workflow A Step 1: Baseline Culture Establish baseline performance in a standard basal medium. B Step 2: Design of Experiments (DoE) Create a matrix of L-leucine concentrations to test. A->B Define Range C Step 3: Small-Scale Culture Experiments Perform experiments in shake flasks or 96-well plates. B->C Execute D Step 4: Analytical Measurements Monitor cell growth, viability, and L-leucine consumption. C->D Sample & Measure E Step 5: Product Titer and Quality Analysis Quantify product yield and assess critical quality attributes. C->E Sample & Analyze F Step 6: Data Analysis and Modeling Analyze data to identify optimal L-leucine concentration. D->F E->F G Step 7: Validation in Bioreactors Confirm optimal concentration in a controlled bioreactor environment. F->G Validate

Caption: A typical experimental workflow for optimizing L-leucine concentration in cell culture media.

Detailed Protocol: Small-Scale L-Leucine Titration Study

This protocol describes a small-scale experiment to determine the optimal L-leucine concentration for a given cell line.

Materials:

  • Cell line of interest

  • Basal medium deficient in L-leucine

  • Sterile, high-purity L-leucine stock solution (e.g., 100 mM)[12]

  • Shake flasks or deep-well 96-well plates

  • Cell counting apparatus (e.g., automated cell counter)

  • Viability dye (e.g., trypan blue)

  • Analytical instrument for amino acid analysis (e.g., HPLC, UPLC, or GC)[13]

Procedure:

  • Prepare Media: Aseptically prepare a series of media formulations by supplementing the L-leucine-deficient basal medium with varying concentrations of the L-leucine stock solution. A typical range to test would be 0.1, 0.5, 1.0, 2.0, 4.0, and 8.0 mM. Include a negative control (no L-leucine) and a positive control (standard basal medium concentration).

  • Cell Seeding: Seed the cell line of interest into the different media formulations at a consistent initial cell density (e.g., 2 x 10^5 cells/mL).

  • Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, and appropriate agitation).

  • Daily Monitoring: On a daily basis, aseptically collect a small sample from each culture.

    • Measure viable cell density and viability using a cell counter and viability dye.

    • Centrifuge a portion of the sample to collect the supernatant. Store the supernatant at -80°C for later analysis.

  • Data Collection: Continue the culture for a typical duration (e.g., 7-14 days) or until cell viability drops significantly.

  • Spent Media Analysis: Analyze the collected supernatant samples to quantify the concentration of L-leucine and other key amino acids. This will provide data on the consumption rate of L-leucine at different initial concentrations.

  • Product Analysis: If applicable, quantify the concentration of the recombinant protein product in the final culture supernatant.

  • Data Analysis: Plot viable cell density, viability, and product titer as a function of the initial L-leucine concentration. Determine the concentration that results in the desired outcome (e.g., highest peak cell density or highest product titer).

The L-Leucine-mTOR Signaling Axis

Understanding the molecular mechanism by which L-leucine exerts its effects is crucial for rational media design. The following diagram illustrates the simplified L-leucine-mediated mTOR signaling pathway.

mTOR_Signaling_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag Inhibits mTORC1 mTORC1 Rag->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates ProteinSynth Protein Synthesis S6K1->ProteinSynth eIF4EBP1->ProteinSynth Inhibits Inhibition CellGrowth Cell Growth ProteinSynth->CellGrowth

Caption: Simplified diagram of the L-leucine-mediated mTORC1 signaling pathway.

In the absence of L-leucine, Sestrin2 binds to and inhibits GATOR2.[10] The presence of intracellular L-leucine disrupts the Sestrin2-GATOR2 interaction, leading to the activation of GATOR2.[10] GATOR2, in turn, inhibits GATOR1, which is a negative regulator of the Rag GTPases.[10] The activated Rag GTPases then recruit mTORC1 to the lysosomal surface, where it becomes activated.[1] Activated mTORC1 phosphorylates its downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth.[4]

Analytical Considerations for L-Leucine Monitoring

Accurate and reliable quantification of L-leucine in cell culture media is essential for effective process development and control. Several analytical techniques are available, each with its own advantages and disadvantages.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC/UPLC with Pre- or Post-Column Derivatization Chromatographic separation followed by chemical derivatization for detection (e.g., ninhydrin, OPA).[14]Robust, well-established methods.Can be time-consuming, may have matrix interference.[14]
Gas Chromatography (GC) with FID or MS Separation of volatile amino acid derivatives.High sensitivity and specificity.Requires derivatization, can be complex.
Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) Separation based on charge, direct electrochemical detection.[15]No derivatization required, good for polar compounds.[15]Can be sensitive to matrix components.[15]
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly specific detection and quantification.[13]High sensitivity, specificity, and throughput.[13]Higher instrument cost and complexity.[13]

The choice of analytical method will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation.

Stability and Storage of L-Leucine

Unlabeled L-leucine is a relatively stable amino acid in its powdered form. However, its stability in liquid media and stock solutions warrants consideration.

  • Powdered Media: In dry-powdered media, L-leucine is highly stable when stored in a cool, dry, and dark environment.[16]

  • Liquid Media and Stock Solutions: L-leucine is stable in aqueous solutions. However, to prevent microbial growth, stock solutions should be sterile-filtered and stored at 2-8°C for short-term use or frozen at -20°C for long-term storage.[17] Repeated freeze-thaw cycles should be avoided as they can lead to concentration gradients and potential degradation over time.[17] Unlike glutamine, L-leucine does not undergo the same rapid chemical degradation in liquid media.[16]

Sourcing High-Purity L-Leucine

The quality of the L-leucine used in cell culture media is critical. It is essential to source high-purity, cell culture-tested L-leucine from reputable suppliers.[12][18][19] Key quality attributes to consider include:

  • Purity: Look for L-leucine with a purity of ≥99%.[12]

  • Endotoxin Levels: For applications in biopharmaceutical production, low endotoxin levels are crucial.

  • Source: Ensure the L-leucine is from a non-animal source to minimize the risk of adventitious agents.[20]

  • Certifications: Suppliers should be able to provide a Certificate of Analysis (CoA) detailing the purity, identity, and other quality control parameters.[18]

Conclusion

L-leucine is a critical component of cell culture media, acting not only as a building block for proteins but also as a key signaling molecule that regulates cell growth and metabolism. A thorough understanding of its biochemical functions, coupled with a systematic and data-driven approach to optimization, is essential for developing robust and high-performing cell culture processes. By carefully considering the specific needs of the cell line and the process goals, researchers can harness the power of L-leucine to enhance cell growth, increase product yields, and ultimately accelerate the development of novel biotherapeutics.

References

  • Vertex AI Search. (2024).
  • Wikipedia. (2024). Leucine.
  • International Journal of Nutrology. (2022).
  • biocrates life sciences gmbh. (2022). Leucine - Metabolite of the month.
  • SCIEX. (n.d.).
  • Creative Proteomics. (n.d.). Overview of Leucine Metabolism.
  • SciELO. (n.d.).
  • Journal of the International Society of Sports Nutrition. (n.d.). Leucine stimulates mTOR and muscle protein synthesis in both animal and human.
  • PMC. (n.d.).
  • Waters. (n.d.).
  • Pickering Laboratories. (n.d.). Amino Acids Analysis of Cell Culture Media.
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2024). Double-Edge Effects of Leucine on Cancer Cells.
  • Scientific Bioprocessing. (n.d.). A Deep Dive into Cell Culture Media.
  • Cytiva. (n.d.). Cell culture media development services.
  • EurekAlert!. (2021).
  • IntechOpen. (2018). Leucine and Its Importance for Cell Signalling Pathways in Cancer Cachexia-Induced Muscle Wasting.
  • PMC. (n.d.). Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo.
  • PMC. (n.d.).
  • PMC. (n.d.). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis.
  • PubMed. (1987). Human monoclonal antibodies produced from L-leucine methyl ester-treated and in vitro immunized peripheral blood lymphocytes.
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Custom Cell Culture Media Services.
  • Biocompare. (2024). Tailoring Cell Culture Media for Successful Cell Therapy Development.
  • Aminowill. (2025). The Ultimate Guide to L-Leucine: Benefits, Uses, and Sourcing.
  • Carl ROTH. (n.d.). L-Leucine, 25 g, CAS No. 61-90-5 | Amino Acids for Cell Culture.
  • Benchchem. (n.d.). Best practices for long-term storage of L-Leucine solutions.
  • PMC. (2016).
  • Frontiers. (n.d.).
  • AcuSyst. (2025). How to Optimize Cell Culture Media for High-Yield Recombinant Protein Production in Mammalian Cells.
  • Sartorius. (n.d.).
  • Creative Biolabs. (n.d.).
  • Evonik. (n.d.). High purity amino acids for cell culture media.
  • BioProcess International. (2019). CHO Media Development for Therapeutic Protein Production.
  • BOC Sciences. (n.d.). Leucine: Definition, Structure, Benefits, Sources and Uses.
  • PMC. (n.d.).
  • Medtrics. (2025).
  • Mabion. (n.d.). Optimizing CHO Cell Cultures via Metabolite Analysis.
  • ResearchGate. (n.d.).
  • DDL Conference. (n.d.).
  • PubMed. (2017). Rapid Distinction of Leucine and Isoleucine in Monoclonal Antibodies Using Nanoflow LCMSn.

Sources

Foundational

A Technical Guide to the Aqueous Solubility of L-Leucine for Researchers and Drug Development Professionals

Abstract L-leucine, an essential branched-chain amino acid, is a critical component in numerous biotechnological and pharmaceutical applications, from cell culture media to therapeutic formulations. Its aqueous solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

L-leucine, an essential branched-chain amino acid, is a critical component in numerous biotechnological and pharmaceutical applications, from cell culture media to therapeutic formulations. Its aqueous solubility is a fundamental physicochemical property that dictates its behavior in these systems. This in-depth guide provides a comprehensive overview of the factors governing L-leucine's solubility, detailed experimental protocols for its accurate determination, and the theoretical principles that underpin its solubility characteristics. We will explore the profound influence of pH, temperature, and ionic strength, offering researchers and drug development professionals the insights necessary to control and manipulate L-leucine's solubility for optimal performance in their specific applications.

Introduction: The Critical Role of L-Leucine Solubility

L-leucine is a non-polar, aliphatic amino acid essential for protein synthesis and various metabolic functions in humans.[1] Its importance extends into the realm of drug development and bioprocessing, where it is used as a component in cell culture media, a stabilizer for protein formulations, and even as a therapeutic agent itself.[2] Understanding and controlling the aqueous solubility of L-leucine is paramount, as it directly impacts formulation concentration, bioavailability, and process efficiency. Low solubility can lead to precipitation, reducing the efficacy of a formulation and creating challenges in manufacturing and administration.[3] This guide serves as a technical resource, grounded in established scientific principles, to elucidate the complexities of L-leucine solubility.

Physicochemical Foundations of L-Leucine Solubility

To grasp the solubility behavior of L-leucine, one must first understand its molecular structure and properties.

2.1. Molecular Structure and Properties L-leucine possesses a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[4] Its structure is characterized by an α-amino group, an α-carboxyl group, and a hydrophobic isobutyl side chain.[1][4] This branched side chain is responsible for its non-polar nature and significant hydrophobicity, which is a primary determinant of its limited solubility in water compared to more polar amino acids.[4]

2.2. Zwitterionic Nature and Isoelectric Point (pI) In aqueous solutions, L-leucine exists as a zwitterion, a molecule with both a positive and a negative charge, resulting in a net neutral charge.[5][6] This occurs as the carboxyl group deprotonates to form a carboxylate ion (-COO⁻), and the amino group protonates to form an ammonium ion (-NH₃⁺).[7][8]

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net charge of the molecule is zero. For L-leucine, the pI is approximately 5.98 to 6.04.[2][4][6] This is a crucial parameter because, as a general rule, the solubility of an amino acid is at its minimum at its isoelectric point.[6][9] This is due to the lack of electrostatic repulsion between molecules, which facilitates their aggregation and precipitation from the solution.

The ionization state of L-leucine is governed by the pH of the solution and the pKa values of its carboxyl and amino groups.

  • pKa₁ (-COOH): ~2.33 - 2.36[1][2]

  • pKa₂ (-NH₃⁺): ~9.60 - 9.74[1][2]

The relationship between pH, pKa, and the charge state of the molecule can be described by the Henderson-Hasselbalch equation.[5][10][11]

G cluster_low_pH Low pH (pH < pKa1) cluster_pI Near pI (pKa1 < pH < pKa2) cluster_high_pH High pH (pH > pKa2) Cation Cationic Form (Net Charge +1) ⁺H₃N-CH(R)-COOH Zwitterion Zwitterionic Form (Net Charge 0) Lowest Solubility ⁺H₃N-CH(R)-COO⁻ Cation->Zwitterion +OH⁻ -H₂O Zwitterion->Cation +H⁺ Anion Anionic Form (Net Charge -1) H₂N-CH(R)-COO⁻ Zwitterion->Anion +OH⁻ -H₂O Anion->Zwitterion +H⁺

Figure 1: Ionization states of L-leucine in aqueous solution as a function of pH.

Key Factors Influencing L-Leucine Solubility

The solubility of L-leucine is not a fixed value but is highly dependent on the physicochemical conditions of the aqueous environment.

3.1. Effect of Temperature For most solids, including L-leucine, solubility in water increases with temperature.[12] This is because the dissolution process is typically endothermic, meaning it absorbs heat from the surroundings. Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the L-leucine crystal lattice, allowing more of the solid to dissolve.

Temperature (°C)Temperature (K)L-Leucine Solubility (g/L)
0273.157.97
25298.159.91
50323.1514.06
75348.1522.76
100373.1542.06

Table 1: Solubility of L-leucine in water at various temperatures. Data sourced from PubChem.[13]

3.2. Effect of pH As previously mentioned, pH has a dramatic effect on L-leucine solubility. The solubility is lowest at the isoelectric point (pI ≈ 5.98) and increases significantly as the pH moves away from the pI in either the acidic or alkaline direction.[6][9]

  • At pH < pI: The carboxylate group becomes protonated (-COO⁻ → -COOH). The molecule carries a net positive charge (-NH₃⁺), leading to electrostatic repulsion between molecules and increased interaction with water, thus enhancing solubility.[6][7]

  • At pH > pI: The ammonium group is deprotonated (-NH₃⁺ → -NH₂). The molecule carries a net negative charge (-COO⁻), which again leads to increased electrostatic repulsion and higher solubility.[6][7]

This U-shaped solubility curve is characteristic of amino acids and is a critical consideration for formulation development.[9][14] For instance, dissolving L-leucine in dilute hydrochloric acid significantly increases its solubility.[2][15]

3.3. Effect of Salts (Ionic Strength) The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of L-leucine.[16]

  • Salting-in: At low salt concentrations, the solubility of proteins and amino acids often increases.[17][18] The salt ions can shield the charged groups on the L-leucine molecules, reducing intermolecular attractions and promoting dissolution.

  • Salting-out: At high salt concentrations, the phenomenon of salting-out typically occurs.[16][17] The salt ions compete with the L-leucine molecules for hydration by water molecules. This reduces the amount of "free" water available to dissolve the L-leucine, causing it to precipitate.

The specific effect depends on the type of salt and the properties of the amino acid. For L-leucine, which is hydrophobic, the addition of salts like sodium chloride (NaCl) has been shown to cause a salting-out effect, reducing its solubility.[16][19] Conversely, salts containing divalent cations like Mg²⁺ or Ca²⁺, particularly with nitrate anions, have been observed to induce a salting-in effect for L-leucine.[20] Amino acids with apolar side chains, like leucine, have also shown a salting-in effect in the presence of ammonium (NH₄⁺) salts.[21]

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[22][23] This method ensures that the solution has reached a true state of equilibrium, providing a reliable and reproducible solubility value.

4.1. Principle An excess amount of the solid compound (L-leucine) is added to a specific volume of the aqueous solvent (e.g., purified water, buffer of a specific pH). The mixture is then agitated at a constant temperature for a prolonged period, allowing the system to reach equilibrium.[3] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation, and the concentration of the dissolved solute in the supernatant is defined as its equilibrium solubility.

4.2. Detailed Protocol

  • Preparation:

    • Prepare the desired aqueous solvent (e.g., deionized water, phosphate buffer at pH 7.4). Ensure the temperature of the solvent is equilibrated to the target experimental temperature (e.g., 25 °C or 37 °C).

    • Weigh an amount of L-leucine powder that is known to be in excess of its expected solubility. This ensures that a solid phase remains at the end of the experiment, confirming saturation.

  • Equilibration:

    • Add the excess L-leucine to a known volume of the solvent in a sealed, inert container (e.g., a glass vial or flask).

    • Place the container in an orbital shaker or on a magnetic stir plate within a temperature-controlled environment.

    • Agitate the mixture at a constant speed (e.g., 100-150 rpm) for a sufficient duration to reach equilibrium. For L-leucine, an equilibration time of 24 to 48 hours is typically recommended.[3][22][23]

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • To ensure complete removal of particulate matter, which could artificially inflate the measured concentration, separate the solid and liquid phases. This is best achieved by:

      • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15-20 minutes.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert, low-binding filter (e.g., a 0.22 or 0.45 µm PVDF or PTFE syringe filter).[22]

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of L-leucine using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method.

      • UV-Vis Spectrophotometry: Suitable if L-leucine is the only absorbing species or after derivatization.[14]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Calculation:

    • Using the measured concentration and the dilution factor, calculate the original concentration of L-leucine in the saturated supernatant. This value represents the equilibrium solubility under the tested conditions.

G A 1. Preparation Add excess L-Leucine to aqueous solvent B 2. Equilibration Agitate at constant temperature (e.g., 24-48 hours) A->B C 3. Phase Separation Centrifuge or filter to remove solid B->C D 4. Sampling & Dilution Take precise aliquot of clear supernatant C->D E 5. Quantification Analyze concentration (e.g., via HPLC) D->E F 6. Calculation Determine solubility value (e.g., in mg/mL or g/L) E->F

Figure 2: Standard workflow for the shake-flask equilibrium solubility determination method.

Conclusion

The aqueous solubility of L-leucine is a multifaceted property governed by a delicate interplay of its intrinsic molecular characteristics and the external environmental conditions. Its zwitterionic nature dictates a pH-dependent solubility profile, with a pronounced minimum at its isoelectric point. Solubility is also significantly influenced by temperature and the presence of electrolytes, which can lead to either salting-in or salting-out phenomena. For professionals in research and drug development, a thorough understanding of these principles is not merely academic; it is a practical necessity for designing robust formulations, optimizing bioprocesses, and ensuring the therapeutic efficacy and safety of L-leucine-containing products. The standardized shake-flask method provides a reliable means of quantifying this critical parameter, enabling data-driven decisions in product development.

References

  • Shanghai Yifu Food Ingredients Co., Ltd. (2026, March 10). The physical and chemical properties of L-leucine.
  • National Center for Biotechnology Information. (n.d.). L-Leucine. PubChem.
  • Harvey, R. A., & Ferrier, D. R. (n.d.). 1. Amino Acids. In Lippincott's Illustrated Reviews: Biochemistry.
  • Aliyeva, M., Brandão, P., Gomes, J. R. B., Coutinho, J. A. P., Ferreira, O., & Pinho, S. P. (2022, November 17). Electrolyte Effects on the Amino Acid Solubility in Water. Biblioteca Digital do IPB.
  • Zhang, C., et al. (2023, October 2). Solubility Behavior, Hansen Solubility Parameters, and Thermodynamic Modeling of l-Leucine in 12 Monosolvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, ACS Publications.
  • Al-Ghaban, F., et al. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Scientific Reports.
  • Fiveable. (2025, August 15). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points.
  • Japanese Pharmacopoeia. (n.d.). Part I / L-Leucine 569.
  • OpenStax. (2023, September 20). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Organic Chemistry.
  • Carta, R., & Tola, G. (2024, May 13). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data.
  • Grosse Daldrup, J.-B., et al. (2010). Measurement and Modeling Solubility of Aqueous Multisolute Amino-Acid Solutions. Industrial & Engineering Chemistry Research, 49, 1395-1401. Retrieved from [Link]

  • Tseng, Y.-H., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. ResearchGate. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Amino Acids Reference Chart.
  • Biochimie Facile. (2020, April 21). POURCENTAGE D'IONISATION DES ACIDES AMINES : Équation de Henderson-Hasselbach | Biochimie Facile [Video]. YouTube. Retrieved from [Link]

  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Retrieved from [Link]

  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). L-Leucine, from non-animal source. Product Information Sheet L8912.
  • Tseng, Y.-H., et al. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1-2), 84-89. Retrieved from [Link]

  • Aliyeva, M., et al. (2022, April 12). Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–). Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

  • Shanghai Yifu Food Ingredients Co., Ltd. (2026, March 12). The acid-base properties of L-leucine.
  • Ferreira, O., et al. (2022, May 18). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1466-1475. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved March 12, 2026, from [Link]

  • Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]

  • de Campos, V. E. B., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Aliyeva, M., et al. (2022, April 12). Electrolyte Effects on the Amino Acid Solubility in Water. SciSpace. Retrieved from [Link]

  • Scribd. (n.d.). Salting In and Out of Proteins Explained. Retrieved from [Link]

Sources

Exploratory

Physiological Effects of L-Leucine Supplementation In Vivo: A Technical Guide for Translational Research

Executive Summary Historically classified merely as an essential building block for protein synthesis, the branched-chain amino acid (BCAA) L-leucine is now recognized as a potent, autonomous nutrient signal. In vivo, L-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically classified merely as an essential building block for protein synthesis, the branched-chain amino acid (BCAA) L-leucine is now recognized as a potent, autonomous nutrient signal. In vivo, L-leucine acts as a master metabolic regulator, directly modulating the mammalian target of rapamycin complex 1 (mTORC1), AMP-activated protein kinase (AMPK), and glutamate dehydrogenase (GDH) pathways[1]. This technical whitepaper synthesizes current in vivo methodologies and mechanistic insights surrounding L-leucine supplementation, providing drug development professionals and researchers with self-validating protocols to evaluate its efficacy in sarcopenia, metabolic syndrome, and tissue regeneration.

Molecular Mechanisms: The Nutrient-Sensing Network

The physiological effects of L-leucine are driven by its ability to interface with cellular energy and nutrient-sensing networks. Understanding these pathways is critical for rational experimental design.

  • mTORC1 Activation and Muscle Protein Synthesis (MPS): L-leucine is sensed intracellularly by Sestrin2. Upon binding, leucine relieves Sestrin2's inhibition of the GATOR2 complex, leading to the activation of Rag GTPases on the lysosomal surface[2]. This recruits and activates mTORC1, which subsequently phosphorylates downstream effectors p70S6K1 and 4E-BP1, driving mRNA translation initiation and robust muscle protein synthesis[1][2].

  • AMPK Crosstalk and Energy Homeostasis: Beyond mTORC1, leucine modulates AMPK signaling. In skeletal muscle, leucine prevents lipid buildup and increases fatty acid oxidation by activating AMPK, thereby increasing energy expenditure and protecting against diet-induced obesity[3][4].

  • Pancreatic β-Cell Function: Leucine acts as a potent insulin secretagogue via two distinct mechanisms. First, it allosterically activates glutamate dehydrogenase (GDH), enhancing glutaminolysis and ATP production, which closes K+ ATP channels and depolarizes the membrane[5]. Second, leucine down-regulates the surface expression of the adrenergic α2A receptor (α2AAR) through an mTOR-dependent pathway, further facilitating glucose-stimulated insulin release[6].

G Leu L-Leucine (Nutrient Signal) Sestrin Sestrin2 (Inhibition Relieved) Leu->Sestrin Binds & Inhibits GDH Glutamate Dehydrogenase (Allosteric Activation) Leu->GDH Activates mTOR mTORC1 Complex (Activated) Sestrin->mTOR Relieves Suppression S6K p70S6K1 & 4E-BP1 (Phosphorylated) mTOR->S6K Phosphorylates MPS Muscle Protein Synthesis (Translation Initiation) S6K->MPS Drives KATP K+ ATP Channel (Closed) GDH->KATP Increases ATP/ADP Insulin Insulin Secretion (Pancreatic β-cells) KATP->Insulin Membrane Depolarization

Fig 1. Dual physiological signaling axes of L-Leucine via mTORC1 and GDH pathways.

In Vivo Physiological Effects & Data Synthesis

The translation of these molecular mechanisms into in vivo physiological outcomes has been documented across various models, ranging from aging rodents to human clinical trials.

Skeletal Muscle Anabolism and Regeneration

L-leucine supplementation is highly effective at overcoming anabolic resistance. In older adults, twice-daily supplementation of essential amino acid (EAA) mixtures containing 40% L-leucine significantly improved lean tissue mass and functional performance[7]. In catabolic states, such as glucocorticoid excess, leucine administration (5-15 mmol/L) alleviates dexamethasone-induced suppression of protein synthesis by simultaneously evoking mTOR and suppressing the AMPK pathway in muscle cells[8]. Furthermore, in models of muscle injury (cryolesion), leucine supplementation (1.35 g/kg/day) accelerates regeneration, increases myofiber size, and reduces fibrotic collagen type III expression[9].

Vascular and Metabolic Health

Chronic leucine supplementation exhibits protective effects against metabolic syndrome and aging-induced vascular dysfunction. In middle-aged mice, 1.5% leucine supplementation in drinking water reversed aging-induced vascular remodeling via the Sirt1-Foxo1 axis[10]. In high-fat diet (HFD) models, leucine roughly doubled total daily intake, resulting in decreased body weight, reduced fat mass, and increased in vivo energy expenditure and fatty acid oxidation[3].

Table 1: Quantitative In Vivo Effects of L-Leucine Supplementation
Model / SubjectIntervention ProtocolPrimary Physiological OutcomeMolecular Target / PathwayRef
Sarcopenic Elderly Humans 40% L-Leucine EAA mixture (11–21g/day)Increased lean tissue mass (1.1%) and functional performancemTORC1 / Translation Initiation[7]
Dexamethasone-treated Mice 5–15 mmol/L L-Leucine (Acute)Alleviated suppression of muscle protein synthesismTOR, AMPK, 4EBP1[8]
High-Fat Diet (HFD) Mice ~100 mg/day via drinking waterDecreased body weight/fat mass, increased energy expenditureSirt1, AMPK[3]
Cryolesioned Rats 1.35 g/kg/day oral gavageIncreased myofiber size, reduced collagen type IIIp70S6K, eIF4F[9]
Middle-Aged Male Mice 1.5% Leucine in drinking waterImproved aging-induced vascular remodeling and dysfunctionSirt1-Foxo1 axis[10]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, in vivo assays must be designed as self-validating systems. The following protocols detail how to assess L-leucine's physiological effects while embedding internal controls to prove causality.

Protocol 1: Assessing Muscle Protein Synthesis (MPS) in a Glucocorticoid-Induced Atrophy Model

Causality & Rationale: Dexamethasone (DEX) induces muscle atrophy by inhibiting mTOR via the Glucocorticoid Receptor (GR) and upregulating BCAT2[8]. This creates a robust, standardized catabolic baseline, allowing researchers to clearly isolate and measure the anabolic rescue effect of L-leucine. We utilize the SUnSET (Surface Sensing of Translation) method, which uses puromycin incorporation to directly measure in vivo mRNA translation rates without radioactive tracers.

Step-by-Step Methodology:

  • Acclimation & Baseline: Acclimate 8-week-old C57BL/6J mice for 7 days. Record baseline body composition via EchoMRI.

  • Catabolic Induction: Administer Dexamethasone (100 μmol/L equivalent in drinking water) or vehicle for 7 days to induce atrophy[8].

  • Intervention: Fast mice for 12 hours. Administer L-leucine (1.35 g/kg body weight) or an isocaloric placebo (e.g., alanine) via oral gavage[9][11].

  • SUnSET Assay: Exactly 30 minutes post-gavage, inject puromycin (0.040 μmol/g body weight) intraperitoneally.

  • Tissue Harvesting: Euthanize mice 30 minutes post-puromycin injection. Rapidly excise the gastrocnemius and soleus muscles, snap-freeze in liquid nitrogen.

  • Molecular Analysis: Homogenize tissue and perform Western Blotting. Probe for puromycin-incorporated peptides (anti-puromycin antibody) to quantify total MPS, and probe for p-mTOR (Ser2448) and p-p70S6K1 (Thr389) to confirm pathway activation.

Self-Validation Checkpoints:

  • Antibody Specificity Check: Include a cohort of mice not injected with puromycin. Their tissue lysates must show zero signal on the anti-puromycin blot.

  • Pathway Dependency Check: Include a parallel cohort receiving Rapamycin (2 mg/kg IP) 1 hour prior to leucine gavage. If the MPS increase is strictly mTORC1-dependent, rapamycin must completely blunt the puromycin incorporation signal[6].

Workflow Phase1 Phase 1: Baseline & Atrophy Induction (Dexamethasone Administered) Phase2 Phase 2: Intervention (L-Leucine vs. Isocaloric Placebo) Phase1->Phase2 Phase3 Phase 3: Self-Validation (+ Rapamycin Cohort) Phase2->Phase3 Parallel Control Phase4 Phase 4: In Vivo Assays (SUnSET Puromycin Injection) Phase2->Phase4 Phase3->Phase4 Phase5 Phase 5: Molecular Readout (Western Blot for Puromycin & p-mTOR) Phase4->Phase5

Fig 2. Self-validating in vivo experimental workflow for assessing muscle protein synthesis.

Protocol 2: Evaluating Pancreatic β-Cell Function and Insulin Secretion

Causality & Rationale: Leucine stimulates insulin release via mTOR-dependent down-regulation of α2AAR and direct allosteric activation of GDH[5][6]. To prove that the observed glycemic control is leucine-specific and not just a general amino acid response, this protocol isolates the receptor-mediated pathway.

Step-by-Step Methodology:

  • Model Preparation: Utilize male C57BL/6J mice fed a High-Fat Diet (HFD) for 12 weeks to induce baseline insulin resistance[3].

  • Intervention: Supplement drinking water with 1.5% L-leucine for 4 weeks[10].

  • Glucose Tolerance Test (GTT): Fast mice for 6 hours. Administer an intraperitoneal glucose load (2 g/kg). Collect tail vein blood at 0, 15, 30, 60, and 120 minutes to measure glucose clearance and acute insulin secretion via ELISA.

  • Mechanistic Isolation: In a separate testing session, administer L-leucine (30 mM) directly to isolated pancreatic islets ex vivo to measure leucine-stimulated insulin secretion (LSIS) independent of systemic glucose[5].

Self-Validation Checkpoints:

  • Receptor Specificity Check: Co-administer clonidine (an α2AAR agonist) during the LSIS assay. Because leucine acts by down-regulating α2AAR surface expression, forced activation of this receptor by clonidine should inhibit the leucine-induced insulin release. If insulin is still secreted, alternative pathways (like KATP channel closure via KIC) are dominating the response[6].

  • Stress Response Control: Use a saline gavage vehicle control to account for transient glucose/insulin spikes caused by handling stress.

Translational Perspectives for Drug Development

The physiological pleiotropy of L-leucine makes it a highly attractive candidate for targeted medical nutrition and co-therapies. However, clinical translation requires precise formulation. Free-form L-leucine suffers from poor palatability and rapid oxidation. Drug development professionals should focus on formulating leucine-enriched EAA mixtures (e.g., 40% enrichment ratios) that prevent the depletion of other BCAAs (valine and isoleucine) while maximizing mTORC1 activation[7]. Furthermore, targeting the downstream effectors of leucine—such as Sestrin2 agonists or GDH allosteric modulators—represents a promising frontier for next-generation therapeutics aimed at sarcopenia, cachexia, and type 2 diabetes[4][5].

Sources

Foundational

Introduction: The Evolving Role of L-Leucine in Advanced Scientific Applications

An In-Depth Technical Guide to Commercial Sources for High-Purity, Unlabeled L-Leucine For Researchers, Scientists, and Drug Development Professionals L-Leucine, an essential branched-chain amino acid (BCAA), has transce...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Commercial Sources for High-Purity, Unlabeled L-Leucine

For Researchers, Scientists, and Drug Development Professionals

L-Leucine, an essential branched-chain amino acid (BCAA), has transcended its traditional role in sports nutrition to become a critical component in sophisticated pharmaceutical and biotechnological applications.[1][2][] For researchers and drug development professionals, L-Leucine is not merely a metabolic building block but a highly functional molecule. Its utility spans from being a key nutrient in cell culture media for the production of biologics to acting as a functional excipient in complex drug delivery systems, such as dry powder inhalers where it enhances powder flow and aerosolization.[1][4] The success of these applications is fundamentally dependent on the purity and quality of the L-Leucine sourced.

This guide provides a technical framework for navigating the commercial landscape of high-purity L-Leucine. It moves beyond a simple supplier list to offer a comprehensive understanding of purity standards, analytical verification methods, and a logical workflow for supplier qualification, empowering scientists to make informed sourcing decisions that ensure experimental reproducibility and regulatory compliance.

Pillar 1: Defining "High-Purity" - Understanding Pharmacopeial Standards

The term "high-purity" is qualitative. In a scientific and regulatory context, purity is defined by quantitative adherence to established pharmacopeial monographs. The most globally recognized standards are the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and Japanese Pharmacopoeia (JP).[5][6] Sourcing L-Leucine that meets these standards is the first line of quality assurance.

A supplier's Certificate of Analysis (CoA) must be critically evaluated against these monograph requirements. Key parameters include not only the assay of L-Leucine but also strict limits on various impurities.

ParameterUSP SpecificationRationale and Scientific Insight
Assay (on dried basis) 98.5% - 101.5%This range ensures the identity and potency of the material. The titration method cited in the USP is a robust, absolute method for quantifying the amino acid.[7][8][9]
Specific Rotation +14.9° to +17.3°This is a critical parameter for confirming the enantiomeric purity. L-Leucine is chiral, and only the L-enantiomer is biologically active in most systems. An out-of-specification result can indicate the presence of the D-enantiomer or other chiral impurities.[7][9]
Loss on Drying Not more than 0.2%Controls the amount of volatile matter (primarily water). Excess moisture can affect stability, handling properties, and accurate weighing for formulation.[7]
Residue on Ignition Not more than 0.4%Limits the content of inorganic impurities that remain after combustion. This is a general test for inorganic contaminants that may originate from the manufacturing process.[7]
Chloride & Sulfate ≤ 0.05% (Chloride), ≤ 0.03% (Sulfate)These limits control residual process-related inorganic ions, which could potentially interfere with downstream applications or act as catalysts for degradation.[7][10]
Iron & Heavy Metals ≤ 0.003% (Iron), ≤ 0.0015% (Heavy Metals)Essential for safety, especially in pharmaceutical formulations. Heavy metals can be toxic and may also compromise the stability of the active pharmaceutical ingredient (API).[7]
Related Compounds Limits on individual and total impurities (e.g., via TLC or HPLC)This is arguably the most critical area. It controls for other amino acids (e.g., isoleucine, valine) and potential organic synthesis byproducts.[9][11] The USP has evolved this test, highlighting the importance of specific and sensitive chromatographic methods.[9][10]

Pillar 2: Commercial Supplier Landscape for High-Purity L-Leucine

The selection of a supplier must be a deliberate process, weighing factors such as the grade of material offered, adherence to manufacturing standards like current Good Manufacturing Practices (cGMP), and the robustness of their quality systems.[12][13] cGMP compliance ensures that the product is manufactured, packaged, and stored under controlled conditions, providing lot-to-lot consistency.[12][13]

SupplierGrades OfferedManufacturing StandardsKey Applications & Insights
Spectrum Chemical USP, FCCcGMP, FDA Registered/Inspected Facilities[12]Offers a wide range of grades suitable for both research and pharmaceutical manufacturing. Their adherence to cGMP per 21CFR part 211 is a critical quality attribute for drug development professionals.[12]
MilliporeSigma (Merck) USP, Ph. Eur., Certified Reference MaterialVaries by product; includes pharmaceutical secondary standardsProvides not only bulk material but also certified reference standards (CRMs).[14][15] CRMs are essential for the validation of in-house analytical methods.
Evonik Industries EP, USP, JP, FCCNot explicitly stated, but serves biopharma and medical nutrition marketsSpecializes in non-animal derived amino acids, a critical consideration for many biopharmaceutical applications to avoid adventitious agents. Offers grades suitable for cell culture media.[6]
Anmol Chemicals IP, BP, Ph. Eur., USP, FCCcGMP, WHO-GMP, ISO Certified, FDA Approved[16]A manufacturer that provides extensive certification and documentation, including Drug Master File (DMF) support, which is crucial for regulatory submissions.[16]
ITW Reagents (AppliChem) Ph. Eur., USPPure, pharma gradeExplicitly states their amino acids are of non-animal origin, which is a key selection criterion for cell culture and biologics production.[5][17]
Santa Cruz Biotechnology ≥98% PurityResearch GradePrimarily serves the research market. While high-purity, it may not come with the cGMP documentation required for later-stage drug development.[18]

Pillar 3: Verifying Purity - A Practical Analytical Workflow

Trust in a supplier's CoA is essential, but internal verification is a cornerstone of a robust quality control program. High-Performance Liquid Chromatography (HPLC) is the gold standard for assay and impurity profiling due to its specificity, sensitivity, and precision.[19][20]

Below is a representative protocol for determining L-Leucine purity and related amino acid impurities using a pre-column derivatization HPLC method with UV detection. This approach is often used because amino acids lack a strong native chromophore.

Experimental Protocol: HPLC Purity Assay of L-Leucine

1. Principle & Causality: This method relies on the pre-column derivatization of L-Leucine and other potential amino acid impurities with a reagent like o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC). Derivatization attaches a UV-active molecule to the amino acids, allowing for sensitive detection. A reversed-phase C18 column is then used to separate the derivatized amino acids based on their hydrophobicity.

2. Materials & Reagents:

  • L-Leucine sample

  • USP L-Leucine Reference Standard (RS)[14]

  • USP L-Valine RS and USP L-Isoleucine RS (for specificity/resolution check)

  • HPLC Grade Acetonitrile and Methanol

  • HPLC Grade Water (e.g., 18.2 MΩ·cm)

  • Potassium Phosphate, Monobasic

  • Boric Acid

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

3. Solution Preparation:

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 25 mM Potassium Phosphate, pH adjusted to 6.5) in HPLC grade water. Filter through a 0.45 µm filter.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Derivatization Reagent (OPA): Dissolve OPA in methanol, add 2-mercaptoethanol, and mix with a borate buffer (pH 9.5). This solution is light-sensitive and should be prepared fresh.

  • Standard Solution: Accurately weigh and dissolve USP L-Leucine RS in a suitable diluent (e.g., 0.1 N HCl) to a final concentration of ~1.0 mg/mL.

  • Sample Solution: Prepare the L-Leucine sample to be tested at the same concentration as the Standard Solution.

  • System Suitability Solution (SSS): Prepare a solution containing L-Leucine, L-Isoleucine, and L-Valine to verify that the chromatographic system can adequately separate these closely related compounds.

4. Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 338 nm (for OPA derivatives).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Ramp to 60% B

    • 25-30 min: Hold at 60% B

    • 30-31 min: Ramp to 10% B

    • 31-40 min: Re-equilibrate at 10% B

5. Derivatization & Analysis Procedure:

  • For each solution (Standard, Sample, SSS, Blank), mix a defined volume (e.g., 100 µL) with the OPA derivatization reagent in an autosampler vial.

  • Allow the reaction to proceed for a precise time (e.g., 2 minutes) before injection. Consistency in timing is critical for reproducibility.

  • Inject the derivatized solutions onto the HPLC system.

  • System Suitability: First, inject the SSS. The resolution between the L-Isoleucine and L-Leucine peaks must be ≥ 1.5. The relative standard deviation (RSD) for five replicate injections of the L-Leucine standard should be ≤ 2.0%.

  • Quantification: Calculate the purity of the L-Leucine sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard chromatogram. Identify and quantify any impurity peaks based on their area percentage relative to the main L-Leucine peak.

Workflow for Supplier Selection & Qualification

Selecting a supplier for a critical raw material like L-Leucine requires a structured, risk-based approach. The following workflow, visualized in the diagram below, outlines a self-validating system for qualifying a new supplier.

Supplier_Qualification_Workflow A 1. Define Requirements (USP/EP Grade, Non-Animal Origin, etc.) B 2. Identify Potential Suppliers (Database Search, Trade Shows, Literature) A->B C 3. Initial Screening (Request Info, Website Review) B->C D 4. Documentation Review (CoA, cGMP Certs, Quality Questionnaires) C->D E 5. Request & Test Sample (Perform In-House HPLC, etc.) D->E Docs OK? I Reject D->I Docs Not OK? F 6. Audit Supplier (Remote or On-Site) E->F Sample Passes? J Reject E->J Sample Fails? G 7. Final Decision F->G Audit Successful? K Reject F->K Audit Fails? H Qualified Supplier List G->H Approve

Caption: Supplier qualification workflow for high-purity L-Leucine.

Conclusion

Sourcing high-purity L-Leucine for research, development, and manufacturing is a multi-faceted process that extends far beyond a simple price comparison. It requires a deep technical understanding of international purity standards, a robust in-house analytical capability for verification, and a structured approach to supplier qualification. By grounding sourcing decisions in the principles of pharmacopeial compliance, analytical validation, and cGMP manufacturing standards, scientists and drug development professionals can mitigate risks, ensure the integrity of their work, and build a foundation for reproducible and scalable success.

References

  • USP Monographs: Leucine - USP29-NF24. The United States Pharmacopeial Convention. Available at: [Link]

  • L-Leucine USP/BP Manufacturers. Innovative Health Care (India) Private Limited. Available at: [Link]

  • Leucine - USP-NF ABSTRACT. The United States Pharmacopeial Convention. Available at: [Link]

  • GMP-Certified L-Leucine API Manufacturers & Suppliers. Pharmaoffer.com. Available at: [Link]

  • L-Leucine Suppliers. Thomasnet. Available at: [Link]

  • The Essential Amino Acid L-Leucine: Its Importance in Pharmaceutical Formulations. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • L-Leucine Powder | Pharmaceutical Grade Amino Acid. AuSaMicS. Available at: [Link]

  • Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species. European Food Safety Authority (EFSA). Available at: [Link]

  • Part I / L-Leucine. Japanese Pharmacopoeia. Available at: [Link]

  • Leucine Impurities and Related Compound. Veeprho. Available at: [Link]

  • L-Leucine. American International Foods, Inc. Available at: [Link]

  • L-Leucine, 1 kg. Carl ROTH. Available at: [Link]

  • Leucine Revision Bulletin. The United States Pharmacopeial Convention. Available at: [Link]

  • Leucine Revision Bulletin (POSTPONEMENT). The United States Pharmacopeial Convention. Available at: [Link]

  • The Ultimate Guide to L-Leucine: Benefits, Uses, and Sourcing. Glanbia Nutritionals. Available at: [Link]

  • L-Leucine BP Ph Eur USP FCC Food Grade Manufacturers. Anmol Chemicals. Available at: [Link]

  • HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Available at: [Link]

  • L-Leucine Global Market Size, Competitors, Trends & Forecast. Competitor Monitoring. Available at: [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pharmaceutical L-Leucine (Ph. Eur., USP) Pure, Pharma Grade Excipient. Clyzo. Available at: [Link]

  • Leucine Impurity 11. SynZeal. Available at: [Link]

  • L-LEUCINE – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • L-Leucine API - Uses, DMF, Dossier, Manufacturer, Supplier. PharmaCompass.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing Unlabeled L-Leucine as a Precision Control in SILAC Workflows

Executive Summary Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a gold-standard metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics[1]. While arginine and lysine are t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a gold-standard metabolic labeling strategy for quantitative mass spectrometry (MS)-based proteomics[1]. While arginine and lysine are the most frequently used amino acids due to their compatibility with tryptic digestion, L-leucine offers distinct analytical advantages. As the most abundant amino acid in the eukaryotic proteome (~10% of all residues), leucine provides deep proteomic coverage and is highly effective for quantifying non-tryptic peptides[2].

This application note details the mechanistic rationale and self-validating protocols for using unlabeled L-leucine as the "Light" control state against "Heavy" isotopic variants (e.g., ¹³C₆, ¹⁵N-Leucine). By establishing a mathematically rigorous baseline, unlabeled L-leucine prevents ratio compression and ensures high-fidelity relative quantification across complex biological matrices[3].

Mechanistic Principles & Rationale

As a Senior Application Scientist, it is critical to understand why we do not simply use standard cell culture media as our control. Every experimental choice in a SILAC workflow must be driven by causality to ensure a self-validating system.

The Necessity of the "Light" Control Baseline

In relative quantification, the MS instrument measures the intensity ratio of Heavy (H) to Light (L) peptide pairs[4]. Standard commercial media (e.g., standard DMEM) contains variable, uncalibrated concentrations of natural amino acids. If standard media is used for the control cells, the molarity of leucine will differ from the precisely formulated Heavy media. This discrepancy induces differential growth kinetics and metabolic stress. By using a specialized leucine-deficient base medium supplemented with a precisely measured concentration of highly pure, unlabeled L-leucine , we establish a chemically defined, perfectly matched baseline[5].

Avoidance of Metabolic Conversion

A well-documented artifact in standard SILAC is the metabolic conversion of heavy arginine to heavy proline in cell lines with high arginase activity, which artificially skews quantitative ratios[2]. Leucine does not undergo this metabolic conversion. The use of unlabeled L-leucine (Light) and isotopic L-leucine (Heavy) eliminates this confounding variable entirely, ensuring that the H/L ratio is a true reflection of protein abundance rather than metabolic scrambling.

The Role of Dialyzed FBS

Standard Fetal Bovine Serum (FBS) contains high levels of free, unlabeled amino acids. If standard FBS is added to the Heavy media, the endogenous unlabeled leucine will compete with the isotopic leucine, capping incorporation rates at ~70-80% instead of the required >95%[6]. Using dialyzed FBS (dFBS) with a molecular weight cut-off (MWCO) of ~10 kDa removes these free amino acids, forcing the cells to exclusively utilize the supplemented Light or Heavy leucine for protein synthesis.

Workflow Visualization

SILAC_Leucine_Workflow cluster_0 Phase 1: Metabolic Labeling & Adaptation cluster_1 Phase 2: Treatment & Processing Light Control Culture Unlabeled L-Leucine (Light) PassageL 5-6 Doublings (Baseline Established) Light->PassageL Heavy Experimental Culture Isotopic L-Leucine (Heavy) PassageH 5-6 Doublings (>95% Incorporation) Heavy->PassageH TreatL Vehicle Treatment (Reference Proteome) PassageL->TreatL TreatH Drug / Stimulus (Perturbed Proteome) PassageH->TreatH LysisL Cell Lysis & Quantitation TreatL->LysisL LysisH Cell Lysis & Quantitation TreatH->LysisH Mix Mix Lysates 1:1 (Internal Standardization) LysisL->Mix LysisH->Mix Digest Proteolytic Digestion (e.g., Trypsin/Lys-C) Mix->Digest LCMS LC-MS/MS Analysis (Calculate Heavy/Light Ratio) Digest->LCMS

SILAC workflow using unlabeled L-leucine as the light control for mass spectrometry quantitation.

Quantitative Data & Parameters

Table 1: Quantitative Mass Shifts for Leucine SILAC Variants

When designing the MS method, the mass spectrometer must be calibrated to detect the specific mass shifts (Δm) introduced by the Heavy leucine relative to the unlabeled Light control.

ParameterUnlabeled L-Leucine (Light)L-Leucine-¹³C₆ (Heavy)L-Leucine-¹³C₆,¹⁵N₁ (Heavy)
Isotope Source Natural Abundance¹³C¹³C, ¹⁵N
Mass Shift (Δm) per Residue 0 Da+6.0201 Da+7.0172 Da
Target Incorporation > 99% (Baseline)> 95%> 95%
Metabolic Conversion Risk NoneNoneNone
Typical MS/MS Role Denominator (Control)Numerator (Treated)Numerator (Treated)
Table 2: Troubleshooting Quantitative SILAC Metrics

A self-validating protocol requires continuous monitoring of key metrics. Deviations indicate upstream workflow failures.

Observation in MS DataRoot Cause AnalysisCorrective Action
Heavy Incorporation < 95% Endogenous leucine present in media.Ensure FBS is thoroughly dialyzed (MWCO 10 kDa). Increase passage number.
Light Peptides in Heavy Sample Cross-contamination during passaging.Use dedicated biosafety cabinet workflows; never share pipettes between H/L cultures.
Median H/L Ratio ≠ 1.0 (Unregulated) Inaccurate protein quantification prior to mixing.Re-quantify lysates using a robust BCA assay. Perform a pilot 1:1 mix and run a short LC-MS validation gradient.

Self-Validating Experimental Protocol

This methodology ensures that the unlabeled L-leucine control acts as a mathematically perfect baseline for the experimental Heavy state[3].

Phase 1: Media Preparation
  • Base Medium: Procure SILAC-optimized DMEM or RPMI deficient in L-leucine (and typically deficient in Lys/Arg if multiplexing).

  • Supplementation:

    • Light Medium: Add highly pure, unlabeled L-leucine to a final concentration matching standard media (e.g., 105 mg/L for DMEM).

    • Heavy Medium: Add the exact molar equivalent of Heavy L-leucine (e.g., ¹³C₆-L-Leucine)[5].

  • Serum Addition: Supplement both media with 10% (v/v) Dialyzed FBS (dFBS) to prevent the introduction of uncharacterized natural amino acids.

  • Filtration: Sterile-filter both media through a 0.22 µm PES membrane.

Phase 2: Cell Adaptation & Validation
  • Seeding: Split the target cell line into two parallel populations. Cultivate one in the Light medium and the other in the Heavy medium[2].

  • Passaging: Culture the cells for at least 5–6 cell doublings to allow complete turnover of the proteome[7].

  • Validation Checkpoint (Critical): Before proceeding to the experimental treatment, harvest a small aliquot (1x10⁶ cells) of the Heavy culture. Lyse, digest, and analyze via LC-MS/MS.

    • Acceptance Criteria: The incorporation efficiency of the Heavy isotope must be >95%. If significant Light peptide peaks are detected in this Heavy-only sample, continue passaging.

Phase 3: Experimental Treatment
  • Treatment: Apply the experimental condition (e.g., drug compound, thermal stress) to the Heavy cell population.

  • Control: Apply the vehicle control (e.g., DMSO) to the Light cell population[8].

  • Harvesting: Wash both populations thoroughly with ice-cold PBS to remove residual media proteins, then pellet the cells.

Phase 4: Lysis, Mixing, and Digestion
  • Lysis: Lyse both cell pellets independently using a high-stringency buffer (e.g., 8M Urea, 1% SDS, supplemented with protease/phosphatase inhibitors).

  • Quantitation: Determine the precise protein concentration of both the Light and Heavy lysates using a BCA or Bradford assay.

  • 1:1 Mixing (Internal Standardization): Mix exactly equal protein amounts (e.g., 50 µg Light + 50 µg Heavy) into a single tube[9]. Causality Note: Mixing early in the workflow eliminates parallel processing variations, ensuring that any subsequent sample loss applies equally to both states.

  • Digestion: Reduce disulfide bonds (DTT), alkylate cysteines (Iodoacetamide), and digest overnight with MS-grade Trypsin or Lys-C[10].

  • Desalting & LC-MS/MS: Clean up the peptides using C18 StageTips prior to injection into the mass spectrometer[10].

Data Analysis & Interpretation

During LC-MS/MS analysis, peptides containing leucine will co-elute (as the stable isotopes do not significantly alter reverse-phase chromatography retention times)[11]. The mass spectrometer will detect a "SILAC pair" for each leucine-containing peptide[4].

The quantification software (e.g., MaxQuant, Proteome Discoverer) identifies the Light peptide (unlabeled L-leucine) and its corresponding Heavy partner. The relative expression level of the protein is determined by the ratio of the integrated peak areas (Heavy Area / Light Area)[12]. Because the Light control was rigorously maintained, a ratio of 1.0 indicates no change, >1.0 indicates upregulation by the treatment, and <1.0 indicates downregulation.

Sources

Application

Application Note: Preparation and Optimization of Unlabeled L-Leucine Stock Solutions for Cell Culture

Introduction & Mechanistic Insight L-leucine is an essential branched-chain amino acid (BCAA) that serves not only as a fundamental building block for protein synthesis but also as a potent signaling molecule[1]. In cell...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insight

L-leucine is an essential branched-chain amino acid (BCAA) that serves not only as a fundamental building block for protein synthesis but also as a potent signaling molecule[1]. In cell culture applications—particularly in amino acid starvation and stimulation assays—the precise preparation of L-leucine stock solutions is critical for reproducible activation of the mechanistic target of rapamycin complex 1 (mTORC1)[2].

The Causality of Leucine Sensing: As a Senior Application Scientist, it is vital to understand why leucine concentrations must be strictly controlled. Leucine is directly detected in the cytosol by the sensor protein Sestrin2, which binds L-leucine with a dissociation constant ( Kd​ ) of approximately 20 µM[2]. In the absence of leucine, Sestrin2 binds to and inhibits GATOR2. When leucine is introduced, it binds Sestrin2, disrupting the Sestrin2-GATOR2 interaction[2]. This liberation allows GATOR2 to inhibit GATOR1 (a GTPase-activating protein). The subsequent suppression of GATOR1 maintains Rag A/B GTPases in their active state, driving the lysosomal translocation and activation of mTORC1[2],[3].

Pathway L L-Leucine S Sestrin2 L->S Binds (Kd ~20 µM) G2 GATOR2 S->G2 Inhibits (Relieved by Leucine) G1 GATOR1 G2->G1 Inhibits R Rag A/B GTPases G1->R GAP Activity (Inhibits) M mTORC1 R->M Activates (Lysosomal Translocation)

Fig 1: L-Leucine-mediated mTORC1 activation via the Sestrin2-GATOR2 signaling axis.

Physicochemical Properties & Solubility Limits

A common pitfall in preparing amino acid stocks is exceeding the aqueous solubility limit, leading to supersaturation and unpredictable precipitation. L-leucine is moderately hydrophobic; its solubility in water at 25°C is capped at approximately 24.3 mg/mL (~185 mM)[4]. For assays requiring highly concentrated spikes (e.g., 200 mM), acidic or basic dissolution is mandatory.

Table 1: Physicochemical Properties of L-Leucine

PropertyValue
Chemical Formula C6H13NO2
Molecular Weight 131.17 g/mol [5]
Aqueous Solubility (25°C) ~24.3 mg/mL (~185 mM)[4]
Solubility in 1M HCl 100 mg/mL (~762 mM)[4]
Storage Temperature (Powder) Room Temperature (15-25°C)[5]
Storage Temperature (Solution) -20°C to -80°C[6]

Experimental Protocols: Stock Solution Preparation

To maintain a self-validating system, researchers must choose the stock concentration based on the final assay volume to avoid altering the pH or osmolality of the culture media.

Protocol A: 50 mM Aqueous Stock (Recommended for Physiological Assays)

This protocol yields a 50 mM (~6.56 mg/mL) stock, well below the solubility limit, ensuring long-term stability without the need for harsh pH adjustments.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 656 mg of cell culture-grade L-Leucine powder[5].

  • Dissolution: Add the powder to 90 mL of sterile, double-distilled water ( ddH2​O ) in a clean glass beaker.

  • Heating & Agitation: Place on a magnetic stirrer. Heat the solution gently to 60°C[1]. Causality: Heating increases kinetic energy, rapidly overcoming the lattice energy of the crystalline structure without causing thermal degradation of the amino acid[1].

  • Volume Adjustment: Once completely dissolved and cooled to room temperature, adjust the final volume to 100 mL with ddH2​O .

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter inside a biosafety cabinet[6]. Causality: Do not autoclave. High heat under pressure can induce degradation pathways (e.g., deamination) and cause irreversible precipitation upon cooling[6].

Protocol B: 200 mM High-Concentration Stock (For Micro-Volume Spiking)

For experiments where media dilution must be minimized (<0.5% v/v addition), a 200 mM stock is required.

Step-by-Step Methodology:

  • Weighing: Weigh 2.62 g of L-Leucine.

  • Acidic Dissolution: Add 10 mL of 1M HCl to the powder. Causality: The protonation of the carboxyl group drastically increases the solubility profile, allowing concentrations up to 100 mg/mL[4].

  • Dilution: Slowly add 80 mL of ddH2​O while stirring.

  • Neutralization (Optional but Recommended): Carefully titrate with 1M NaOH to a pH of ~7.4. Note: Watch for localized precipitation; if the solution clouds, gently heat to redissolve.

  • Finalization: Bring the volume to 100 mL, filter sterilize (0.22 µm), and aliquot immediately.

Workflow W Weigh L-Leucine D Dissolve in ddH2O (Heat to 60°C) W->D F Sterile Filter (0.22 µm PES) D->F A Aliquot Single-Use F->A S Store at -20°C or -80°C A->S

Fig 2: Standard workflow for preparing physiological (50 mM) L-leucine stock solutions.

Quality Control & Long-Term Storage

The integrity of your stock solution directly impacts the reproducibility of mTORC1 signaling data.

  • Aliquoting is Mandatory: Divide the sterile stock into single-use volumes (e.g., 1 mL to 5 mL) in sterile Eppendorf tubes or cryovials.

  • Temperature: Store aliquots at -20°C for up to one month, or -80°C for up to six months[6].

  • Avoiding Freeze-Thaw: Causality: Repeated freeze-thaw cycles create localized concentration gradients and pH shifts during ice crystal formation. This forces the L-leucine out of solution, leading to irreversible precipitation and a drop in the actual molarity of the stock[6].

  • Visual QC: Before use, thaw the aliquot at room temperature or in a 37°C water bath. Inspect against a light source. If cloudiness or a white precipitate is observed, the concentration has been compromised[6]. While gentle warming may redissolve the precipitate, discarding the compromised aliquot is the safest practice for quantitative signaling assays.

Sources

Method

Application Note: Constraining Flux Balance Analysis with Unlabeled L-Leucine as a Metabolic Perturbation Probe

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Underdetermined Systems in Metabolism Flux Balance Analysis (FBA) is a powerful computational method used to predict m...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Underdetermined Systems in Metabolism

Flux Balance Analysis (FBA) is a powerful computational method used to predict metabolic flux distributions within a genome-scale metabolic model (GEM).[1][2] The core principle of FBA lies in solving a system of linear equations derived from the stoichiometry of all metabolic reactions in an organism.[1][2] A fundamental challenge, however, is that these systems are almost always underdetermined; there are more reactions (variables) than there are metabolites (equations), leading to an infinite number of possible solutions.[1] To find a single, biologically meaningful solution, the system must be constrained.[1][3] While the assumption of a steady-state (Sv=0) and the definition of an objective function (e.g., maximizing biomass) provide initial constraints, the predictive power of FBA is significantly enhanced by incorporating experimentally measured data.[1][4]

This application note details a robust methodology for generating such experimental constraints by using unlabeled L-leucine not as a traditional isotopic tracer, but as a specific metabolic perturbagen. By introducing a surplus of L-leucine into a cell culture system, we can induce a new metabolic steady state. Measuring the subsequent changes in the uptake and secretion rates of key metabolites (known as boundary or exchange fluxes) provides precise, quantitative data points that can be used to dramatically narrow the solution space of an FBA model, yielding more accurate and context-specific predictions.[4][5][6]

Principle: L-Leucine as a Potent Metabolic Modulator

L-leucine is not merely a building block for protein synthesis; it is a potent signaling molecule.[7][8] Leucine is a primary activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and metabolism.[9][10][11] Activation of mTORC1 by leucine stimulates anabolic processes like protein and lipid synthesis while suppressing catabolic processes like autophagy.[10][12]

By exposing cells to a high concentration of unlabeled L-leucine, we leverage this signaling role to induce a predictable and measurable metabolic shift.[12][13] The cell responds to the leucine surplus by altering its metabolic activity, which is reflected in its pattern of nutrient consumption and metabolite secretion. Quantifying these changes provides a "flux fingerprint" of the leucine-perturbed state, which serves as a powerful set of constraints for an FBA model.

Part 1: Experimental Protocol - Quantifying Exchange Fluxes

This protocol details the experimental workflow for perturbing a mammalian cell culture with excess L-leucine and quantifying the resulting changes in extracellular metabolite concentrations to calculate exchange fluxes.

Materials & Reagents
  • Cell Line: A well-characterized cell line with a published genome-scale metabolic model (e.g., CHO, HEK293, cancer cell lines like HeLa or A549).

  • Culture Media: Basal medium (e.g., DMEM, RPMI-1640) and fetal bovine serum (FBS).

  • Reagents: L-leucine powder (cell culture grade), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Instruments: Cell counter (e.g., automated or hemocytometer), biological safety cabinet, CO₂ incubator, centrifuge, analytical instrument for metabolite quantification (e.g., HPLC, LC-MS, or a dedicated bio-analyzer like a YSI).[5][6]

  • Consumables: Cell culture flasks/plates, serological pipettes, centrifuge tubes, syringe filters (0.22 µm).

Step-by-Step Experimental Procedure

Step 1: Cell Culture & Seeding

  • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO₂) to achieve a healthy, exponentially growing population.

  • Prepare two sets of culture media:

    • Control Medium: Standard basal medium.

    • Leucine-Perturbation Medium: Standard basal medium supplemented with L-leucine to a final concentration of 5-10 mM. (Note: This concentration should be significantly higher than the basal level to ensure a strong metabolic response).

  • Harvest and count the cells. Seed the cells into replicate culture plates or flasks for each condition (Control and Leucine-Perturbed) at a precise, known density (e.g., 0.5 x 10⁶ cells / T-25 flask).

  • Immediately after seeding, collect a "Time 0" media sample (approx. 1 mL) from each flask. This sample is crucial for establishing the initial metabolite concentrations.

Step 2: Time-Course Sampling

  • Incubate the cultures.

  • At regular intervals (e.g., 12, 24, 36, and 48 hours), perform the following for each flask:

    • Aseptically collect a 1 mL aliquot of the culture medium.

    • Immediately centrifuge the aliquot (e.g., 300 x g for 5 minutes) to pellet any cells.

    • Filter the supernatant through a 0.22 µm syringe filter into a labeled microcentrifuge tube.

    • Store the clarified medium sample at -80°C until analysis.

  • At the final time point (e.g., 48 hours), harvest the cells from each flask using trypsin and perform a final cell count. This is essential for normalizing the flux calculations.

Step 3: Analytical Quantification of Metabolites

  • Thaw the collected media samples.

  • Analyze the concentration of key metabolites. For a typical study, this would include Glucose, Lactate, Glutamine, and other major amino acids. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using o-phthaldialdehyde (OPA) is a standard and reliable method for amino acid analysis.[14][15][16][17]

  • Generate a standard curve for each metabolite to ensure accurate quantification.

Step 4: Calculation of Exchange Fluxes

  • For each metabolite and each time interval, calculate the change in concentration (ΔC).

  • Calculate the specific consumption or secretion rate (the flux, q) using the following formula:

    q = (ΔC * V) / (Δt * X)

    Where:

    • q = specific flux rate (e.g., in mmol / 10⁶ cells / hour)

    • ΔC = Change in metabolite concentration (C_final - C_initial) in mmol/L

    • V = Volume of culture medium in L

    • Δt = Time interval in hours

    • X = Average number of cells (in millions) over the time interval. A simple average of the initial and final cell counts can be used. More advanced methods are available in software packages like PhysioFit.[18]

  • A positive q value indicates secretion, while a negative value indicates consumption.

Expected Data

The experiment will yield a table of specific uptake and secretion rates for key metabolites under both control and leucine-perturbed conditions.

MetaboliteControl Flux (mmol/10⁶ cells/hr)Leucine-Perturbed Flux (mmol/10⁶ cells/hr)
Glucose -0.025 ± 0.003-0.035 ± 0.004
Lactate 0.040 ± 0.0050.055 ± 0.006
Glutamine -0.008 ± 0.001-0.006 ± 0.001
Leucine -0.004 ± 0.0005-0.015 ± 0.002
Isoleucine -0.003 ± 0.0004-0.002 ± 0.0003
Alanine 0.005 ± 0.00060.008 ± 0.0009
Table 1: Hypothetical exchange flux data. Negative values denote uptake from the media, and positive values denote secretion into the media.

Part 2: Computational Protocol - Constraining the FBA Model

This protocol describes how to integrate the experimentally determined exchange fluxes into a genome-scale metabolic model using the popular Python-based COBRApy package.[19][20][21]

Prerequisites
  • Python environment with COBRApy installed.[19]

  • A genome-scale metabolic model in a compatible format (e.g., SBML).

  • The calculated exchange flux data from Part 1.

Step-by-Step Computational Workflow

Step 1: Load the Model

  • Begin by loading the GEM into your Python environment.

[21]

Step 2: Identify Exchange Reactions

  • Exchange reactions represent the transport of metabolites across the system boundary (i.e., into or out of the cell). In most models, they are identifiable by an "EX_" prefix.

  • List the model's exchange reactions to find the correct IDs corresponding to your measured metabolites.

Step 3: Apply Experimental Constraints

  • The core of this technique is to update the lower_bound and upper_bound of the corresponding exchange reactions in the model. The bounds define the allowable flux through a reaction.[22]

  • For a measured uptake flux (negative value), set the lower_bound to the measured mean and the upper_bound to a value accommodating the standard deviation. For secretion (positive value), set the upper_bound.

Step 4: Run FBA and Analyze Results

  • With the model now constrained by your experimental data, run the FBA simulation. The objective is typically to maximize the biomass reaction.

  • Compare the predicted objective value (e.g., growth rate) and the internal flux distributions between the model constrained with control data versus the model constrained with leucine-perturbed data. This comparison can reveal how the cell internally reroutes its metabolism in response to high leucine levels, providing insights for drug development or metabolic engineering.

Visualizations

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cell_culture 1. Cell Culture (Control vs. High Leucine) sampling 2. Time-Course Sampling of Extracellular Medium cell_culture->sampling analysis 3. Metabolite Quantification (e.g., HPLC, LC-MS) sampling->analysis calc 4. Calculate Exchange Fluxes (Uptake/Secretion Rates) analysis->calc constrain 6. Constrain Model (Set reaction bounds using experimental flux data) calc->constrain Measured Exchange Fluxes load_model 5. Load Genome-Scale Metabolic Model (GEM) load_model->constrain fba 7. Run Flux Balance Analysis constrain->fba interpret 8. Analyze Predicted Internal Fluxes fba->interpret insights Biological Insights & Model Predictions interpret->insights

Caption: Overall workflow from L-leucine perturbation to FBA predictions.

G cluster_env Extracellular Environment cluster_cell Cellular System cluster_fba FBA Model Leu_ext { High Unlabeled L-Leucine | (Perturbation)} mTORC1 mTORC1 Signaling Leu_ext:f0->mTORC1 Activates Met_ext Other Metabolites (Glucose, Gln, etc.) GEM Genome-Scale Metabolic Network (GEM) (Underdetermined System) Met_ext:f0->GEM mTORC1->GEM Modulates Metabolism GEM->Met_ext:f0 Measured Exchange Fluxes FBA_model Constrained FBA Model (Narrowed Solution Space) GEM->FBA_model Constrains

Caption: Conceptual diagram of the L-leucine perturbation approach.

References

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. [Link][10][11]

  • McCloskey, D., et al. (2022). Methods for Quantifying the Metabolic Boundary Fluxes of Cell Cultures in Large Cohorts by High-Resolution Hydrophilic Liquid Chromatography Mass Spectrometry. Analytical Chemistry, 94(25), 8995–9002. [Link][5][6]

  • Orth, J. D., Thiele, I., & Palsson, B. Ø. (2010). What is flux balance analysis?. Nature Biotechnology, 28(3), 245-248. [Link][1]

  • Ebrahim, A., Lerman, J. A., Palsson, B. O., & Hyduke, D. R. (2013). COBRApy: COnstraints-Based Reconstruction and Analysis for Python. BMC Systems Biology, 7(1), 74. [Link]

  • Nair, K. S., & Short, K. R. (2005). Hormonal and signaling role of branched-chain amino acids. The Journal of Nutrition, 135(6), 1547S-1552S. [Link]

  • Schellenberger, J., et al. (2011). Quantitative prediction of cellular metabolism with constraint-based models: the COBRA Toolbox v2.0. Nature Protocols, 6(9), 1290-1307. [Link]

  • Millard, P., et al. (2024). PhysioFit: a software to quantify cell growth parameters and extracellular fluxes. Bioinformatics, 40(7), btae455. [Link][18]

  • Fekkes, D. (1996). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-22. [Link][17]

  • Layman, D. K. (2003). The role of leucine in weight loss diets and glucose homeostasis. The Journal of Nutrition, 133(1), 261S-267S. [Link]

  • Cangelosi, A. (2021). Leucine Sensing by the mTORC1 Pathway in the Liver. Grantome. [Link][23]

  • Zhang, Y., et al. (2017). Leucine supplementation modulates lipid metabolism and metabolic pathways in mice with type 1 diabetes: A metabolomics study. Experimental and Therapeutic Medicine, 14(5), 4935-4943. [Link][13]

  • The COBRA Toolbox. (n.d.). Tutorials. openCOBRA. [Link][24]

  • COBRApy Documentation. (n.d.). Getting Started. [Link][21]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link][15]

  • Heirendt, L., et al. (2019). Creation and analysis of biochemical constraint-based models using the COBRA Toolbox v3.0. Nature Protocols, 14(2), 639-702. [Link]

  • Mairinger, F., et al. (2015). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Biomedical Chromatography, 29(7), 1034-1038. [Link][16]

  • Blomstrand, E., et al. (2006). Branched-chain amino acids activate key enzymes in protein synthesis after physical exercise. The Journal of Nutrition, 136(1), 269S-273S. [Link]

  • Wu, G. (2009). Amino acids: metabolism, functions, and nutrition. Amino Acids, 37(1), 1-17. [Link]

Sources

Application

Application Note: Utilizing Unlabeled L-Leucine in Cell-Based Assays for Nutrient Sensing and mTORC1 Activation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic target of rapamycin complex 1 (mTORC1) signaling, amino acid sensing, and functional assay design. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic target of rapamycin complex 1 (mTORC1) signaling, amino acid sensing, and functional assay design.

Introduction & Scientific Context

The mechanistic target of rapamycin complex 1 (mTORC1) is a master regulator of cellular metabolism, coupling environmental cues—such as nutrient availability—to anabolic processes like protein and lipid synthesis. Among all proteogenic amino acids, L-leucine is the most potent activator of the mTORC1 pathway.

While stable-isotope labeled (e.g., 13 C, 15 N) or radiolabeled ( 3 H) leucine are essential for metabolic flux analysis and uptake assays, unlabeled L-leucine is the gold standard for signal transduction and nutrient-sensing assays. In these functional assays, the experimental readout is not the physical tracking of the molecule, but rather the downstream consequences of its binding to intracellular sensors. Unlabeled L-leucine provides a cost-effective, physiologically accurate means to induce rapid conformational changes in sensor proteins, driving mTORC1 recruitment to the lysosome and subsequent kinase activation.

Intracellular Leucine Sensors

The scientific understanding of leucine sensing has evolved to identify three primary cytosolic sensors that converge on the Rag GTPase heterodimers:

  • Sestrin2: Under leucine deprivation, Sestrin2 binds to and inhibits GATOR2. Upon stimulation, L-leucine binds directly to Sestrin2 (K d​ ~20 µM), causing its dissociation from GATOR2, thereby relieving the inhibition of mTORC1 [1].

  • SAR1B: A more recently identified sensor that operates similarly to Sestrin2 by targeting GATOR2, but is highly sensitive to lower concentrations of leucine and exhibits distinct tissue-specific expression (e.g., skeletal muscle) [2].

  • Leucyl-tRNA Synthetase (LARS): Beyond its role in protein translation, LARS acts as a GTPase-activating protein (GAP) for RagD, promoting the active conformation of the Rag heterodimer in a leucine-dependent manner [3].

Mechanistic Overview

The following diagram illustrates the causal relationships between unlabeled L-leucine stimulation, its cytosolic sensors, and the ultimate activation of mTORC1 at the lysosomal surface.

mTORC1_Pathway Leucine L-Leucine (Unlabeled) Sestrin2 Sestrin2 / SAR1B Leucine->Sestrin2 Binds & Dissociates LARS LARS Leucine->LARS Binds GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits (Relieved by Leu) Rag Rag Heterodimer (RagA/B-GTP, RagC/D-GDP) LARS->Rag GAP for RagD (Activates) GATOR1 GATOR1 GATOR2->GATOR1 Inhibits GATOR1->Rag GAP Activity (Inhibits) mTORC1 mTORC1 (Lysosomal) Rag->mTORC1 Recruits to Lysosome Downstream p-S6K1 / p-4E-BP1 (Anabolic Growth) mTORC1->Downstream Phosphorylates Rheb Rheb-GTP Rheb->mTORC1 Kinase Activation

L-Leucine sensing mechanisms via Sestrin2, SAR1B, and LARS converging on mTORC1 activation.

Experimental Design & Rationale

To accurately measure leucine sensing, the experimental system must be completely devoid of background amino acids before stimulation. This requires a self-validating protocol utilizing Amino Acid Starvation followed by Acute Stimulation .

Causality in Reagent Selection:
  • Amino Acid-Free DMEM: Standard media contains high levels of amino acids (~800 µM Leucine). Using a custom formulation lacking all amino acids is mandatory to establish a true baseline.

  • Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains small peptides and free amino acids. Dialysis (typically 10 kDa MWCO) removes these low-molecular-weight nutrients. Without dFBS, starvation is incomplete, and basal mTORC1 activity will remain artificially high.

  • Starvation Duration (50-60 minutes): A critical temporal window. Starving for less than 45 minutes leaves residual lysosomal amino acid pools. Starving for more than 90-120 minutes induces robust macroautophagy, which degrades cellular proteins to replenish intracellular amino acids, thereby reactivating mTORC1 independently of exogenous leucine.

Detailed Experimental Protocols

Protocol 1: Amino Acid Starvation and Unlabeled L-Leucine Stimulation

Objective: Reset basal mTORC1 signaling and acutely stimulate with unlabeled L-leucine.

Materials:

  • HEK293T or HeLa cells (highly responsive to nutrient sensing).

  • Amino acid-free DMEM (e.g., US Biological, Cat# D9800-13).

  • 10% Dialyzed FBS (dFBS).

  • Unlabeled L-Leucine powder (cell culture grade, purity ≥99%).

  • DPBS (Calcium and Magnesium-free).

Step-by-Step Procedure:

  • Cell Plating: Seed cells in 6-well plates to reach 70-80% confluency on the day of the assay.

  • Media Preparation: Prepare the "Starvation Media" (AA-free DMEM + 10% dFBS). Prepare the "Stimulation Media" by dissolving unlabeled L-leucine into Starvation Media to a final concentration of 800 µM (physiological post-prandial concentration). Note: Ensure the pH of the Stimulation Media is adjusted to 7.4.

  • Washing (Critical Step): Aspirate growth media. Wash the cells gently but thoroughly twice with warm DPBS. This removes extracellular amino acids trapped in the glycocalyx.

  • Starvation: Add 2 mL of warm Starvation Media to each well. Incubate at 37°C, 5% CO 2​ for exactly 50 minutes .

  • Stimulation:

    • Control Well: Leave in Starvation Media.

    • Stimulated Wells: Aspirate Starvation Media and rapidly add 2 mL of pre-warmed Stimulation Media (800 µM L-Leucine).

    • Incubate for 10 to 15 minutes . (mTORC1 activation peaks rapidly; longer incubations may lead to feedback inhibition).

  • Harvest: Place the plate on ice, aspirate media, wash once with ice-cold DPBS, and immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protocol 2: Downstream Readout via Western Blotting

Objective: Quantify mTORC1 kinase activity via its canonical substrates.

Step-by-Step Procedure:

  • Clarify lysates by centrifugation (14,000 x g, 10 min, 4°C).

  • Perform BCA protein assay to ensure equal loading (typically 15-20 µg per lane).

  • Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Block in 5% BSA in TBST for 1 hour at room temperature.

  • Probe with primary antibodies overnight at 4°C:

    • Phospho-p70 S6 Kinase (Thr389) - Direct mTORC1 target.

    • Total p70 S6 Kinase - Loading control for normalization.

    • Phospho-4E-BP1 (Thr37/46) - Alternative mTORC1 target.

  • Develop using ECL and quantify band intensities via densitometry.

Data Presentation & Expected Outcomes

When the protocol is executed correctly, the assay acts as a self-validating system: the starvation control must show near-zero phosphorylation of S6K1, while the leucine-stimulated sample should show a robust rescue of the signal.

Table 1: Expected Quantitative Readouts for L-Leucine Stimulation Assays

Experimental ConditionIntracellular Leucine Sensor StatusmTORC1 Lysosomal Colocalization (%)Relative p-S6K1 (Thr389) Fold Change
Full Nutrient Media (Baseline)Sestrin2/SAR1B unbound to GATOR285 - 95%1.0x (Reference)
AA Starvation (50 min)Sestrin2/SAR1B bound to GATOR2< 10%0.05x - 0.1x
L-Leucine Stimulated (15 min)Sensors bound to Leu; GATOR2 free75 - 85%0.8x - 1.2x
Starvation (> 120 min)Variable (Autophagy induced)30 - 50%0.4x - 0.6x (False positive)

Troubleshooting & Optimization Insights

As an application scientist, ensuring protocol robustness is paramount. Here are field-proven insights to guarantee trustworthiness in your assay:

  • High Basal Phosphorylation in Starved Cells:

    • Cause: Incomplete washing or poor-quality dialyzed FBS.

    • Solution: Increase DPBS washes to three times. Verify the MWCO of the dialysis tubing used for the FBS; it must be ≤10 kDa.

  • Weak Response to Leucine Stimulation:

    • Cause: Over-starvation leading to cell stress/apoptosis, or incorrect pH of the leucine stock. L-leucine powder can alter the pH of unbuffered media.

    • Solution: Strictly adhere to the 50-minute starvation window. Always verify the pH of the stimulation media is 7.4 prior to application.

  • Differentiating Sensor Contributions: If you wish to isolate the effect of Sestrin2 vs. SAR1B, utilize CRISPR-Cas9 knockout lines for the respective sensors. Unlabeled L-leucine stimulation in a SESN2 −/− background will exhibit partial mTORC1 activation, revealing the compensatory sensing by SAR1B and LARS.

References

  • Wolfson, R. L., et al. "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science (2016).[Link]

  • Chen, J., et al. "SAR1B senses leucine levels to regulate mTORC1 signalling." Nature (2021).[Link]

  • Han, J. M., et al. "Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway." Cell (2012).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing L-Leucine for Maximal mTORC1 Activation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuanced process of optimizing L-leucine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the nuanced process of optimizing L-leucine concentration for the maximal activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1). Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate robust, reproducible data.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts crucial for designing and interpreting your experiments.

Q1: What is the fundamental mechanism of L-leucine-induced mTORC1 activation?

A1: L-leucine is a primary nutritional activator of mTORC1, a master regulator of cell growth and metabolism.[1][2] Its activation is not a simple dose-response but a sophisticated, spatially-regulated process centered on the lysosomal surface.[3]

The core mechanism involves these key steps:

  • Leucine Sensing: In the cytosol, the protein Sestrin2 acts as a direct sensor for L-leucine.[4][5] In leucine-deprived conditions, Sestrin2 binds to and inhibits the GATOR2 complex.[[“]][[“]]

  • Inhibition Release: When L-leucine is present, it binds to Sestrin2, causing a conformational change that leads to its dissociation from GATOR2.[4][8] The dissociation constant (Kd) for this interaction is approximately 20 µM, which correlates with the concentration required for half-maximal mTORC1 activation in some cell lines.[4][5]

  • Rag GTPase Activation: The now-free GATOR2 complex inhibits the GATOR1 complex, which is a GTPase-activating protein (GAP) for the RagA/B GTPases.[9] This leads to RagA/B being loaded with GTP, forming an "active" Rag heterodimer (GTP-bound RagA/B with GDP-bound RagC/D).[9][10]

  • Lysosomal Recruitment: The active Rag GTPase complex directly binds to Raptor, a key component of mTORC1, and recruits the entire mTORC1 complex to the lysosomal surface.[10][11][12]

  • Final Activation: At the lysosome, mTORC1 is brought into proximity with its final activator, the small GTPase Rheb, which is itself regulated by growth factor signals (like insulin) via the TSC complex.[9][13] This encounter allows Rheb to fully activate mTORC1's kinase activity.

This spatial arrangement ensures that mTORC1 is only activated when both amino acids (signaled by L-leucine) and growth factors (signaled by Rheb) are present.[13]

mTORC1_Activation_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosomal Surface cluster_downstream Downstream Targets Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 dissociates from GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPase Active Rag (RagA/B-GTP) GATOR1->RagGTPase inhibits activation mTORC1_cyto Inactive mTORC1 mTORC1_cyto->RagGTPase binds mTORC1_lyso Active mTORC1 mTORC1_cyto->mTORC1_lyso Translocation Ragulator Ragulator RagGTPase->Ragulator anchored by Rheb Active Rheb-GTP Rheb->mTORC1_lyso activates S6K1 p-S6K1 (T389) mTORC1_lyso->S6K1 phosphorylates EBP1 p-4E-BP1 (T37/46) mTORC1_lyso->EBP1 phosphorylates

Caption: L-Leucine signaling pathway to mTORC1 activation.
Q2: What are the essential experimental readouts for mTORC1 activity?

A2: The most reliable method to quantify mTORC1 kinase activity is to measure the phosphorylation status of its direct downstream substrates using Western blotting. The two canonical targets are:

  • p70 S6 Kinase 1 (S6K1): Phosphorylation at Threonine 389 (T389) is a highly specific and robust marker of mTORC1 activity.[14]

  • Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1 at multiple sites, such as Threonine 37/46 (T37/46).[15] This can be observed as a mobility shift on SDS-PAGE, with hyperphosphorylated forms (representing high mTORC1 activity) migrating slower.[15][16]

It is critical to always probe for the corresponding total protein (Total S6K1, Total 4E-BP1) on the same or a parallel blot to normalize the phosphorylation signal, ensuring that observed changes are due to kinase activity and not variations in protein expression.[17]

Q3: Why is a starvation step necessary before L-leucine stimulation?

A3: A starvation step is crucial for synchronizing the cells and reducing basal mTORC1 activity to a minimum. This creates a low-noise background, maximizing the signal window to observe a robust and reproducible activation upon L-leucine re-addition.[18] Standard protocols typically involve two phases:

  • Serum Starvation: Cells are incubated in a serum-free medium for an extended period (e.g., 16 hours or overnight). This depletes growth factors, which inactivates the Rheb GTPase and thus reduces a major input signal to mTORC1.[18][19]

  • Amino Acid Starvation: Following serum starvation, cells are incubated for a shorter period (e.g., 1-2 hours) in a medium lacking all amino acids.[18] This ensures the dissociation of mTORC1 from the lysosome and provides the lowest possible baseline activity before specific stimulation.[20]

Troubleshooting Guide

Q4: I'm not observing mTORC1 activation (no increase in p-S6K1 or p-4E-BP1) after adding L-leucine. What are the likely causes?

A4: This is a common issue with several potential causes. A systematic approach is key to identifying the problem.

Troubleshooting_Workflow cluster_starvation cluster_stimulation cluster_cells cluster_blot start Problem: No/Low mTORC1 Activation check_starvation 1. Was the starvation step effective? start->check_starvation check_stimulation 2. Was the stimulation step correct? check_starvation->check_stimulation Yes check_starvation->starvation_no No check_cells 3. Are the cells healthy and responsive? check_stimulation->check_cells Yes check_stimulation->stimulation_no No check_blot 4. Is the Western Blot protocol optimized? check_cells->check_blot Yes check_cells->cells_no No end_solve Problem Solved check_blot->end_solve Yes check_blot->blot_no No starvation_sol Solution: • Ensure complete removal of serum/AA. • Starve for appropriate duration (e.g., 1h AA). • Check basal p-S6K in starved lane. stimulation_sol Solution: • Verify L-Leucine concentration. • Check stimulation time (10-30 min is typical). • Confirm L-Leucine stock is not degraded. cells_sol Solution: • Check cell viability. • Avoid high passage numbers. • Use a positive control (e.g., insulin or complete media). blot_sol Solution: • Use phosphatase inhibitors in lysis buffer. • Block with BSA, not milk. • Use TBST, not PBS. • Validate phospho-antibodies.

Caption: A logical workflow for troubleshooting failed mTORC1 activation experiments.
  • Ineffective Starvation: If your basal (starved) control lane shows high phosphorylation, the stimulation signal will be masked. Ensure complete removal of growth media and perform the amino acid starvation for at least 1 hour.[18]

  • Suboptimal Stimulation:

    • Concentration: The optimal L-leucine concentration is cell-type dependent (see Q5). An insufficient dose will not trigger a response.

    • Duration: The phosphorylation of S6K1 and 4E-BP1 is rapid, typically peaking between 10 and 30 minutes after stimulation.[19] Lysing cells too early or too late may miss the activation window.

  • L-Leucine Stock Integrity: L-leucine in solution can degrade.[21] Prepare fresh solutions from powder or use aliquots stored at -80°C to avoid freeze-thaw cycles.[21]

  • Cell Health and Confluency: Unhealthy, overly confluent, or high-passage-number cells may exhibit altered signaling responses. Use cells at 70-80% confluency and maintain a consistent passage number.

  • Western Blotting Protocol: Detection of phospho-proteins requires special care.

    • Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to preserve the phosphorylation state of your proteins.[22]

    • Blocking Agent: Do not use milk. Milk contains the phosphoprotein casein, which causes high background with phospho-specific antibodies. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.

    • Buffer Choice: Use Tris-Buffered Saline (TBS) for all buffers and washes. Phosphate-Buffered Saline (PBS) contains phosphate, which can compete with the antibody for binding to the phospho-epitope, leading to weaker signals.[22]

Q5: What is the optimal L-leucine concentration, and why does it vary?

A5: There is no single "optimal" concentration; it is highly context-dependent. The effective concentration range is influenced by the cell line's expression of amino acid transporters and the presence of other amino acids.[20][23]

  • Mechanistic Range (in vitro): Studies on the direct binding of leucine to Sestrin2 show a Kd of ~20 µM, and this concentration range can elicit a half-maximal response in sensitive cell lines like HEK-293T under controlled starvation conditions.[4][5]

  • Physiological & Cell Culture Range: More commonly, concentrations ranging from 200 µM to 5 mM are used in cell culture experiments to ensure a robust and maximal response, mimicking physiological or supra-physiological levels.[2][18] A concentration of 400-500 µM often represents a good starting point for many cell lines.[24]

  • Synergistic Effects: The presence of other essential amino acids (EAA) or branched-chain amino acids (BCAA) can potentiate the effect of leucine, meaning a lower concentration of leucine may be needed to achieve the same level of mTORC1 activation when other amino acids are present.[23]

Cell Line/ModelTypical L-Leucine ConcentrationKey ConsiderationsReference(s)
HEK-293T 20 µM - 500 µMHighly sensitive to amino acid stimulation. Lower end of the range is often sufficient.[4][19]
C2C12 Myotubes 2 mM - 5 mMOften used to model skeletal muscle; requires higher concentrations for robust activation.[2][8]
HeLa 400 µMA common concentration used to show clear mTORC1 pathway activation.[24]
Primary Neurons 100 µM - 500 µMEffective range depends on the specific neuronal culture and experimental goals.[25]
In Vivo (Human Plasma) ~300 µMThis is the plasma threshold concentration associated with stimulating muscle protein synthesis.[26]

Recommendation: For a new cell line, perform a dose-response curve starting from 50 µM up to 2 mM to determine the optimal concentration for maximal and consistent mTORC1 activation in your specific system.

Experimental Protocols

Protocol 1: L-Leucine Stimulation of Adherent Cells

This protocol provides a framework for inducing mTORC1 activation following a stringent starvation procedure.

  • Cell Plating: Plate cells (e.g., HEK-293T, HeLa) in a 6-well plate to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: When cells are at the desired confluency, aspirate the complete growth medium. Wash the cells once with 1X PBS. Add serum-free medium (e.g., DMEM) and incubate for 16 hours (overnight) at 37°C, 5% CO₂.

  • Amino Acid Starvation:

    • Prepare fresh Amino Acid-Free Starvation Medium (e.g., Hanks' Balanced Salt Solution (HBSS) or DMEM lacking amino acids, supplemented with 10 mM HEPES).

    • Aspirate the serum-free medium. Wash the cells once with the starvation medium.

    • Add 2 mL of starvation medium to each well and incubate for 1 hour at 37°C, 5% CO₂.

  • L-Leucine Stimulation:

    • Prepare a 100X stock solution of L-Leucine (e.g., 50 mM in sterile water).[27]

    • For your "stimulated" wells, add the appropriate volume of the L-leucine stock directly to the starvation medium to achieve the final desired concentration (e.g., 20 µL into 2 mL for a final concentration of 500 µM). For "starved" control wells, add an equal volume of sterile water.

    • Gently swirl the plate and return to the incubator for the desired stimulation time (e.g., 20 minutes).

  • Cell Lysis:

    • Promptly after incubation, place the plate on ice. Aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with a freshly added protease and phosphatase inhibitor cocktail.[22]

    • Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 20 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration (e.g., via BCA assay). The samples are now ready for Western blot analysis.

Protocol 2: Western Blotting for mTORC1 Activity
  • Sample Preparation: Dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 15-20 µg of total protein per lane onto an 8-12% SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm successful transfer using Ponceau S staining.

  • Blocking:

    • Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Do not use milk.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., rabbit anti-phospho-S6K1 T389, rabbit anti-total S6K1) in 5% BSA/TBST according to the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for the phosphorylated protein and normalize to the corresponding total protein for each sample.

References

  • Mechanism of leucine-induced mTORC1 activation. (n.d.). Google AI.
  • Jewell, J. L., & Guan, K. L. (2023). Regulation of mTORC1 by the Rag GTPases. Biochemical Society Transactions, 51(2), 655–664. Retrieved from [Link]

  • Wolfson, R. L., Chantranupong, L., Saxton, R. A., Shen, K., Scaria, S. M., Cantor, J. R., & Sabatini, D. M. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. Retrieved from [Link]

  • Kim, E., & Guan, K. L. (2009). mTOR signaling: RAG GTPases transmit the amino acid signal. Trends in Biochemical Sciences, 34(4), 153-157. Retrieved from [Link]

  • Bar-Peled, L., & Sabatini, D. M. (2014). Amino acid and small GTPase regulation of mTORC1. Current Opinion in Cell Biology, 31, 1-7. Retrieved from [Link]

  • Jewell, J. L., & Guan, K. L. (2023). Regulation of mTORC1 by the Rag GTPases. Biochemical Society Transactions, 51(2), 655–664. Retrieved from [Link]

  • Wolfson, R. L., Chantranupong, L., Saxton, R. A., Shen, K., Scaria, S. M., Cantor, J. R., & Sabatini, D. M. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48. Retrieved from [Link]

  • Sancak, Y., Bar-Peled, L., Zoncu, R., Markhard, A. L., Nada, S., & Sabatini, D. M. (2010). A model for the role of the Rag GTPases in mTORC1 regulation. Cell Cycle, 9(24), 4829-4833. Retrieved from [Link]

  • Role of Sestrin2 in mTORC1 activation. (n.d.). Google AI.
  • Columbus, D. A., Suryawan, A., & Nguyen, H. V. (2019). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Journal of Physiology-Endocrinology and Metabolism, 317(1), E1-E12. Retrieved from [Link]

  • Son, S. M., Park, S. J., Lee, H., & Lee, J. (2018). Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. Cell Metabolism, 28(3), 483-497.e7. Retrieved from [Link]

  • Dodd, S. L., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. Retrieved from [Link]

  • Saxton, R. A., & Sabatini, D. M. (2015). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. Science, 351(6268), 53-58. Retrieved from [Link]

  • Saxton, R. A., & Sabatini, D. M. (2015). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. Science, 351(6268), 53-58. Retrieved from [Link]

  • Xu, J., et al. (2021). Amino acid starvation and restimulation with amino acids influenced mTORC1 activity in goat fetal fibroblasts. ResearchGate. Retrieved from [Link]

  • Leucine: Physiological Mechanisms, Anabolic Role, and Evidence-Based Intake Recommendations. (2025). Medtrics. Retrieved from [Link]

  • De Bandt, J. P., Coumoul, X., & Barouki, R. (2022). Activation of mTORC1 by leucine in muscle cells. ResearchGate. Retrieved from [Link]

  • Bar-Peled, L., & Sabatini, D. M. (2016). Dynamics of mTORC1 activation in response to amino acids. eLife, 5, e19960. Retrieved from [Link]

  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • Bar-Peled, L., & Sabatini, D. M. (2016). Dynamics of mTORC1 activation in response to amino acids. eLife, 5, e19960. Retrieved from [Link]

  • Ye, J., Kumanova, M., & Hart, L. S. (2014). The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. The Journal of Cell Biology, 206(2), 173-182. Retrieved from [Link]

  • Wang, X., & Proud, C. G. (2016). Recent Advances in Understanding Amino Acid Sensing Mechanisms that Regulate mTORC1. International Journal of Molecular Sciences, 17(10), 1637. Retrieved from [Link]

  • An, T., et al. (2017). The effect of l-leucine on mTORC1 and MAPK pathways. ResearchGate. Retrieved from [Link]

  • Moberg, M., et al. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise. American Journal of Physiology-Cell Physiology, 310(11), C874-C884. Retrieved from [Link]

  • O'Neill, S., et al. (2021). Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. Biotechnology Journal, 16(10), e2100122. Retrieved from [Link]

  • Kim, J., & Guan, K. L. (2019). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Current Protocols in Pharmacology, 85(1), e55. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Moberg, M., et al. (2016). Activation of mTORC1 by leucine is potentiated by branched chain amino acids and even more so by essential amino acids following resistance exercise. ResearchGate. Retrieved from [Link]

  • What Is The Role of Amino Acids In Culture Medium. (2024). Hopax. Retrieved from [Link]

  • Maretzki, A., & Thom, M. (1972). Amino Acid Transport in Suspension-Cultured Plant Cells : VI. Influence of pH Buffers, Calcium, and Preincubation Media on l-Leucine Uptake. Plant Physiology, 49(2), 167-172. Retrieved from [Link]

  • Atherton, P. J., et al. (2010). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 13(3), 294-300. Retrieved from [Link]

  • Hammarström, D., et al. (2020). Long-term activation of mTORC1 with exercise and leucine in SOL. ResearchGate. Retrieved from [Link]

  • Ispoglou, T., et al. (2020). The Effect of Leucine-Enriched Essential Amino Acid Supplementation on Anabolic and Catabolic Signaling in Human Skeletal Muscle after Acute Resistance Exercise: A Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Comparison Trial. Nutrients, 12(7), 2095. Retrieved from [Link]

  • Moberg, M., et al. (2016). Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids. Diva-Portal.org. Retrieved from [Link]

  • Seiliez, I., et al. (2011). Western blot analysis of Akt, S6K1, S6, and 4E-BP1 protein phosphorylation in muscle of fasted (T0) and HPLC. ResearchGate. Retrieved from [Link]

  • Kido, K., et al. (2015). Early activation of mTORC1 signalling in response to mechanical overload is independent of phosphoinositide 3-kinase/Akt signalling. The Journal of Physiology, 593(10), 2359-2374. Retrieved from [Link]

Sources

Optimization

I. Diagnostic Matrix: Quantitative Benchmarks for Signal Optimization

Welcome to the Technical Support Center for L-Leucine Competitive Uptake Assays . This guide is engineered for researchers and drug development professionals investigating amino acid transporters, specifically the L-type...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for L-Leucine Competitive Uptake Assays . This guide is engineered for researchers and drug development professionals investigating amino acid transporters, specifically the L-type amino acid transporter 1 (LAT1/SLC7A5) and LAT3 (SLC43A1).

When measuring the cellular uptake of L-leucine—whether via radiolabeled isotopes ( 3 H/ 14 C) or stable isotopes (Leucine-d3) coupled with LC-MS/MS—low signal-to-noise ratios and poor assay windows are common roadblocks. This center synthesizes mechanistic causality, validated protocols, and targeted troubleshooting to help you recover your assay's dynamic range.

Before altering your protocol, compare your current assay parameters against these validated quantitative thresholds. Deviations from these optimal ranges are the primary drivers of low signal or poor competitive inhibition windows.

Assay ParameterOptimal Range / ConditionTroubleshooting Threshold (High Risk of Low Signal)Causality / Impact
Tracer Concentration 1 – 10 µM[1]< 0.1 µM or >> KmToo low yields undetectable intracellular accumulation; too high saturates the transporter, masking competitive inhibition.
Specific Activity ( 3 H) > 50 Ci/mmol< 10 Ci/mmolDegraded or low-activity radioligand fails to produce sufficient scintillation counts per minute (CPM) above background.
Wash Buffer Temp 0 – 4°C (Strictly Ice-Cold)> 4°C (Room Temp)LAT1 is an obligatory exchanger; warm washes cause rapid, bidirectional efflux of the accumulated tracer.
Incubation Time 1 – 15 minutes> 20 minutesExceeding the linear phase of uptake leads to equilibrium, reducing the net intracellular signal window[2].
Positive Control (LAT1) JPH203 (0.1 – 1 µM)BCH (< 10 mM)JPH203 is highly specific (IC 50​ ~0.1 µM)[1]. BCH is a weak, non-specific inhibitor requiring massive doses (~90 µM to >10 mM) for full block[1][3].

II. Self-Validating Experimental Methodology

To ensure scientific integrity, your protocol must be a self-validating system. This means incorporating internal controls (like JPH203 for baseline LAT1 validation) and normalizing data to prevent cell-density artifacts.

AssayWorkflow Seed 1. Cell Seeding & Starvation (Deplete intracellular amino acids) Incubate 2. Competitive Incubation (Tracer + Inhibitor at 37°C) Seed->Incubate Wash 3. Ice-Cold Wash (Halt transport & prevent efflux) Incubate->Wash Lysis 4. Cell Lysis (Extract intracellular tracer) Wash->Lysis Detect 5. Detection & Normalization (Quantify and normalize to protein) Lysis->Detect

Figure 1: Standardized workflow for L-leucine competitive uptake assays.

Step-by-Step Protocol (Radiolabeled or LC-MS/MS)
  • Cell Preparation & Starvation: Seed cells in 24-well or 96-well plates and culture until 80% confluent. Remove growth media and wash twice with warm, Na + -free Hank's Balanced Salt Solution (HBSS) where NaCl is substituted with Choline Chloride. Causality: Depleting intracellular amino acids creates the necessary concentration gradient to drive the LAT1 exchanger.

  • Competitive Incubation: Add the uptake buffer containing 1–10 µM of the tracer (e.g., [ 14 C]-L-leucine or Leucine-d3)[4][5]. For competitive assays, co-incubate with your test compound or the positive control JPH203 (10 µM)[5]. Incubate at 37°C for exactly 5 to 10 minutes to capture the linear phase of transport.

  • Transport Arrest (Critical Step): Rapidly aspirate the uptake buffer and immediately wash the cells three times with ice-cold Na + -free buffer.

  • Lysis:

    • For Radiolabeled: Solubilize cells in 0.1 N NaOH[3].

    • For LC-MS/MS: Extract using an optimized organic solvent (e.g., 80% methanol)[4].

  • Detection & Normalization: Measure radioactivity via liquid scintillation counting or analyze stable isotopes via UPLC-MS/MS. Crucially, normalize the intracellular L-leucine concentration to total protein content (e.g., via BCA assay) to correct for well-to-well cell number variations[1].

III. Troubleshooting Guides (FAQs)

Q1: My maximum L-leucine uptake signal is barely above the background blank. What is causing this fundamental lack of signal? A1: If your baseline uptake is virtually non-existent, the issue usually lies at the cellular expression level or transporter trafficking. LAT1 (SLC7A5) cannot function alone; it is a catalytic subunit that must form a heterodimer with the chaperone protein CD98hc (SLC3A2) via a disulfide bond to traffic to the plasma membrane[6].

  • Check Transcriptional Regulators: The YAP/TAZ pathway is essential for LAT1 expression. If you are using a cell line where YAP/TAZ is knocked out or downregulated, SLC7A5 and SLC3A2 expression will plummet, severely decreasing leucine uptake[6].

  • Actionable Fix: Verify LAT1 membrane localization via Western blot of membrane fractions[4]. If expression is poor, consider switching to a high-expressing cell line like LS174T[4], hCMEC/D3[1], or T24 bladder carcinoma cells[5].

Q2: My overall signal is high, but my "assay window" is terrible. I see almost no signal reduction when I add my competitive inhibitor. Why? A2: This is a classic stoichiometric failure caused by an imbalance between the tracer concentration, the substrate's Michaelis constant ( Km​ ), and the inhibitor's potency.

  • Tracer Saturation: If your L-leucine tracer concentration is significantly higher than its Km​ for the transporter, it will outcompete your test inhibitor. For LAT3, the Km​ of leucine is approximately 6.3 mM[2]. Ensure your tracer concentration is in the low micromolar range (1–10 µM) to allow competitive inhibitors to bind effectively.

  • Weak Positive Controls: If you are using BCH as a positive control, be aware that it is a non-selective, low-affinity system L inhibitor. It requires concentrations upwards of 10 to 20 mM to achieve significant inhibition[3]. Switch to JPH203 , which inhibits LAT1-mediated leucine uptake at an IC 50​ of ~0.1 µM[1][5].

Q3: How exactly do the washing steps cause signal loss, and what is the mechanistic causality? A3: LAT1 is an obligatory amino acid exchanger (antiport). This means for every amino acid it brings into the cell, it must export one out. At 37°C or even room temperature, the transporter remains highly active. If you wash your cells with room-temperature buffer, the intracellular radiolabeled leucine will rapidly exchange with any trace extracellular amino acids or simply efflux down its concentration gradient.

  • Actionable Fix: You must use strictly ice-cold buffer (0–4°C) for all wash steps to induce a rigid conformational state in the transporter, effectively freezing it and trapping the tracer inside the cell[3].

Q4: I am getting high background noise that masks my specific LAT1 L-leucine uptake signal. How do I isolate it? A4: L-type amino acid transporter 1 (LAT1) transports neutral amino acids in a strictly Na + -independent manner [5]. However, cells express other transporters (like SNATs or B0AT1) that can transport leucine and are Na + -dependent. If your uptake buffer is standard HBSS (which contains ~137 mM NaCl), these secondary transporters will also uptake leucine, raising your non-specific background.

  • Actionable Fix: Perform your assays in a custom Na + -free buffer by substituting sodium chloride with Choline Chloride or N-methyl-D-glucamine (NMDG). This forces Na + -dependent transporters offline, isolating the Na + -independent LAT1 signal[5].

IV. Mechanistic Pathway Visualization

Understanding the upstream regulation and downstream consequences of LAT1 activity is vital for interpreting unexpected assay results, particularly in oncology and metabolic research.

LAT1Mechanism YAP YAP/TAZ Pathway (Transcriptional Regulators) SLC7A5 SLC7A5 (LAT1) Catalytic Subunit YAP->SLC7A5 Upregulates SLC3A2 SLC3A2 (CD98hc) Chaperone Subunit YAP->SLC3A2 Upregulates Complex Functional LAT1 Heterodimer (Plasma Membrane) SLC7A5->Complex Disulfide Bond SLC3A2->Complex Trafficking Uptake L-Leucine Uptake (Na+-independent Exchanger) Complex->Uptake Facilitates mTOR mTORC1 Activation (Cell Growth & Proliferation) Uptake->mTOR Activates

Figure 2: YAP/TAZ regulation of LAT1 heterodimerization driving L-leucine uptake and mTORC1 activation.

V. References

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters National Institutes of Health (NIH) - PMC[Link]

  • Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC2A3) in Human Brain Capillary Endothelial Cells with Rapid UPLC-MS/MS Quantification of Intracellular Isotopically Labelled L-Leucine National Institutes of Health (NIH) - PMC[Link]

  • Expression of L-type amino acid transporter 1 as a molecular target for prognostic and therapeutic indicators in bladder carcinoma National Institutes of Health (NIH) - PMC[Link]

  • Inhibition of L-type Amino Acid Transporter 1 Has Antitumor Activity in Non-small Cell Lung Cancer Anticancer Research (IIAR)[Link]

  • Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth National Institutes of Health (NIH) - PMC[Link]

  • YAP and TAZ regulates leucine uptake via SLC7A5 ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Identifying Common Contaminants in Commercial L-Leucine Preparations

As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible cell culture phenotypes, anomalous metabolic flux data, or failed peptide syntheses. Often, the root cause is not th...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter research teams struggling with irreproducible cell culture phenotypes, anomalous metabolic flux data, or failed peptide syntheses. Often, the root cause is not the experimental design, but the raw materials. Commercial L-leucine unlabeled preparations, even those marketed as "high purity," can harbor trace contaminants due to shared biosynthetic pathways during fermentation or racemization during extraction.

This technical support guide provides a mechanistic, self-validating approach to identifying and resolving these impurities before they compromise your downstream applications.

Part 1: Diagnostic Workflow

The following flowchart outlines the standard operating procedure for profiling a new batch of commercial L-leucine.

G A Commercial L-Leucine Batch Receipt B Solubility & Optical Rotation Screening A->B C Structural Analogs (Isoleucine, Valine, Met) B->C Branch-chain analysis D Enantiomeric Impurities (D-Leucine) B->D Chiral analysis E Process Contaminants (Endotoxins, Heavy Metals) B->E Safety analysis F RP-HPLC with CAD/UV (Pre-column Derivatization) C->F G Chiral HPLC (Enantioselective Column) D->G H LAL Assay & ICP-MS E->H I Purity Validation (Meets USP/EP Specs) F->I Resolution > 1.5 G->I D-Leu < 0.5% H->I Endotoxin < 0.1 EU/mg

Diagnostic workflow for identifying contaminants in commercial L-leucine preparations.

Part 2: Causality and Common Contaminants (FAQ)

Q1: Why does my "pure" L-leucine contain significant traces of L-isoleucine and L-valine? Causality: L-leucine, L-isoleucine, and L-valine are branched-chain amino acids (BCAAs) that share highly conserved biosynthetic pathways in the bacterial strains (e.g., Corynebacterium glutamicum) used for commercial fermentation. Due to their nearly identical aliphatic, hydrophobic side chains, they readily co-precipitate and co-elute during standard crystallization and ion-exchange purification steps. The European Pharmacopoeia (EP) explicitly lists in L-leucine monographs[1].

Q2: I am seeing unexpected neurological or metabolic activity in my in vivo models. Could D-leucine be present? Causality: Yes. While biological systems predominantly synthesize L-enantiomers, conventional acidic protein hydrolysis (an older but still utilized extraction method) or extreme thermal stress during processing can induce spontaneous racemization, converting a fraction of L-leucine into D-leucine. D-leucine is not biologically inert; it has been shown to possess and can alter long-term potentiation (LTP) in mammalian brains, severely confounding neurological data[2].

Q3: My L-leucine batch passed the standard TLC ninhydrin test, but my cell cultures are crashing. What is being missed? Causality: The standard ninhydrin-positive substances test is non-selective and lacks the sensitivity to detect non-amino acid contaminants. and cystine has been historically documented[3], but more critically, fermentation-derived L-leucine can contain residual endotoxins (lipopolysaccharides from bacterial cell walls) or heavy metals leached from stainless steel bioreactors. These will not react with ninhydrin but will trigger massive inflammatory responses or toxicity in sensitive mammalian cell lines.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Quantification of BCAA Structural Analogs via RP-HPLC

Principle: Because aliphatic amino acids lack strong chromophores, direct UV detection is highly insensitive. We utilize to introduce a fluorescent moiety[4]. OPA reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindoles, allowing baseline resolution of closely related BCAAs on a standard C18 reversed-phase column.

Self-Validation Mechanism: The assay is only valid if the system suitability injection (a known mixture of L-leucine and L-isoleucine) yields a chromatographic resolution ( Rs​ ) of ≥1.5 . If Rs​<1.5 , the mobile phase gradient or column temperature must be adjusted before analyzing unknown samples.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of the commercial L-leucine sample in 50 mL of 0.1 M HCl to achieve a stock concentration of 1 mg/mL.

  • Derivatization: In an autosampler vial, mix 100 µL of the sample with 100 µL of OPA reagent (10 mg OPA dissolved in 1 mL methanol, supplemented with 10 µL 3-mercaptopropionic acid and 9 mL borate buffer, pH 9.5). Allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Sodium phosphate buffer (pH 2.8).

    • Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).

    • Gradient: 20% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm).

  • Validation Check: Inject the USP L-Isoleucine/L-Leucine resolution standard. Verify that Rs​≥1.5 .

  • Analysis: Inject the derivatized sample. Quantify isoleucine and valine peaks against a multi-point calibration curve (0.1 to 10 µg/mL).

Protocol 2: Enantiomeric Purity Assessment (D-Leucine Detection) via Chiral HPLC

Principle: Standard C18 columns cannot separate enantiomers because D- and L-leucine have identical physicochemical properties in an achiral environment. A chiral stationary phase (e.g., a Crown ether column) forms transient diastereomeric inclusion complexes with the primary amines of the amino acids. The chiral barrier discriminates between the spatial arrangement of the enantiomers, resulting in distinct retention times.

Self-Validation Mechanism: Spike a known concentration of D-leucine (e.g., 0.5% w/w) into an ultra-pure L-leucine standard. The recovery of the D-leucine peak must be between 95% and 105% to validate the absence of matrix suppression.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the L-leucine sample in the mobile phase to a concentration of 2 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiral Crown Ether column (e.g., Crownpak CR(+), 4.0 x 150 mm).

    • Mobile Phase: Aqueous perchloric acid solution (pH 1.5).

    • Flow Rate: 0.4 mL/min.

    • Temperature: 4°C (Lower temperatures significantly enhance chiral recognition and complex stability).

    • Detection: UV at 210 nm.

  • Validation Check: Inject the 0.5% D-leucine spiked standard. Ensure baseline separation ( Rs​>2.0 ) between the massive L-leucine peak and the trace D-leucine peak. Calculate spike recovery.

  • Analysis: Inject the unspiked sample. Calculate the % D-leucine based on relative peak area.

Part 4: Quantitative Data Presentation

To ensure your raw materials are suitable for drug development or sensitive cell culture, compare your analytical results against the[5].

Contaminant / ImpuritySource / CausalityUSP/EP Monograph LimitRecommended Analytical Method
L-Isoleucine (Impurity A) Biosynthetic analog co-elution ≤0.5% HPLC-Fluorescence (OPA) or CAD
L-Valine Biosynthetic analog co-elution ≤0.5% HPLC-Fluorescence (OPA) or CAD
Methionine / Cystine Fermentation byproduct ≤0.2% HPLC-UV or Titration
D-Leucine Racemization during extraction <0.5% (Application dependent)Chiral HPLC (Crown Ether)
Endotoxins Gram-negative bacterial lysis ≤0.25 EU/mg (for injectables)LAL Assay
Heavy Metals (Pb, Fe) Bioreactor leaching ≤10 ppmICP-MS
Total Assay (L-Leucine) N/A 98.5%−101.0% Titration / HPLC

References

  • Demain, A. L. (1965). Contamination of Commercial L-Leucine Preparations with Methionine and Cystine. Journal of Bacteriology, 89(4), 1162.[Link]

  • Hartman, A. L., et al. (2015). Potent anti-seizure effects of D-leucine. Neurobiology of Disease, 82, 46-53.[Link]

  • Kasiotis, K. M., et al. (2022). Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. Molecules, 27(6), 1981.[Link]

Sources

Optimization

Technical Support Center: Optimization of LC-MS/MS for Unlabeled L-Leucine Detection

Welcome to the technical support center for the analysis of unlabeled L-leucine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of unlabeled L-leucine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable quantification of this essential amino acid in complex biological matrices. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to develop, optimize, and troubleshoot your methods with confidence.

Introduction: The Challenge of Unlabeled Amino Acid Analysis

L-leucine is a critical branched-chain amino acid (BCAA) involved in protein synthesis, tissue repair, and blood sugar regulation.[1] Accurate quantification in biological samples is vital for metabolic research, clinical diagnostics (e.g., for Maple Syrup Urine Disease), and pharmaceutical development.[2][3]

While derivatization can improve chromatographic retention and sensitivity, it adds time-consuming steps, can suffer from instability, and introduces potential for error.[4][] Direct analysis of unlabeled L-leucine offers a more streamlined workflow but presents unique challenges due to its high polarity and the presence of isobaric isomers like isoleucine.[6][7] This guide provides the expertise to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions, providing the fundamental knowledge needed to approach method development.

Q1: Why is analyzing unlabeled L-leucine challenging with traditional reversed-phase LC?

A: Reversed-phase liquid chromatography (RPLC) separates molecules based on hydrophobicity. L-leucine, being a highly polar small molecule, has very little affinity for the nonpolar stationary phase used in RPLC.[6][7] This results in poor or no retention, causing it to elute in the void volume along with other unretained matrix components, making accurate quantification nearly impossible.

Q2: What is the preferred chromatographic technique for unlabeled L-leucine, and why?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective and widely used technique.[8][9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous solvent. A water-enriched layer forms on the stationary phase, and polar analytes like L-leucine partition into this layer, leading to retention.[8] The more polar the analyte, the stronger the retention. This mechanism is ideal for separating polar compounds that are poorly retained in reversed-phase.[11][12] Mixed-mode chromatography, which combines HILIC with ion-exchange properties, is also a powerful option.[3][13][14]

Q3: What are the typical mass-to-charge ratios (m/z) I should monitor for L-leucine?

A: In positive electrospray ionization (ESI+) mode, L-leucine is protonated to form the precursor ion [M+H]⁺.

  • Precursor Ion (Q1): The molecular weight of L-leucine is 131.17 g/mol , so the expected m/z is 132.1 .[2][15]

  • Product Ions (Q3): During collision-induced dissociation (CID), the precursor ion fragments. Common and specific product ions for L-leucine include m/z 86 (loss of formic acid) and m/z 43 .[16][17] Monitoring these transitions in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity.

Q4: Is it necessary to use an internal standard?

A: Absolutely. Using a stable isotope-labeled (SIL) internal standard, such as L-Leucine-d10 , is essential for accurate and precise quantification.[18] A SIL internal standard co-elutes with the analyte and has nearly identical chemical properties but a different mass. It effectively corrects for variations in sample preparation, injection volume, and, most importantly, matrix effects like ion suppression, leading to highly reliable and reproducible results.[18][19]

Section 2: Method Development & Optimization Protocol

A successful analysis begins with a solid foundation. This section provides a step-by-step guide to developing a robust LC-MS/MS method.

Experimental Workflow Overview

The following diagram outlines the typical workflow for quantitative analysis of L-leucine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add L-Leucine-d10 Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dilute Dilute & Transfer to Vial Collect->Dilute Inject Inject Sample Dilute->Inject LC HILIC Separation Inject->LC MS Ionization (ESI+) LC->MS MSMS MRM Detection (Q1/Q3 Transitions) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify L-Leucine Concentration Calibrate->Quantify

Caption: General LC-MS/MS workflow for L-leucine analysis.
Step 1: Sample Preparation (Human Plasma)

This protocol is a robust starting point for plasma samples. The goal is to efficiently remove proteins that would otherwise clog the column and interfere with the analysis.[18][20]

  • Aliquot Sample: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of a D-Leucine-d10 internal standard (IS) working solution (e.g., 10 µg/mL) to each tube and briefly vortex.[18]

  • Precipitate Proteins: Add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[18][20] Vortex the mixture vigorously for 30 seconds.

  • Incubate: Incubate the samples at 4°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 5-10 minutes.[18]

  • Collect Supernatant: Carefully transfer 50 µL of the clear supernatant to a new tube, being careful not to disturb the protein pellet.

  • Dilute: Dilute the supernatant with 450 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid).[18]

  • Analyze: Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

Step 2: Liquid Chromatography (LC) Parameters

The key to success is achieving good retention for L-leucine and, critically, separating it from its isomer, isoleucine. HILIC columns are the primary choice.[10][12]

ParameterRecommended Starting ConditionRationale & Expert Notes
Column Waters ACQUITY BEH Amide (2.1x100 mm, 1.7 µm)[12] or Agilent InfinityLab Poroshell 120 HILIC-Z[10]These columns provide excellent retention and peak shape for polar amino acids. The HILIC-Z chemistry often shows superior peak shape for basic compounds.[10]
Mobile Phase A 0.1% Formic Acid in Water.[18]An acidic modifier like formic acid promotes protonation of the amino acids, which is necessary for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[18]High-purity LC-MS grade acetonitrile is crucial to minimize background noise.
Gradient 0-3 min: 92% B -> 88% B3-6.5 min: 88% B -> 70% B6.5-10 min: Hold at 0% B (Wash)10.1-13 min: Return to 92% B (Equilibrate)A shallow initial gradient is key to separating early-eluting isomers. A high-organic starting condition is required for retention in HILIC. This example gradient is adapted from a validated method.[19] Always ensure sufficient column re-equilibration (at least 10 column volumes). [21]
Flow Rate 0.4 - 0.6 mL/minAdjust based on column dimensions and system pressure limits.
Column Temp. 40 - 65 °CElevated temperatures can improve peak shape and reduce viscosity, but should be tested for analyte stability. A starting point of 40 °C is common.[22]
Injection Vol. 1 - 5 µLKeep injection volume low to prevent peak distortion, especially when the sample solvent is stronger than the initial mobile phase.[7]
Step 3: Mass Spectrometry (MS/MS) Parameters

These parameters should be optimized for your specific instrument, but the following provide a validated starting point for a triple quadrupole mass spectrometer.

ParameterRecommended SettingRationale & Expert Notes
Ionization Mode Electrospray Ionization, Positive (ESI+)L-leucine contains a primary amine group that is readily protonated in an acidic mobile phase, making positive mode the clear choice for sensitivity.
Capillary Voltage 1.5 - 3.5 kVThis voltage is critical for efficient spray and ionization. Tune for maximum stable signal for L-leucine. A starting point of 3 kV is typical.[22]
Ion Source Temp. 500 - 600 °CHigher temperatures aid in desolvation, improving sensitivity. However, excessively high temperatures can cause thermal degradation of some analytes.[19]
Nebulizer Gas 40 - 55 psiThis gas nebulizes the liquid eluting from the LC into a fine spray. Optimize for a stable signal.
Drying Gas 320 - 350 °C / 4-10 L/minThis heated gas helps evaporate the solvent from the droplets. Optimize flow and temperature for the best signal-to-noise ratio.
MRM Transitions L-Leucine: 132.1 -> 86.1 (Quantifier), 132.1 -> 43.0 (Qualifier)L-Leucine-d10: 142.2 -> 93.0The quantifier transition should be the most intense and specific. The qualifier transition confirms the identity of the analyte. Collision energy (CE) for each transition must be optimized by infusing the standard and finding the voltage that produces the highest product ion intensity.

Section 3: Troubleshooting Guide

Even with a well-designed method, issues can arise. This guide uses a logical, question-based approach to diagnose and solve common problems.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Observed: Low L-Leucine Signal Cause1 Cause: Ion Suppression? Problem->Cause1 Cause2 Cause: Poor Chromatography? Problem->Cause2 Cause3 Cause: Incorrect MS Settings? Problem->Cause3 Cause4 Cause: Sample Degradation? Problem->Cause4 Solution1a Solution: Improve Sample Cleanup Cause1->Solution1a Solution1b Solution: Dilute Sample Cause1->Solution1b Solution1c Solution: Adjust Chromatography to Shift Analyte Away from Matrix Cause1->Solution1c Solution2a Solution: Check Mobile Phase Prep Cause2->Solution2a Solution2b Solution: Equilibrate Column Longer Cause2->Solution2b Solution2c Solution: Check for Leaks/Blockages Cause2->Solution2c Solution3a Solution: Perform MS Calibration/Tune Cause3->Solution3a Solution3b Solution: Re-optimize Source Parameters (Voltage, Gas, Temp) Cause3->Solution3b Solution3c Solution: Verify MRM Transitions & CE Cause3->Solution3c Solution4a Solution: Prepare Fresh Samples/Standards Cause4->Solution4a Solution4b Solution: Check Sample Storage Conditions Cause4->Solution4b

Caption: Troubleshooting logic for low L-leucine signal.

Q: My peak shape is poor (tailing or splitting). What's wrong?

A: Poor peak shape is usually a chromatographic issue.

  • Cause 1: Column Overload. Injecting too much analyte can saturate the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume.

  • Cause 2: Secondary Interactions. Unwanted interactions between the analyte and the column material can cause tailing.

    • Solution: Ensure your mobile phase pH is appropriate. For HILIC, check that your mobile phase modifiers (e.g., ammonium formate) are at the correct concentration to facilitate proper partitioning.[23]

  • Cause 3: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger (more aqueous for HILIC) than the initial mobile phase, it can cause peak distortion.[24]

    • Solution: As a best practice, always dilute your final sample extract in the initial mobile phase composition.[18][24]

Q: I am not getting enough sensitivity for L-leucine.

A: Low sensitivity is one of the most common issues in LC-MS/MS.

  • Cause 1: Ion Suppression. This is a major issue in biological samples. Co-eluting matrix components compete with L-leucine for ionization in the ESI source, reducing its signal.[25]

    • Solution: First, check the signal of your stable-isotope labeled internal standard. If its signal is also low or variable, ion suppression is likely. Improve your sample preparation to remove more interferences or adjust the chromatography to move L-leucine's retention time away from the highly contaminated regions.[25]

  • Cause 2: Suboptimal MS Parameters. The ion source may not be tuned correctly for L-leucine.

    • Solution: Regularly calibrate and tune your mass spectrometer using the manufacturer's recommended standards.[26] Infuse a standard solution of L-leucine directly into the source to optimize parameters like capillary voltage, gas flows, and temperatures for maximum signal intensity.

  • Cause 3: Poor Mobile Phase. Additives like TFA, while good for chromatography, are known to cause significant signal suppression in MS.[27]

    • Solution: Stick to MS-friendly volatile modifiers like formic acid or acetic acid at low concentrations (e.g., 0.1%).[2][18]

Q: My retention times are shifting from run to run.

A: Retention time stability is critical for reliable identification and integration.

  • Cause 1: Insufficient Column Equilibration. HILIC columns can require longer equilibration times between injections than reversed-phase columns.[21]

    • Solution: Ensure your gradient includes a post-run equilibration step of at least 10-12 column volumes at the initial mobile phase conditions.

  • Cause 2: Mobile Phase Changes. Evaporation of the organic solvent (acetonitrile) from the mobile phase bottle will change its composition and affect retention.

    • Solution: Prepare fresh mobile phases regularly and keep bottles capped.[24]

  • Cause 3: Temperature Fluctuations. The column temperature must be stable.

    • Solution: Use a thermostatically controlled column compartment and ensure it has reached the set temperature before starting the sequence.[21]

Q: I can't separate L-leucine from its isomer, isoleucine. How can I resolve them?

A: This is a classic and critical challenge as they are isobaric (same mass). Separation must be achieved chromatographically.[3][10][11][12]

  • Cause 1: Insufficient Chromatographic Resolution. Your column and mobile phase combination may not have enough resolving power.

    • Solution 1: Optimize the Gradient. Use a very shallow, slow gradient at the beginning of the run where these isomers elute. This gives the column more time to resolve them.

    • Solution 2: Modify the Mobile Phase. The addition of a weak acid like acetic acid to the mobile phase can sometimes enhance the small differences in the pKa of the isomers, improving separation on certain columns.[2][28]

    • Solution 3: Try a Different Column. Not all HILIC columns are the same. Chemistries like Agilent's HILIC-Z or HILIC-OH5 have demonstrated baseline separation of these isomers.[10] A mixed-mode column with both HILIC and ion-exchange characteristics can also provide the necessary selectivity.[3]

References

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxphjbn_sKqnzSOKXqEE6lCC9w_yhrxbB4XpoSVFhotUkFYQ7T9icZV30GdTfdnETxgojMg9ANZnur_Nq9-X8Q3HmJ-eAR5eLKDHGkGDVrfb4b-W81TQLU_UNEJsFEJ87RdXLO0w99WmHilKytpu2Ivu7BTHrcDP7uZ6nwN8UfgA==]
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAOyPgznWIGUziETnyB-HwQsGJnq8iAwT14A9S9O3r4Sez1KE7AH2oiaJKyki3gQm8Re9hLr5k68vh8pch9j3Cncft-sCZz8eIeMfgp31V076no_Ge9WzTuejCD7bhBKkrb4qYOi99KDsf5SAs89QxEiabGLfEGtI5ar78FVNBhK3cd_Zlt_uLPA==]
  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10140798/]
  • van der Klauw, T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta. [https://pubmed.ncbi.nlm.nih.gov/27109267/]
  • WuXi AppTec. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlClJ26GY3W74A2XIjfR2SBYVQdhYs3FjcPBD-OsBByCmJeeGfhB7AsknsU-u6s6ZZ8pmEsDtKu1YmtfSCJGrmbC6hPndxhI80yiMexUerpJ-1hGftL0LbX-1Hry0qTXfqEuiBcZ4Y8rnqTUl_17a9mayLjwVjDMSaanqJQvKqi2ZQdYYc1YQWYPXTt0qw_DwOboJpRs-1wKSP2a9aqxbbqcAzMCZsD5Wd0-GQlH726A0QSqvug-7Hfv4H3eG-pg==]
  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. ResearchGate. [https://www.researchgate.
  • Miyano, H., et al. (2014). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [https://pubs.rsc.org/en/content/articlelanding/2014/an/c4an01103d]
  • Šofranko, A., et al. (2024). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. International Journal of Molecular Sciences. [https://www.mdpi.com/1422-0067/25/11/5713]
  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlpIBky9cQyvrnat0BKVO8qPzapxr4HCGHZJ-1gKILfmRsd4vOxvfcgvof9AMY3yigSt58BlRo0TlNBHt7IC_UBONY3fvPqvnIylmSIrJPq0-b0sOEME4YgPq6KFqMxx5ChhQbg_hSrvHiFYkjhgwK9iUSaB0Lscb60f5Wm4yNIwwT7jvYjnP0qgSMeJO5NaYdivVKWOo7e3Or_ICCCAvT7FZL5PkbanK_aKkd8ut4YzJU_h6H]
  • Nakhashi, E., et al. (2018). Amino Acid Analysis via LC–MS Method After Derivatization with Quaternary Phosphonium. Journal of The American Society for Mass Spectrometry. [https://link.springer.com/article/10.1007/s13361-018-2023-1]
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [https://www.agilent.
  • BenchChem. (2025). Protocol for the-Leucine-d10 as an Internal Standard in LC-MS Analysis. [https://www.benchchem.com/product/d-leucine-d10/resources/lc-ms-protocol]
  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [https://www.shimadzu.
  • MicroSolv Technology Corporation. (2012). Leucine and iso Leucine Separated with LCMS - AppNote. [https://mtc-usa.
  • Creative Proteomics. (2025). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNlJ-2lkVdJUWIQYaEW5dAB8IpdMy6-2aHYCCwjgTcCY6eBAJJfvWWbxtqaJU2erdnaANX4r0jO-Yja-HBgfAzoCB2XdQvX9zBJ3sXU5YMQCNqZlv9xQnYiA_reHP9v7piMgN5t8MRCPvtjLEzdhue-kbMoMVT8ZEhDP_W7aowHg5w8a2F7HMEPap1n7d5wuZNraz-WRqHw54wa8O7j7TvQNsu-2HhZyzbWYdA4Ks=]
  • Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis. [https://www.agilent.
  • Kim, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Journal of Pharmaceutical and Biomedical Analysis. [https://pubmed.ncbi.nlm.nih.gov/26241682/]
  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [https://www.agilent.com/cs/library/applications/application-routine-quantitation-underivatized-amino-acids-lcms-5994-5788en-agilent.pdf]
  • SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [https://sciex.com/content/dam/SCIEX/pdf/tech-notes/all/Rapid-LC-MS-MS-Analysis-of-Free-Amino-Acids.pdf]
  • Al-Asmari, A., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Journal of Chromatography B. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9056637/]
  • Harrison, A. G. (2011). Leucine enkephalin--a mass spectrometry standard. Journal of the American Society for Mass Spectrometry. [https://pubmed.ncbi.nlm.nih.gov/21411287/]
  • BenchChem. (2025). L-Leucine as a Reference Standard: A Comparative Guide to Analytical Methods. [https://www.benchchem.com/product/l-leucine/resources/analytical-methods-guide]
  • Geltner, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. International Journal of Molecular Sciences. [https://www.mdpi.com/1422-0067/24/3/1987]
  • Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column. Journal of Chromatography & Separation Techniques. [https://www.omicsonline.org/proceedings/lcms-analysis-of-intact-amino-acids-on-a-novel-mixedmode-hplc-column-105579.html]
  • Hopfgartner, G., et al. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpwHGF5EA-hs_81QPlRAVpkUnCu5QYtzVz0s8T4yub8nLdr5bzOOBNfaD8P_NNNXTm6oaflaeKfVGb5W52C2VLSXyrcwdA6mNmFNy5odwmG1ZG8zfyE9l8EbKixM1HNB0ojpHnehr170S_KyBs5UBI6h2DuuNK7mRRTcDyEiL5K_WX7_FqjTEpXc6ke1YQG81_bowECKDApFaCd7FZSm_kpsL7G-h41ZIa7IVEVWP5xKxnoEfXBpGLfw==]
  • Loureiro, S., et al. (2009). A simple and selective method for the measurement of leucine and isoleucine from plasma using electrospray ionization tandem mass spectrometry. ResearchGate. [https://www.researchgate.
  • MicroSolv Technology Corporation. (n.d.). Leucine and iso Leucine Separated with LCMS - AppNote. [https://www.mtc-usa.com/pdf/Leucine_and_iso_Leucine_AppNote.pdf]
  • Shuman, J., et al. (2007). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry. [https://pubs.acs.org/doi/10.1021/ac071289c]
  • Zhang, X., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. International Journal of Molecular Sciences. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037148/]
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [https://zefsci.com/blog/lcms-troubleshooting/]
  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [https://www.biopharminternational.
  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [https://www.shimadzu.com/an/sites/shimadzu.com.an/files/pim/pim_document_file/lcms/all/lcms_troubleshooting_guide.pdf]
  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [https://www.restek.
  • Sigma-Aldrich. (n.d.). Optimising the LC-MS Analysis of Biomolecules. [https://www.sigmaaldrich.com/GB/en/technical-documents/technical-article/analytical-chemistry/small-molecule-hplc/lc-ms-analysis-of-biomolecules]
  • Agilent Technologies. (2023). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. [https://www.agilent.com/cs/library/applications/agilent-routine-quantitation-17-underivatized-amino-acids-lcms-5994-5788en-web.pdf]

Sources

Reference Data & Comparative Studies

Validation

validating mass spectrometry results with an unlabeled L-leucine standard

Validating Mass Spectrometry Workflows: The Strategic Role of Unlabeled L-Leucine Standards In the realm of mass spectrometry (MS) and proteomics, the validation of analytical methods is the bedrock of trustworthy data....

Author: BenchChem Technical Support Team. Date: March 2026

Validating Mass Spectrometry Workflows: The Strategic Role of Unlabeled L-Leucine Standards

In the realm of mass spectrometry (MS) and proteomics, the validation of analytical methods is the bedrock of trustworthy data. While Stable Isotope-Labeled (SIL) standards are widely celebrated for internal calibration, unlabeled L-leucine reference standards remain an indispensable, highly strategic tool for researchers and drug development professionals.

This guide objectively compares the utility of unlabeled L-leucine against alternative standardization strategies, detailing the causality behind its use in resolving isobaric challenges, executing System Suitability Testing (SST), and performing matrix-corrected absolute quantitation.

The Isobaric Challenge: Why Standard MS Fails and How to Fix It

To understand the value of an unlabeled L-leucine standard, one must first understand the fundamental limitation of traditional mass spectrometry when analyzing branched-chain amino acids.

The Causality of the Problem: Leucine (Leu) and Isoleucine (Ile) are isobaric isomers. Both share the exact chemical composition (C₆H₁₃NO₂) and a monoisotopic mass of approximately 113.08406 Da[1]. When subjected to standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation energy targets the peptide backbone. Because the backbones of Leu and Ile are identical, they yield indistinguishable b- and y-ions[1].

The Mechanistic Resolution: The structural divergence between these two amino acids lies strictly in their side-chain topology: Leucine features an isobutyl side chain (branching at the γ -carbon), whereas Isoleucine features a sec-butyl side chain (branching at the β -carbon)[1].

To differentiate them, researchers must employ advanced fragmentation techniques—such as Electron Activated Dissociation (EAD) or Multi-stage MS (MS³)[1][2]. These techniques induce secondary fragmentation of the side chains, generating diagnostic w-ions .

  • Leucine undergoes a neutral loss of C₃H₇ (43 Da), yielding a z-43 signature fragment[2].

  • Isoleucine undergoes a neutral loss of C₂H₅ (29 Da), yielding a z-29 signature fragment[2].

During method development, an unlabeled L-leucine standard is strictly required to empirically validate these specific side-chain cleavage pathways and tune the collision energies before analyzing complex biotherapeutics.

Comparative Analysis: Choosing the Right Standard

How does an unlabeled L-leucine standard compare to its alternatives? The table below synthesizes the performance, applications, and limitations of each approach.

Standard StrategyPrimary ApplicationMatrix Effect CorrectionIsobaric Resolution ValidationCost & Accessibility
Unlabeled L-Leucine System Suitability (SST), Standard Addition QuantitationYes (via Standard Addition methodology)Excellent (Empirical baseline for diagnostic w-ions)Highly accessible, Low cost
SIL L-Leucine (¹³C/¹⁵N) High-throughput Absolute QuantitationYes (via Internal Calibration)Good (Mass shifted, but requires separate validation)Expensive, Custom synthesis required
No Standard Relative Quantitation (Discovery Proteomics)No (Highly vulnerable to ion suppression)Poor (Relies entirely on database prediction)Free

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be self-validating. Below are two field-proven protocols utilizing unlabeled L-leucine.

Protocol A: System Suitability Testing (SST) for Chromatographic Resolution

Before committing irreplaceable clinical or biological samples to an LC-MS/MS run, the system must be proven "fit for purpose"[3]. Poor column health can cause Leu and Ile to co-elute, invalidating downstream data[4].

Step-by-Step Methodology:

  • Preparation: Prepare a neat solution containing 50 µg/mL of unlabeled L-leucine and unlabeled Isoleucine in the initial mobile phase conditions (e.g., 96% Water, 4% Acetonitrile, 0.1% Formic Acid)[5].

  • Injection: Inject 2 µL of the SST mixture onto a high-retention column (e.g., C18 or HSS T3)[5].

  • Acquisition: Run the established LC gradient. Monitor the MS1 precursor (m/z 132.1) and the specific diagnostic w-ions via EAD or MS³[2][6].

  • Validation Criteria: The system passes suitability only if baseline chromatographic resolution ( Rs​>1.5 ) is achieved between the two isomers, and peak tailing is ≤1.2 [4].

SST_Workflow S1 Prepare Unlabeled L-Leucine & Isoleucine S2 LC Separation (C18 / HSS T3 Column) S1->S2 S3 MS/MS Analysis (EAD or MS3) S2->S3 S4 Monitor Diagnostic w-ions (z-43 Leu / z-29 Ile) S3->S4 Side-chain cleavage S5 Evaluate Baseline Separation & Peak Shape S4->S5 S6 System Ready for Biological Matrix S5->S6 SST Passed

Workflow for System Suitability Testing (SST) to validate isobaric amino acid resolution.

Protocol B: Absolute Quantitation via Standard Addition

When SIL standards are unavailable, unlabeled L-leucine can achieve highly accurate absolute quantitation in complex matrices (like plasma or urine) by inherently correcting for matrix-induced ion suppression.

Causality of the Method: By spiking the standard directly into the sample, the calibration curve is generated within the exact matrix environment. Any ion suppression affects the spiked standard and the endogenous analyte equally.

Step-by-Step Methodology:

  • Aliquot Preparation: Divide the biological sample into four equal aliquots (e.g., 50 µL each).

  • Spiking:

    • Aliquot 1: Add 10 µL of blank solvent (0x spike).

    • Aliquot 2: Add 10 µL of 10 µM unlabeled L-leucine.

    • Aliquot 3: Add 10 µL of 20 µM unlabeled L-leucine.

    • Aliquot 4: Add 10 µL of 40 µM unlabeled L-leucine.

  • Extraction: Precipitate proteins using 150 µL of cold methanol, vortex, and centrifuge at 12,000 rpm for 5 minutes[5].

  • LC-MS/MS Analysis: Analyze the supernatant using Multiple Reaction Monitoring (MRM).

  • Mathematical Validation: Plot the MS peak area (y-axis) against the spiked concentration (x-axis). Perform a linear regression ( y=mx+b ). The absolute value of the x-intercept ( ∣−b/m∣ ) represents the exact endogenous concentration of L-leucine.

SA_Workflow Sample Matrix Aliquots (Unknown Leu) Spike0 Spike 0x Std Sample->Spike0 Spike1 Spike 1x Std Sample->Spike1 Spike2 Spike 2x Std Sample->Spike2 LCMS LC-MS/MS Analysis Spike0->LCMS Spike1->LCMS Spike2->LCMS Curve Plot Response vs. Spike Conc. LCMS->Curve Quant Extrapolate X-Intercept Curve->Quant

Standard addition workflow using unlabeled L-leucine to correct for matrix effects.

Quantitative Data: Validated MS Parameters

To successfully execute the protocols above, the mass spectrometer must be configured to the correct transitions. The table below summarizes the validated parameters for L-leucine analysis.

ParameterValue / SettingMechanistic Rationale
Ionization Mode ESI Positive (+)Amino acids readily accept protons at low pH[5].
Precursor Ion (m/z) 132.1 [M+H]⁺Monoisotopic mass (113.08) + proton mass (1.007)[6].
Primary Product Ion (m/z) 86.2Primary backbone cleavage used for standard MRM quantitation[6].
Diagnostic w-ion (Leu) z - 43 DaNeutral loss of C₃H₇ (isobutyl side chain cleavage via EAD/MS³)[2].
Diagnostic w-ion (Ile) z - 29 DaNeutral loss of C₂H₅ (sec-butyl side chain cleavage via EAD/MS³)[2].

References

  • Liu, H., & Zhang, Z. "Differentiation of leucine and isoleucine for enhanced sequence variant analysis using electron activated dissociation." SCIEX. Available at:[Link]

  • Creative Biolabs. "Isoleucine & Leucine Differentiation: Critical in Antibody Sequencing." Creative Biolabs Blog. Available at:[Link]

  • Waters Corporation. "A Validated Method for the Quantification of Amino Acids in Mammalian Urine." Waters Application Notes. Available at:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service." Clinical Laboratory News. Available at:[Link]

Sources

Comparative

cross-validation of L-leucine transport assays with radiolabeled isotopes

An In-Depth Comparative Guide to the Cross-Validation of L-Leucine Transport Assays with Radiolabeled Isotopes Authored by a Senior Application Scientist For researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cross-Validation of L-Leucine Transport Assays with Radiolabeled Isotopes

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the accurate measurement of L-leucine transport is critical for understanding a myriad of physiological and pathological processes. L-leucine, an essential branched-chain amino acid, is not only a fundamental building block for protein synthesis but also a key signaling molecule, most notably in the activation of the mTORC1 pathway, which governs cell growth and proliferation. The transport of L-leucine across the cell membrane is primarily mediated by the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5). Given its overexpression in many cancers and its role in nutrient sensing, LAT1 has emerged as a significant target for therapeutic intervention.

This guide provides a comprehensive comparison of methodologies for quantifying L-leucine transport, with a primary focus on well-established radiolabeled isotope assays. We will delve into the technical nuances of using Tritium (³H) and Carbon-14 (¹⁴C) labeled L-leucine, providing detailed, field-proven protocols and explaining the rationale behind experimental choices. Furthermore, we will objectively compare these traditional methods with modern, non-radioactive alternatives, offering supporting data to guide your assay selection.

Comparative Analysis of L-Leucine Transport Assay Methodologies

The choice of an appropriate assay for measuring L-leucine transport is contingent on several factors, including the specific research question, available equipment, and safety considerations. Here, we compare the workhorse radiolabeled methods with a prominent non-radioactive alternative.

Feature³H-L-leucine Assay¹⁴C-L-leucine AssayStable Isotope (e.g., d3-Leucine) LC-MS/MS Assay
Principle Scintillation counting of low-energy beta particlesScintillation counting of higher-energy beta particlesMass spectrometry-based detection of a heavier, non-radioactive isotope
Sensitivity Very highHighHigh, dependent on instrumentation
Specific Activity Higher (up to 29.1 Ci/mmol)[1][2]Lower (up to 0.62 Ci/mmol)[1][2]Not applicable
Cost Lower cost per mCi[1][2]Higher cost per mCi[1][2]High initial instrument cost, but potentially lower per-sample cost for reagents
Safety Lower energy beta particles, less shielding required[3]Higher energy beta particles require more stringent handling[4]Non-radioactive, significantly safer[5][6]
Potential for Label Loss Higher potential for metabolic label loss (tritium exchange)[1][2]Lower potential for label loss as the carbon backbone is more stable[1][2]Very low, as the label is a stable isotope
Throughput High, amenable to 96-well formatsHigh, amenable to 96-well formatsLower to moderate, dependent on LC runtime
Data Analysis Standard scintillation data analysisStandard scintillation data analysisRequires specialized mass spectrometry software

In-depth Guide to Radiolabeled L-leucine Uptake Assays

Radiolabeled uptake assays remain the gold standard for their sensitivity and direct measurement of transport.[7][8]

Principle of the Assay

The fundamental principle involves incubating cells with a known concentration of radiolabeled L-leucine for a defined period. After incubation, the extracellular radiolabel is removed by washing, and the cells are lysed. The amount of radioactivity trapped within the cells is then quantified using a liquid scintillation counter. This intracellular radioactivity is directly proportional to the rate of L-leucine transport.

Choosing Your Isotope: ³H vs. ¹⁴C-L-leucine

The choice between ³H- and ¹⁴C-L-leucine is a critical experimental design decision.

  • ³H-L-leucine: Offers the significant advantage of higher specific activity, meaning more radioactivity per mole of leucine.[1][2] This allows for the use of lower concentrations of the radiolabeled substrate while still achieving a robust signal, which is particularly useful for studying high-affinity transport systems. The lower energy of its beta emissions also means less stringent shielding is required, though standard radiological safety precautions are still essential.[3] A potential drawback is the risk of the tritium label exchanging with hydrogen atoms in an aqueous environment or being lost through metabolic processes, which could lead to an underestimation of transport.[1][2]

  • ¹⁴C-L-leucine: The carbon-14 label is integrated into the backbone of the leucine molecule, making it less susceptible to metabolic loss.[1][2][4] This provides greater confidence that the detected radioactivity directly represents the transported L-leucine. However, ¹⁴C has a lower specific activity and is generally more expensive than ³H.[1][2] The higher energy of its beta emissions also necessitates more rigorous safety and handling protocols.[4]

For most standard L-leucine uptake assays, particularly for initial characterization and inhibitor screening, ³H-L-leucine is often preferred due to its higher specific activity and lower cost. However, if there are concerns about metabolic alteration of the leucine molecule during the course of the experiment, ¹⁴C-L-leucine may be the more appropriate choice.

Experimental Protocol: A Step-by-Step Guide for a ³H-L-leucine Uptake Assay

This protocol is a robust, self-validating system for measuring L-leucine transport in adherent cell cultures.

Materials:

  • Adherent cells expressing the L-leucine transporter of interest (e.g., cancer cell lines with high LAT1 expression)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • [4,5-³H]-L-leucine

  • Unlabeled L-leucine

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to ~80-90% confluency.

    • Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay. The optimal cell number should be determined empirically for each cell line.[9]

  • Preparation of Assay Solutions:

    • Radiolabeled Substrate Working Solution: Prepare a working solution of ³H-L-leucine in uptake buffer at the desired final concentration. For kinetic studies, a range of concentrations will be needed, achieved by mixing labeled and unlabeled L-leucine. A common starting concentration is in the low micromolar range.[10][11]

    • Wash Buffer: Prepare ice-cold PBS.

  • The Uptake Experiment:

    • Pre-incubation: On the day of the assay, aspirate the culture medium from the wells. Wash the cell monolayer twice with pre-warmed (37°C) uptake buffer.[12] Add fresh, pre-warmed uptake buffer to each well and incubate at 37°C for 10-15 minutes. This step is crucial to deplete intracellular amino acids and bring the cells to a consistent metabolic state.

    • Initiation of Uptake: Aspirate the pre-incubation buffer and add the radiolabeled substrate working solution to each well to initiate the transport assay.[12]

    • Incubation: Incubate the plate at 37°C for a predetermined time. The incubation time should be short enough to measure the initial rate of transport, typically 1-5 minutes. This linear uptake phase should be determined empirically for your specific cell system.[10]

    • Termination of Uptake: To stop the transport process, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.[9][12] The low temperature and rapid washing minimize the efflux of the radiolabeled substrate.

  • Cell Lysis and Scintillation Counting:

    • Lysis: After the final wash, add cell lysis buffer to each well and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete cell lysis.[12]

    • Quantification: Transfer the lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, mix thoroughly, and measure the radioactivity in a liquid scintillation counter.[8][9] The output will be in counts per minute (CPM).

  • Normalization:

    • To account for variations in cell number between wells, normalize the CPM values to the protein content in each well. This can be done by performing a protein assay (e.g., BCA assay) on a parallel set of non-radioactive wells treated identically. The final data is typically expressed as pmol of L-leucine/mg of protein/min.

Data Analysis and Interpretation

Calculating Transport Kinetics (Kₘ and Vₘₐₓ)

To determine the kinetic parameters of the transporter, the Michaelis-Menten constant (Kₘ) and the maximum transport velocity (Vₘₐₓ), the uptake assay is performed with varying concentrations of L-leucine.

  • Experimental Design: A range of L-leucine concentrations, typically spanning from well below to well above the expected Kₘ, should be used. This is achieved by adding increasing amounts of unlabeled L-leucine to a constant amount of ³H-L-leucine.

  • Data Analysis: The initial transport rates (V) at each substrate concentration ([S]) are plotted. The data should follow a hyperbolic curve characteristic of Michaelis-Menten kinetics. Non-linear regression analysis of this curve is the most accurate method to determine Kₘ and Vₘₐₓ.[13][14] While traditional linearization methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) can be used for visualization, they can disproportionately weight data points at low substrate concentrations and are less accurate than non-linear fitting.[13][14]

Characterizing Inhibitors (IC₅₀ and Kᵢ)

Competitive inhibition assays are crucial for identifying and characterizing compounds that block L-leucine transport.

  • Experimental Design: The uptake of a fixed concentration of ³H-L-leucine (typically at or below the Kₘ) is measured in the presence of a range of concentrations of the putative inhibitor.

  • Data Analysis:

    • IC₅₀ Determination: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data to determine the IC₅₀, which is the concentration of the inhibitor that reduces L-leucine transport by 50%.

    • Kᵢ Determination: The inhibition constant (Kᵢ) is a more absolute measure of an inhibitor's potency and is independent of the substrate concentration used in the assay. For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)) where [S] is the concentration of the radiolabeled substrate and Kₘ is the Michaelis-Menten constant of the transporter for that substrate.

Visualizing the Workflow and Concepts

G cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_post Termination & Lysis cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate culture Culture to Confluency seed_cells->culture wash1 Wash with Pre-warmed Buffer culture->wash1 prep_buffer Prepare Uptake Buffer prep_radiolabel Prepare ³H-L-leucine Working Solution pre_incubate Pre-incubate in Buffer wash1->pre_incubate add_radiolabel Add ³H-L-leucine Solution pre_incubate->add_radiolabel incubate Incubate (1-5 min) add_radiolabel->incubate terminate Terminate with Ice-Cold Wash incubate->terminate lyse Lyse Cells terminate->lyse scint_count Liquid Scintillation Counting lyse->scint_count data_analysis Calculate Transport Rate scint_count->data_analysis protein_assay Protein Assay (Normalization) protein_assay->data_analysis

G cluster_membrane Cell Membrane Transporter LAT1 Transporter Uptake Leucine Uptake Transporter->Uptake Transport into Cell No_Uptake Uptake Blocked Transporter->No_Uptake Leucine L-Leucine (Substrate) Leucine->Transporter Binds to Active Site Inhibitor Competitive Inhibitor Inhibitor->Transporter Competes for Active Site

Troubleshooting Common Issues

  • High Background/Non-specific Binding:

    • Cause: Inadequate washing, non-specific binding of the radiolabel to the plate or cell surface.

    • Solution: Increase the number and volume of ice-cold washes. Ensure washes are performed rapidly. Include a control with a high concentration of unlabeled L-leucine to determine non-specific binding.

  • Low Signal/Poor Uptake:

    • Cause: Low transporter expression, inactive cells, incorrect buffer pH, or short incubation time.

    • Solution: Use a cell line with known high transporter expression. Ensure cells are healthy and in the log growth phase. Verify the pH of the uptake buffer. Optimize the incubation time to be within the linear range of uptake.

  • High Variability Between Replicates:

    • Cause: Inconsistent cell seeding, pipetting errors, or variations in washing times.

    • Solution: Ensure a homogenous cell suspension when seeding. Use calibrated pipettes. Standardize the washing procedure for all wells.

Conclusion

The cross-validation of L-leucine transport assays using radiolabeled isotopes remains a cornerstone of research into amino acid transporter function and drug discovery. Both ³H- and ¹⁴C-L-leucine offer high sensitivity and direct measurement of transport, with the choice between them depending on the specific experimental needs, budget, and safety considerations. While newer, non-radioactive methods using stable isotopes and LC-MS/MS are emerging as viable and safer alternatives, radiolabeled assays, when performed with the rigorous protocols outlined in this guide, provide a robust and reliable means of characterizing L-leucine transport kinetics and inhibition. A thorough understanding of the principles and a meticulous experimental approach are paramount to generating high-quality, reproducible data in this important field of study.

References

  • A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development. PubMed. [Link]

  • Understanding the Strategic Choice of Carbon-14 for Radiolabelling. Open MedScience. [Link]

  • Absorption Kinetics for Leucine, Cycloleucine and a-Aminoisobutyric Acid by Rat Small Intestine in vivo. Universitat de Navarra. [Link]

  • A perspective on tritium versus carbon-14: Ensuring optimal label selection in pharmaceutical research and development. ResearchGate. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PMC. [Link]

  • Lecture 13 Determination of Km and Vmax. Swarthmore College. [Link]

  • How to Determine Km and Vmax from Lab Data. Patsnap Synapse. [Link]

  • Liquid scintillation counting of 14C- and 3H-labeled samples on solid supports: a general solution of the problem. PubMed. [Link]

  • A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]

  • Application of simultaneous determination of 3H, 14C, and 22Na by liquid scintillation counting to the measurement of cellular ion-transport. PubMed. [Link]

  • Carbon-14 labelled API manufacturing. Almac. [Link]

  • Kinetics of Unidirectional Leucine Transport Into Brain: Effects of Isoleucine, Valine, and Anoxia. PubMed. [Link]

  • Kinetic analysis of L-leucine transport across the blood-brain barrier. PubMed. [Link]

  • Microcentrifuge Method Protocol for Determination of Bacterial Production Rates via 3H-Leucine incorporation. BCO-DMO. [Link]

  • A comparative study on protein incorporation of L-[methyl-3H]methionine, L-[1-14C]leucine and L-2-[18F]fluorotyrosine in tumor bearing mice. PubMed. [Link]

  • Fundamentals of Liquid Scintillation Counting. University of Massachusetts Amherst. [Link]

  • Physical properties of tritium versus those of carbon-14. ResearchGate. [Link]

  • Counting efficiency of 3 H and 14 C for different quench levels (SQP(E)) by Quantulus TM 1220 Liquid scintillation counter. ResearchGate. [Link]

  • Liquid Scintillation Counter User Manual. Columbia University. [Link]

  • Application of the [3H]Leucine Incorporation Technique for Quantification of Bacterial Secondary Production Associated with Decaying Wetland Plant Litter. PMC. [Link]

  • Use of the [14C]Leucine Incorporation Technique To Measure Bacterial Production in River Sediments and the Epiphyton. PMC. [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. [Link]

  • A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters. [Link]

  • Application of the [3H]leucine incorporation technique for quantification of bacterial secondary production associated with decaying wetland plant litter. PubMed. [Link]

  • Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]

  • Simple Determination of Affinity Constants of Antibodies by Competitive Immunoassays. MDPI. [Link]

Sources

Validation

Unlocking mTORC1: A Comparative Guide to Pathway Activation Using High-Purity Unlabeled L-Leucine

In my tenure as an Application Scientist, I frequently encounter laboratories struggling with irreproducible mechanistic target of rapamycin complex 1 (mTORC1) activation data. The culprit is rarely the downstream readou...

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure as an Application Scientist, I frequently encounter laboratories struggling with irreproducible mechanistic target of rapamycin complex 1 (mTORC1) activation data. The culprit is rarely the downstream readout instrumentation; it is almost always the upstream stimulant and the starvation protocol.

mTORC1 is a master metabolic regulator that functions as a "coincidence detector," requiring both growth factor signals and nutrient availability to drive protein synthesis and cell growth. When designing assays to interrogate nutrient-sensing pathways, selecting the correct stimulant is paramount. This guide provides an objective, data-backed comparison of mTORC1 stimulants, establishing why High-Purity Unlabeled L-Leucine is the gold standard for these workflows, and outlines a self-validating experimental protocol.

The Mechanistic Imperative: Why Leucine?

To understand why stimulant selection matters, we must examine the causality of mTORC1 activation. Growth factors (like Insulin or IGF-1) and amino acids (like L-Leucine) activate mTORC1 through entirely distinct upstream axes[1].

Insulin binds to receptor tyrosine kinases (RTKs), triggering the PI3K/AKT pathway to inhibit the TSC1/TSC2 complex. This allows the small GTPase Rheb to become GTP-loaded[1]. However, Rheb-GTP alone cannot activate mTORC1 if the complex is floating in the cytosol.

This is where L-Leucine comes in. Leucine acts directly on the nutrient-sensing arm by binding to the cytosolic sensor Sestrin2 with a dissociation constant ( Kd​ ) of ~20 µM[2]. This binding disrupts the inhibitory Sestrin2-GATOR2 complex, liberating GATOR2 to activate the Rag GTPases[2]. Active Rag GTPases physically anchor mTORC1 to the lysosomal surface, where it finally encounters Rheb-GTP and becomes fully active[3].

G Insulin Insulin / IGF-1 PI3K PI3K / AKT Insulin->PI3K TSC TSC1 / TSC2 Complex PI3K->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 (Active) Rheb->mTORC1 Activates Leucine High-Purity L-Leucine Sestrin2 Sestrin2 Sensor Leucine->Sestrin2 Binds & Inhibits GATOR GATOR1 / GATOR2 Sestrin2->GATOR Releases Rag Rag GTPases GATOR->Rag Activates Rag->mTORC1 Lysosomal Relocation S6K1 p-S6K1 (Thr389) mTORC1->S6K1 4 4 mTORC1->4 EBP1 p-4E-BP1 (Thr37/46)

Fig 1. Distinct activation axes of mTORC1 by Insulin (Rheb) and L-Leucine (Rag GTPases).

Comparative Analysis: Selecting the Right Stimulant

If your goal is to study nutrient sensing, amino acid transporters, or lysosomal signaling, using insulin as a stimulant is mechanistically incorrect. You must use an amino acid. But which grade and type of leucine should you choose?

  • Standard Grade L-Leucine: Often contains trace endotoxins or heavy metals. These impurities activate stress kinases (like AMPK), which directly phosphorylate and activate TSC2, artificially suppressing your mTORC1 readout.

  • Isotope-Labeled L-Leucine ( 13C/15N ): Chemically identical in its signaling capacity but prohibitively expensive for routine Western blot or ELISA assays. It should be strictly reserved for mass spectrometry-based metabolic flux analysis.

  • High-Purity Unlabeled L-Leucine: Provides the perfect balance. It ensures pathway-specific activation without the artifactual noise of impurities, at a fraction of the cost of labeled isotopes.

Table 1: Comparative Performance of mTORC1 Stimulants
StimulantUpstream Sensor / PathwayActivation KineticsSignal-to-Noise RatioCost per AssayOptimal Application
High-Purity Unlabeled L-Leucine Sestrin2 → GATOR2 → Rag GTPasesRapid (2–15 min)HighExtremely LowRoutine nutrient-sensing assays, kinase screening
Insulin / IGF-1 RTK → PI3K → AKT → TSC → RhebModerate (15–30 min)HighModerateGrowth factor signaling, metabolic disease models
Standard Grade L-Leucine Sestrin2 → GATOR2 → Rag GTPasesVariableLow-MediumVery LowGeneral cell culture (Not recommended for signaling)
Isotope-Labeled L-Leucine Sestrin2 → GATOR2 → Rag GTPasesRapid (2–15 min)HighVery HighMass spectrometry, metabolic flux tracing

Designing a Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To prove that your observed phosphorylation events are genuinely driven by mTORC1 and not an off-target kinase, you must incorporate a specific pharmacological inhibitor. We utilize Rapamycin, an allosteric mTORC1 inhibitor, as our negative control[4]. If your leucine-induced signal is not obliterated by Rapamycin, your assay is detecting an artifact.

Workflow Seed 1. Cell Seeding (80% Confluence) Wash 2. PBS Wash (Remove AAs) Seed->Wash Starve 3. AA Starvation (EBSS, 50 min) Wash->Starve Stimulate 4. Leucine Stim. (0.8 mM, 15 min) Starve->Stimulate Rapamycin Negative Control (+ 100nM Rapamycin) Starve->Rapamycin 30 min pre-treat Lysis 5. Cell Lysis (Inhibitors Added) Stimulate->Lysis Blot 6. Western Blot (p-S6K1 / p-4E-BP1) Lysis->Blot Rapamycin->Stimulate

Fig 2. Self-validating experimental workflow for L-Leucine starvation-stimulation assays.

Step-by-Step Methodology: The Starvation-Stimulation Workflow

Step 1: Cell Preparation & Seeding Plate your target cells (e.g., HEK-293T or C2C12 myoblasts) to achieve exactly 80% confluence on the day of the assay. Causality: Overconfluent cells experience contact inhibition, which triggers Hippo pathway signaling and suppresses baseline mTORC1 activity, ruining the dynamic range of the assay.

Step 2: The Wash Phase Aspirate growth media and wash the cells gently twice with warm PBS. Causality: Even trace amounts of amino acids from the standard culture media will mask the starvation effect, leading to high background phosphorylation.

Step 3: Amino Acid Starvation (The "Reset") Incubate the cells in Earle's Balanced Salt Solution (EBSS) or amino acid-free DMEM for exactly 50 minutes. Causality: 50 minutes is the critical sweet spot. Shorter durations leave residual intracellular leucine, preventing Sestrin2 from fully inhibiting GATOR2. Longer durations induce autophagy, which recycles internal proteins into free amino acids, artificially reactivating mTORC1 and destroying your baseline[2].

Step 4: Pharmacological Inhibition (The Validation) In parallel control wells, add 100 nM Rapamycin 30 minutes prior to the end of the starvation phase.

Step 5: L-Leucine Stimulation (The "Trigger") Add High-Purity Unlabeled L-Leucine directly to the starvation media to achieve a final concentration of 0.8 mM. Incubate for 15 minutes. Causality: While the Kd​ of Sestrin2 for leucine is ~20 µM, stimulating at 0.8 mM mimics physiological post-prandial serum peaks. This ensures saturated receptor kinetics and drives rapid lysosomal translocation, which peaks within 2 to 15 minutes[2][3].

Step 6: Lysis & Signal Preservation Immediately place the plate on ice, aspirate the media, and lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Phosphatases act in seconds. Failing to lyse on ice will result in the rapid dephosphorylation of your target proteins.

Step 7: Immunoblotting (The Readout) Perform Western blotting, probing for Phospho-p70S6K (Thr389) and Phospho-4E-BP1 (Thr37/46)[4]. Always normalize against total S6K1 and total 4E-BP1, not just a housekeeping gene like GAPDH, to account for any changes in total protein expression.

Data Interpretation & Expected Readouts

When executed correctly, High-Purity Unlabeled L-Leucine provides a massive, reproducible fold-change in downstream kinase activity. Below is a summary of the quantitative data you should expect to generate from this protocol.

Table 2: Expected Quantitative Readouts (Fold Change vs. Starved Baseline)
Experimental Conditionp-S6K1 (Thr389)p-4E-BP1 (Thr37/46)Lysosomal Localization
Starvation (50 min, EBSS) 1.0x (Baseline)1.0x (Baseline)Cytosolic (Inactive)
+ Unlabeled L-Leucine (0.8 mM, 15 min) 4.5x - 6.0x3.0x - 4.5xLysosomal (Active)
+ Insulin (100 nM, 30 min) 3.5x - 5.0x2.5x - 3.5xLysosomal (Active)
+ L-Leucine + Rapamycin (100 nM) < 0.2x< 0.5xLysosomal (Kinase Inhibited)

By standardizing your laboratory's nutrient-sensing assays around High-Purity Unlabeled L-Leucine and a strictly timed starvation-stimulation protocol, you eliminate the artifactual noise of standard-grade reagents while preserving the budget otherwise wasted on unnecessary isotope-labeled compounds.

References

  • Sestrin2 is a leucine sensor for the mTORC1 p
  • Leucine stimulates protein synthesis in skeletal muscle of neonatal pigs by enhancing mTORC1 activ
  • Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neon
  • Dynamics of mTORC1 activation in response to amino acids. elifesciences.org.

Sources

Comparative

validating tracer-derived estimates of whole-body leucine balance

Validating Tracer-Derived Estimates of Whole-Body Leucine Balance: A Comprehensive Comparison Guide Whole-body protein turnover (WBPT) is a foundational biomarker in metabolic research, aging studies, and the development...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Tracer-Derived Estimates of Whole-Body Leucine Balance: A Comprehensive Comparison Guide

Whole-body protein turnover (WBPT) is a foundational biomarker in metabolic research, aging studies, and the development of anabolic therapeutics. To accurately quantify protein synthesis, breakdown, and net balance, scientists rely on stable isotope tracers. The method utilizing continuous infusion of L-[1-13C]leucine is universally recognized as the gold standard reference for these measurements[1].

However, the validity of tracer-derived estimates of whole-body leucine balance hinges entirely on two critical methodological choices: the selection of the precursor pool model and the analytical platform used to quantify isotopic enrichment[1][2]. As a Senior Application Scientist, I have designed this guide to objectively compare traditional methodologies against advanced alternatives, providing drug development professionals with the causality and data required to design self-validating kinetic studies.

Part 1: The Mechanistic Basis of Leucine Tracer Kinetics

To accurately estimate whole-body leucine balance, the experimental model must operate as a self-validating mass balance system. Because leucine is an essential amino acid, its appearance in the intracellular pool comes exclusively from dietary intake and endogenous protein breakdown. Conversely, its disappearance is driven by protein synthesis (non-oxidative disposal) and irreversible oxidation to CO2[3].

By infusing L-[1-13C]leucine and simultaneously measuring the isotopic enrichment of the precursor pool alongside the excretion of 13CO2 in breath, the system self-validates: the Rate of Appearance (Ra) must equal the Rate of Disappearance (Rd) at isotopic steady state.

LeucineKinetics Intake Dietary Leucine Intake Pool Intracellular Leucine Pool Intake->Pool Ra (Exogenous) PB Protein Breakdown (Endogenous Release) PB->Pool Ra (Endogenous) PS Protein Synthesis (Non-Oxidative Disposal) Pool->PS Rd (Synthesis) Ox Leucine Oxidation (13CO2 Excretion) Pool->Ox Rd (Oxidation) KIC Plasma a-KIC (Surrogate Pool) Pool->KIC Transamination Equilibrium

Figure 1: Mechanistic pathway of whole-body leucine kinetics illustrating the reciprocal pool model.

Part 2: Precursor Pool Selection: Plasma Leucine vs. Plasma α-KIC

A persistent challenge in WBPT validation is defining the true intracellular precursor pool (tRNA-bound leucine) for protein synthesis[1]. Because repeated human muscle biopsies are highly invasive and impractical for continuous 24-hour studies, researchers must rely on plasma surrogates.

  • Traditional Approach (Plasma Leucine): Historically, researchers measured the enrichment of plasma leucine. However, this overestimates the intracellular enrichment because unlabeled leucine released from intracellular protein breakdown dilutes the intracellular pool before it equilibrates with the plasma.

  • Advanced Standard (Plasma α-KIC): Leucine undergoes rapid, reversible transamination to α-ketoisocaproate (α-KIC) exclusively within the intracellular compartment. KIC is subsequently released into the plasma. Therefore, plasma KIC enrichment accurately reflects the intracellular leucine enrichment. Utilizing the reciprocal pool model (Plasma KIC) prevents the systematic underestimation of whole-body protein turnover.

Table 1: Comparison of Precursor Pool Models

FeaturePlasma Leucine Model (Traditional)Plasma α-KIC Model (Recommended)Mechanistic Impact
Target Pool Extracellular (Plasma)Intracellular SurrogateKIC reflects the true site of protein synthesis (tRNA-leucine).
Dilution Effect HighMinimalKIC accounts for intracellular dilution by endogenous proteolysis.
Turnover Estimation Underestimates Ra and RdAccurate EstimationKIC yields higher, more physiologically accurate rates of protein turnover.
Clinical Utility Limited in highly catabolic statesHighRobust across varying states of fasting, feeding, and exercise[4].

Part 3: Analytical Platforms: GC-MS vs. High-Resolution LC-MS/MS

The precision of tracer-derived estimates relies heavily on the analytical platform used to measure isotopic enrichment—expressed as Mole Percent Excess (MPE).

  • Traditional Platform (GC-MS): Gas Chromatography-Mass Spectrometry has been the historical workhorse. However, amino acids are non-volatile, requiring extensive chemical derivatization (e.g., MTBSTFA) prior to analysis. This introduces derivatization artifacts, requires larger sample volumes, and extends sample preparation time.

  • Advanced Platform (LC-MS/MS): Modern Liquid Chromatography-Tandem Mass Spectrometry eliminates the need for derivatization. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS isolates the specific precursor-to-product ion transitions for both labeled and unlabeled leucine/KIC. This provides superior sensitivity, allowing for micro-volume sampling.

Table 2: Performance Metrics of Analytical Platforms

MetricGC-MS (Traditional)LC-MS/MS (Advanced)Impact on Study Design
Sample Prep Complex (Derivatization required)Simple (Protein precipitation only)LC-MS/MS reduces technical variance and preparation time.
Sample Volume High (Typically >500 µL plasma)Ultra-low (10 - 50 µL plasma)LC-MS/MS enables pediatric and small-animal translational models.
Sensitivity ModerateExtremely HighLC-MS/MS accurately detects low isotopic enrichments during high-flux states.
Throughput Low to ModerateHighFaster turnaround for large-scale clinical trials.

Part 4: Self-Validating Experimental Protocol (24-Hour Tracer Infusion)

To definitively validate whole-body leucine balance, short-term measurements must be contextualized within a continuous 24-hour infusion protocol to capture the diurnal cycle of fasting losses and fed-state gains[2][5]. The following protocol ensures a self-validating dataset.

Workflow Prime 1. Priming Dose NaH13CO3 & L-[1-13C]Leucine Infusion 2. Continuous Infusion L-[1-13C]Leucine (24h) Prime->Infusion Sampling 3. Steady-State Sampling Arterialized Blood & Breath Infusion->Sampling Analysis 4. Isotopic Enrichment Analysis LC-MS/MS & IRMS Sampling->Analysis Calc 5. Kinetic Calculations Ra, Rd, Oxidation, Net Balance Analysis->Calc

Figure 2: Self-validating 24-hour stable isotope tracer experimental workflow.

Step-by-Step Methodology:

  • Dietary Adaptation: Adapt subjects to a standardized isocaloric protein diet (e.g., 1.0 g/kg/day) for 6 days prior to the study to establish baseline nitrogen and leucine balance[2].

  • Bicarbonate & Tracer Priming (Time 0): Administer an intravenous bolus of NaH13CO3 (e.g., 1.5 µmol/kg) followed immediately by a priming dose of L-[1-13C]leucine (e.g., 7.6 µmol/kg).

    • Causality: The bicarbonate pool is large and turns over slowly. Priming this pool ensures that expired 13CO2 reaches isotopic steady state rapidly, preventing the underestimation of early leucine oxidation rates.

  • Continuous Infusion: Initiate a continuous intravenous infusion of L-[1-13C]leucine (e.g., 7.6 µmol/kg/h) for 24 hours[2].

  • Arterialized Sampling: Collect blood and breath samples hourly.

    • Causality: Blood must be drawn from a heated hand vein (arterialized venous blood). Heating the tissue minimizes the local extraction of labeled leucine, ensuring the sample accurately reflects systemic arterial enrichment.

  • Multimodal Analysis: Analyze breath 13CO2 using Isotope Ratio Mass Spectrometry (IRMS)[4] and plasma KIC enrichment using LC-MS/MS.

  • Kinetic Calculations:

    • Total Flux (Ra): Infusion Rate / Plasma KIC Enrichment.

    • Oxidation (Ox): Calculated from 13CO2 excretion divided by Plasma KIC Enrichment.

    • Protein Synthesis (Non-Oxidative Disposal): Ra - Ox.

    • Net Leucine Balance: Dietary Intake - Oxidation[3].

Conclusion

For researchers and drug development professionals evaluating anabolic agents, validating whole-body leucine balance requires uncompromising analytical precision. By transitioning from plasma leucine to plasma KIC precursor models, and upgrading from traditional GC-MS to high-resolution LC-MS/MS platforms, researchers eliminate critical biological assumptions and analytical artifacts. This modern framework yields a highly robust, self-validating kinetic profile capable of detecting nuanced shifts in whole-body protein turnover.

References

  • Validation of the tracer-balance concept with reference to leucine: 24-h intravenous tracer studies with L-[1-13C]leucine and [15N-15N]urea. PubMed (NIH). Available at:[Link]

  • Tracers to investigate protein and amino acid metabolism in human subjects. PubMed (NIH). Available at: [Link]

  • Slow and fast dietary proteins differently modulate postprandial protein accretion. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • A non-invasive 13CO2 breath test detects differences in anabolic sensitivity with feeding and heavy resistance exercise in healthy young males: a randomized control trial. Canadian Science Publishing. Available at:[Link]

  • Post-prandial tracer studies of protein and amino acid utilisation: what can they tell us about human amino acid and protein requirements? Cambridge University Press & Assessment. Available at:[Link]

Sources

Validation

comparative metabolomics of cells treated with labeled vs. unlabeled L-leucine

Unlocking Branched-Chain Amino Acid Flux: A Comparative Guide to Labeled vs. Unlabeled L-Leucine in Metabolomics As metabolomics transitions from descriptive profiling to mechanistic biology, understanding the exact cell...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Branched-Chain Amino Acid Flux: A Comparative Guide to Labeled vs. Unlabeled L-Leucine in Metabolomics

As metabolomics transitions from descriptive profiling to mechanistic biology, understanding the exact cellular fate of nutrients is paramount. L-leucine is not merely a substrate for protein synthesis; it is a potent signaling molecule (activating the mTORC1 pathway) and a strictly ketogenic amino acid that fuels the tricarboxylic acid (TCA) cycle via acetyl-CoA and acetoacetate.

For researchers and drug development professionals, choosing between standard (unlabeled) L-leucine and stable isotope-labeled L-leucine (e.g., L-[U-¹³C₆]leucine) dictates the depth of biological insight you can achieve. This guide objectively compares these two approaches, detailing the analytical performance, causality behind experimental design, and a self-validating protocol for Stable Isotope-Resolved Metabolomics (SIRM).

The Mechanistic Divide: Static Pool Sizes vs. Dynamic Fluxes

The fundamental limitation of traditional metabolomics using unlabeled L-leucine is that it only measures steady-state pool sizes. If a novel therapeutic compound causes a 50% decrease in intracellular L-leucine, unlabeled data cannot resolve the "drain vs. fill" ambiguity: did the drug inhibit amino acid transporter uptake, or did it hyper-activate branched-chain amino acid transaminase (BCAT) to accelerate catabolism?

Labeled L-leucine resolves this by enabling Stable Isotope-Resolved Metabolomics (SIRM)[1]. By introducing a heavy isotope tracer (such as ¹³C or ¹⁵N), researchers can track the exact atomic fate of the molecule through complex metabolic networks over time. As the ¹³C-labeled leucine is catabolized, the heavy carbons are passed to downstream intermediates, allowing you to trace the carbon backbone directly into the TCA cycle[2].

LeucinePathway Leu L-Leucine (¹³C-Labeled) BCAT BCAT (Transamination) Leu->BCAT KIC alpha-KIC (¹³C-Enriched) BCAT->KIC BCKDH BCKDH Complex KIC->BCKDH IsoCoA Isovaleryl-CoA (¹³C-Enriched) BCKDH->IsoCoA AcCoA Acetyl-CoA (M+2 Isotopologue) IsoCoA->AcCoA Cleavage AcAc Acetoacetate (M+3 Isotopologue) IsoCoA->AcAc Cleavage TCA TCA Cycle (Flux Analysis) AcCoA->TCA Condensation

Fig 1: Mechanistic mapping of ¹³C-labeled L-leucine catabolism into the TCA cycle.

Analytical Performance Comparison

The mass shift introduced by stable isotopes (e.g., +6 Da for ¹³C₆-leucine) fundamentally changes how data is acquired and interpreted in high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS)[3].

Table 1: Comparative Performance Metrics in LC-MS Workflows

Performance MetricUnlabeled L-LeucineL-[U-¹³C₆]Leucine (>99% Enrichment)
Data Output Static pool sizes (steady-state concentration)Dynamic metabolic fluxes & turnover rates
Pathway Resolution Low (Cannot distinguish exogenous vs. de novo sources)High (Tracks specific carbon atoms through enzymatic steps)
Signal-to-Noise Ratio Baseline (Analyte is buried in endogenous matrix noise)Superior (Mass shift physically isolates the tracer from endogenous noise)
Artifact Susceptibility High (Vulnerable to matrix suppression and isobaric overlap)Low (Isotopologue Distribution Analysis filters out unlabeled artifacts)
Primary Application General biomarker discovery, broad profilingFluxomics, targeted drug mechanism validation, anaplerosis studies

Causality Insight: Why does ¹³C labeling improve the signal-to-noise ratio? In complex biological matrices, endogenous molecules often share the exact mass of your target analyte. By using a heavy tracer, the target molecule and its downstream products are shifted to a higher m/z window. This isolates the true metabolic flux from the background "noise" of pre-existing cellular metabolites, allowing for precise Isotopologue Distribution Analysis (IDA)[3].

Self-Validating Experimental Protocol for SIRM

To ensure trustworthiness and reproducibility, a SIRM experiment must be designed as a self-validating system. The following protocol details the critical steps for tracing L-leucine metabolism in vitro, explaining the causality behind each methodological choice.

SIRMWorkflow Culture Cell Culture (Dialyzed FBS) Pulse Isotope Pulse (¹³C₆-Leucine) Culture->Pulse Quench Rapid Quenching (-80°C MeOH) Pulse->Quench Extract Biphasic Extraction (Metabolite Isolation) Quench->Extract Analyze HR LC-MS (Isotopologue Detection) Extract->Analyze Data Flux Analysis (Network Mapping) Analyze->Data

Fig 2: Self-validating workflow for Stable Isotope-Resolved Metabolomics (SIRM).

Step-by-Step Methodology:
  • Media Adaptation & Dialyzed FBS: Culture mammalian cells in media supplemented with 10% dialyzed Fetal Bovine Serum (FBS) for at least three passages prior to the experiment. Causality: Standard FBS contains highly variable, natural-abundance amino acids. Dialysis removes these small molecules (<10 kDa). If non-dialyzed FBS is used, the endogenous unlabeled leucine will dilute your ¹³C-tracer, artificially lowering the calculated fractional enrichment and confounding flux measurements[4].

  • Parallel Control Implementation (Self-Validation): Establish a parallel cohort of cells treated with standard, unlabeled L-leucine at the exact same concentration. Causality: Carbon-13 has a natural abundance of ~1.1%. The unlabeled control is strictly required to calculate this natural baseline. Advanced software (like X13CMS) uses this control to mathematically subtract natural isotopic overlap, ensuring that any M+1 or M+2 peaks observed in the labeled group are genuine metabolic products of the tracer[3].

  • Isotope Pulse: Replace the culture media with formulation containing L-[U-¹³C₆]leucine. For dynamic flux analysis, establish a time-course (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr).

  • Rapid Quenching: At each time point, rapidly aspirate the media and immediately submerge the cell monolayer in cold 80% methanol (pre-chilled to -80°C). Causality: Cellular metabolism—particularly ATP/ADP turnover and TCA cycle flux—operates on sub-second timescales. Instantaneous cold quenching denatures metabolic enzymes, halting all biochemical reactions. Failing to quench rapidly allows enzymes to continue processing the tracer during the extraction phase, resulting in artifactual data that does not represent the true in vivo state[4].

  • Biphasic Extraction & High-Resolution LC-MS: Perform a chloroform/methanol/water extraction to separate polar metabolites (amino acids, TCA intermediates) from non-polar lipids. Analyze the polar fraction using High-Resolution Mass Spectrometry (HRMS). Causality: High mass accuracy (e.g., Orbitrap or Q-TOF) is non-negotiable for SIRM. It is required to resolve isobaric interferences, such as distinguishing a true ¹³C mass shift from a ¹⁵N mass shift or a protonation artifact[1].

Conclusion: Elevating Metabolic Insights

While unlabeled L-leucine remains useful for high-throughput, steady-state biomarker screening, it falls short in mechanistic drug development. By integrating highly enriched stable isotope tracers like L-[U-¹³C₆]leucine into a rigorously controlled SIRM workflow, researchers can move beyond static concentrations to observe the living, dynamic flux of branched-chain amino acid catabolism. This capability is critical for validating on-target drug effects, identifying metabolic bottlenecks, and mapping the complex reprogramming characteristic of cancer and metabolic diseases.

References

  • Lane AN, Fan TWM, et al. "Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to NonSmall Cell Lung Cancer." OMICS: A Journal of Integrative Biology, 2011. URL:[Link]

  • Crooks DR, Fan TWM, Linehan WM. "Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction." Methods in Molecular Biology, 2019. URL:[Link]

  • Lackner M, et al. "Untargeted stable isotope-resolved metabolomics to assess the effect of PI3Kβ inhibition on metabolic pathway activities in a PTEN null breast cancer cell line." Frontiers in Molecular Biosciences, 2022. URL:[Link]

  • Sonnewald U, et al. "Metabolism of [U-13C]Leucine in Cultured Astroglial Cells." Neurochemical Research, 1993. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.